6-Chloro-1H-imidazo[4,5-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPMNVPFPXMQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501918 | |
| Record name | 6-Chloro-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21422-66-2 | |
| Record name | 6-Chloro-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-1H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1H-imidazo[4,5-b]pyridine, a heterocyclic compound featuring a fused imidazole and pyridine ring system, is a significant scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, making it a key building block in the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these characteristics fundamentally influence its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing everything from solubility and permeability to target binding and metabolism. While extensive experimental data for this compound is not widely published, the following tables summarize the available computed and essential data.
Table 1: General and Computed Properties
| Property | Value | Source |
| CAS Number | 21422-66-2 | ChemScene[1] |
| Molecular Formula | C₆H₄ClN₃ | ChemScene[1] |
| Molecular Weight | 153.57 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | ChemScene[1] |
| Computed logP | 1.6113 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
Table 2: Experimental Physicochemical Properties
| Property | Value |
| Melting Point | Not available in the reviewed literature. |
| Boiling Point | Not available in the reviewed literature. |
| pKa | Not available in the reviewed literature. |
| Aqueous Solubility | Not available in the reviewed literature. |
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While a comprehensive public spectral database for this specific compound is limited, data for its derivatives are available and provide insight into its structural characteristics.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the chemical structure. For closely related imidazo[4,5-b]pyridine derivatives, proton signals on the pyridine and imidazole rings, as well as signals for any substituents, are typically observed.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups. For this compound, key absorbances would include N-H stretching, C=N and C=C stretching of the aromatic rings, and C-Cl stretching.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. The exact mass can be used to verify the elemental composition.
Experimental Protocols
The following sections detail standardized experimental methodologies that can be employed to determine the key physicochemical properties of this compound.
Synthesis of this compound
A common route for the synthesis of the imidazo[4,5-b]pyridine scaffold involves the condensation of a diaminopyridine with a suitable one-carbon source, such as an aldehyde or carboxylic acid.[2][3][4]
Protocol: Synthesis via Condensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-chloro-2,3-diaminopyridine in a suitable solvent like ethanol or acetic acid.
-
Reagent Addition: Add an equimolar amount of a one-carbon source, such as triethyl orthoformate or a relevant aldehyde. If using an aldehyde, an oxidizing agent may be required.
-
Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If acetic acid was used as the solvent, neutralize it with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Determination of Melting Point
The melting point is a fundamental physical property indicating the purity of a crystalline solid.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry, purified this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of 1-2 °C per minute near the expected melting point to ensure accuracy.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound in solution. Potentiometric titration and UV-Vis spectrophotometry are common methods for its determination.[5][6]
Protocol: Potentiometric Titration
-
Sample Preparation: Prepare a dilute aqueous solution of this compound of known concentration.
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.
-
Data Collection: Record the pH of the solution as a function of the volume of titrant added.
-
Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa can be determined from the midpoint of the buffer region or by analyzing the first derivative of the titration curve.
Determination of Aqueous Solubility
Solubility is a critical parameter for drug absorption and formulation. The shake-flask method is a standard technique for its determination.
Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of water or a relevant buffer solution in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle, or centrifuge the sample to separate the solid and liquid phases.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a standard curve of known concentrations.
Visualized Workflows
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of imidazo[4,5-b]pyridine derivatives.
Caption: A flowchart illustrating the general steps for the synthesis, purification, and analysis of imidazo[4,5-b]pyridines.
Analytical Characterization Workflow
This diagram outlines a typical workflow for the analytical characterization of a synthesized compound like this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of 6-Chloro-1H-imidazo[4,5-b]pyridine Analogs: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential
The 6-chloro-1H-imidazo[4,5-b]pyridine core, a purine isostere, has emerged as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of structural analogs and derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, biological evaluation, and structure-activity relationships (SAR) of this important class of compounds. Particular focus is given to their roles as kinase inhibitors, anti-cancer agents, and modulators of other key biological targets.
Synthetic Strategies: Building the Core and Its Analogs
The construction of the this compound scaffold and its subsequent derivatization are central to exploring its therapeutic utility. A variety of synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern.
A common and efficient method for the synthesis of the imidazo[4,5-b]pyridine core involves the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde. For instance, a one-pot tandem reaction starting from 2-chloro-3-nitropyridine can be employed. This involves a sequence of SNAr reaction with a primary amine, followed by in situ reduction of the nitro group and subsequent heteroannulation with an aldehyde in a water-isopropanol medium, offering an environmentally benign approach.
Another versatile method for introducing diversity at the 2- and 6-positions is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of various aryl and heteroaryl substituents, which has been instrumental in developing potent kinase inhibitors. The optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity.
Alkylation of the imidazole nitrogen provides another avenue for structural modification. Reactions of the parent imidazo[4,5-b]pyridine with alkyl halides, such as allyl bromide or propargyl bromide, in the presence of a base like potassium carbonate, lead to the corresponding N-substituted derivatives.
Biological Activities and Therapeutic Targets
Derivatives of this compound have demonstrated a remarkable range of biological activities, targeting key players in various disease pathologies.
Aurora and FLT3 Kinase Inhibition in Oncology
A significant area of investigation has been the development of imidazo[4,5-b]pyridine-based compounds as inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). These kinases are crucial regulators of cell division and are often dysregulated in cancer.
One notable derivative, 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine), has been identified as a potent dual inhibitor of both Aurora kinases and FLT3, including its mutated forms like FLT3-ITD, which is prevalent in acute myeloid leukemia (AML).[1][2] This compound has shown significant in vivo efficacy in AML xenograft models.[3]
The development of these inhibitors often involves a hit-generation and exploration approach, leading to compounds with low nanomolar potency. For example, compound 31 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide) is a potent inhibitor of Aurora-A, -B, and -C kinases with IC50 values of 0.042, 0.198, and 0.227 µM, respectively.[4]
Thromboxane A2 Receptor Antagonism
Certain imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as thromboxane A2 (TXA2) receptor antagonists. The TXA2 receptor plays a role in platelet aggregation and vasoconstriction. Structure-activity relationship studies have shown that compounds with a 3,3-dimethylbutanoic acid side chain at the 2-position of the imidazo[4,5-b]pyridine core exhibit high affinity for the TXA2 receptor, with Ki values in the low nanomolar range.[5] One such compound, UP 116-77 (4-[3-[(4-chlorophenyl)methyl]-6-chloroimidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid), was selected for further development due to its promising pharmacological profile.[5]
Mitochondrial Uncoupling for Metabolic Diseases
More recently, imidazo[4,5-b]pyridine analogs have been investigated as mitochondrial uncouplers for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH). These compounds can increase mitochondrial respiration, which may have therapeutic benefits in metabolic diseases. Structure-activity relationship studies have indicated that 4-phenyl substitution on the imidazopyridine scaffold with electron-withdrawing groups enhances uncoupling activity.[6][7]
Antitubercular Activity
The structural similarity of the imidazo[4,5-b]pyridine scaffold to purines has also prompted its investigation as a source of antitubercular agents. Derivatives of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine have been synthesized and shown to possess activity against Mycobacterium tuberculosis.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound analogs and derivatives, highlighting their inhibitory potency against various targets.
Table 1: Aurora and FLT3 Kinase Inhibition Data
| Compound | Target | Assay Type | IC50 / Kd (nM) | Reference |
| 31 | Aurora-A | Kinase Assay | 42 | [4] |
| Aurora-B | Kinase Assay | 198 | [4] | |
| Aurora-C | Kinase Assay | 227 | [4] | |
| 27e | Aurora-A | Binding Assay | 7.5 (Kd) | [1][2] |
| Aurora-B | Binding Assay | 48 (Kd) | [1][2] | |
| FLT3 | Binding Assay | 6.2 (Kd) | [1][2] | |
| FLT3-ITD | Binding Assay | 38 (Kd) | [1][2] | |
| FLT3(D835Y) | Binding Assay | 14 (Kd) | [1][2] |
Table 2: Thromboxane A2 Receptor Antagonist Activity
| Compound | Target | Assay Type | Ki (nM) | Reference |
| UP 116-77 | TXA2 Receptor | Radioligand Binding | - | [5] |
| Analog 11q | TXA2 Receptor | Radioligand Binding | 6 | [5] |
| Analog 23c | TXA2 Receptor | Radioligand Binding | 7 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for key experiments.
General Synthesis of 2,6-Disubstituted Imidazo[4,5-b]pyridines via Suzuki Coupling
-
Starting Material Preparation: Begin with a di-halogenated imidazo[4,5-b]pyridine precursor.
-
Reaction Setup: In a reaction vessel, combine the di-halogenated precursor (1 equivalent), the desired boronic acid (1.1-1.5 equivalents per halogen), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Solvent and Atmosphere: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 120 °C and stir for 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinase Inhibition Assay (Luminescence-Based)
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to a 384-well assay plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Kinase Reaction: Prepare a reaction mixture containing the target kinase (e.g., Aurora-A or FLT3), a suitable substrate (e.g., a specific peptide), and ATP in an appropriate assay buffer.
-
Initiation and Incubation: Add the kinase reaction mixture to the assay plate to initiate the reaction. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of ATP remaining in the well. This is often a luciferase-based reagent that produces a luminescent signal proportional to the ATP concentration.
-
Data Acquisition: After a short incubation with the detection reagent, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MV4-11 for FLT3-ITD positive AML) into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[9][10][11]
Mitochondrial Uncoupling Assay (Oxygen Consumption Rate)
-
Cell Seeding: Seed relevant cells in a specialized microplate for measuring cellular respiration.
-
Compound Injection: Use an instrument capable of measuring oxygen consumption rate (OCR) in real-time. After establishing a baseline OCR, inject the test compound at various concentrations.
-
Respiration Analysis: Sequentially inject mitochondrial inhibitors to assess different parameters of mitochondrial function:
-
Oligomycin: Inhibits ATP synthase to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to determine maximal respiratory capacity.
-
Rotenone/Antimycin A: Inhibit Complex I and III, respectively, to measure non-mitochondrial respiration.
-
-
Data Analysis: Analyze the changes in OCR following the injection of the test compound to determine its effect on basal and maximal respiration, indicating mitochondrial uncoupling activity.[12][13]
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound derivatives.
Caption: Aurora Kinase Signaling Pathway in Mitosis and its Inhibition.
Caption: FLT3 Signaling Pathway in AML and its Inhibition.
Caption: Thromboxane A2 Receptor Signaling Pathway and its Antagonism.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its synthesis and the diverse range of biological targets it can modulate underscore its importance in drug development. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring new therapeutic applications, and developing next-generation analogs with enhanced potency and selectivity. The detailed understanding of their synthesis, biological activity, and underlying mechanisms of action, as outlined in this guide, will be instrumental in advancing these efforts.
References
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ahajournals.org [ahajournals.org]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction of Potent Mitochondrial Uncouplers with Thiol-Containing Antioxidants | MDPI [mdpi.com]
The Diverse Biological Activities of 6-Chloro-1H-imidazo[4,5-b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-Chloro-1H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural similarity to endogenous purines allows for interaction with a variety of biological targets, leading to potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising derivatives, with a focus on quantitative data and detailed experimental methodologies.
Kinase Inhibition: A Predominant Mechanism of Action
A significant body of research has focused on the development of this compound derivatives as potent kinase inhibitors.[1][2] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.
Aurora and FLT3 Kinase Inhibition
One notable derivative, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e), has been identified as a potent dual inhibitor of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).[3][4][5] This compound exhibits significant activity against both wild-type and mutant forms of FLT3, which are frequently implicated in acute myeloid leukemia (AML).[3][4] The N4 pyridine and N3 imidazole moieties of the imidazo[4,5-b]pyridine core are crucial for binding to the hinge region of the kinase.[4]
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
Other derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[6][7] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, thereby inducing programmed cell death in cancer cells.[7]
Table 1: Kinase Inhibitory Activity of Selected this compound Derivatives
| Compound | Target Kinase | Activity | Value | Reference |
| 27e | Aurora-A | Kd | 7.5 nM | [3][4] |
| 27e | Aurora-B | Kd | 48 nM | [3][4] |
| 27e | FLT3 | Kd | 6.2 nM | [3][4] |
| 27e | FLT3-ITD | Kd | 38 nM | [3][4] |
| 27e | FLT3(D835Y) | Kd | 14 nM | [3][4] |
| 31 | Aurora-A | IC50 | 0.042 µM | [8][9] |
| 31 | Aurora-B | IC50 | 0.198 µM | [8][9] |
| 31 | Aurora-C | IC50 | 0.227 µM | [8][9] |
| Various Derivatives | CDK9 | IC50 | 0.63-1.32 µM | [6] |
Anticancer Activity
The potent kinase inhibitory activity of these compounds translates to significant anticancer effects across various cancer cell lines.
Antiproliferative Effects
Derivatives have demonstrated antiproliferative activity against breast (MCF-7), colon (HCT116), and other cancer cell lines.[6][7][10] For instance, compounds IX and VIII showed IC50 values of 0.85 µM and 0.92 µM against MCF-7 cells, respectively.[7] Another study reported a derivative with an IC50 of 11.56 µM against A-549 lung cancer cells.[11] The mechanism often involves cell cycle arrest, as demonstrated by the accumulation of cells in the G2/M phase.[12]
Table 2: Anticancer Activity of Selected this compound Derivatives
| Compound | Cell Line | Activity | Value (µM) | Reference |
| I, II, IIIa, IIIb, IV, VI, VIIa, VIII, IX | MCF-7 (Breast) | IC50 | Significant Activity | [6] |
| I, VIIc, VIIe, VIIf, VIII, IX | HCT116 (Colon) | IC50 | Remarkable Activity | [6] |
| Compound IX | MCF-7 (Breast) | IC50 | 0.85 | [7] |
| Compound VIII | MCF-7 (Breast) | IC50 | 0.92 | [7] |
| Compound IX | HCT116 (Colon) | IC50 | 1.05 | [7] |
| Compound VIII | HCT116 (Colon) | IC50 | 1.12 | [7] |
| Compound 10 | SW620 (Colon) | IC50 | 0.4 | [10] |
| Compound 14 | SW620 (Colon) | IC50 | 0.7 | [10] |
| Compound 19 | Various | IC50 | 1.45–4.25 | [12] |
| IP-5 | HCC1937 (Breast) | IC50 | 45 | [13] |
| IP-6 | HCC1937 (Breast) | IC50 | 47 | [13] |
| IP-7 | HCC1937 (Breast) | IC50 | 79.6 | [13] |
Antimicrobial and Antiviral Activities
The therapeutic potential of this compound derivatives extends to infectious diseases.
Antitubercular Activity
A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Rv).[14]
Antibacterial and Antifungal Activities
Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[15][16][17][18] For example, some compounds exhibited good fungicidal activity against Puccinia polysora, with one derivative showing an EC50 value of 4.00 mg/L.[15] Another study reported minimum inhibitory concentrations (MICs) against Candida parapsilosis ranging from 19.36 µM to 89.38 µM.[17]
Antiviral Activity
Several studies have explored the antiviral potential of this scaffold.[10][19][20][21] Bromo-substituted derivatives have demonstrated selective activity against respiratory syncytial virus (RSV).[10] Other derivatives have shown promise against a broad panel of DNA and RNA viruses.[10]
Table 3: Antimicrobial and Antiviral Activity of Selected this compound Derivatives
| Compound | Organism/Virus | Activity | Value | Reference |
| 7b | Puccinia polysora | EC50 | 4.00 mg/L | [15] |
| Various Derivatives | Candida parapsilosis | MIC | 19.36 - 89.38 µM | [17] |
| Compound 7 | Respiratory Syncytial Virus (RSV) | EC50 | 21.0 µM | [10] |
| Compound 17 | Respiratory Syncytial Virus (RSV) | EC50 | 58 µM | [10] |
Other Biological Activities
Beyond the major areas of oncology and infectious diseases, these derivatives have been investigated for other therapeutic applications.
Antidiabetic and Antioxidant Potential
A series of 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives were evaluated for their antiglycation and antioxidant activities. Several compounds showed better activity than the standard, rutin, in the antiglycation assay.[22]
β-Glucuronidase Inhibition
The same series of compounds also demonstrated significant β-glucuronidase inhibitory activity, with some derivatives being more potent than the standard D-Saccharic acid 1,4-lactone.[22]
Experimental Protocols
General Protein Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.[23]
Materials:
-
Test compounds (this compound derivatives)
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
96-well plates
-
Detection reagent (e.g., luminescence-based kit)[23]
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Add the test compound solutions to the wells of a 96-well plate. Include positive and negative controls.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP solution.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[23]
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[23]
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.[13]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against microbial strains.[24]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
Sterile 96-well microtiter plates
-
Positive and negative controls
-
Growth indicator (e.g., resazurin)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.[24]
-
Prepare a standardized microbial inoculum.
-
Add the inoculum to each well containing the test compound dilutions.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The addition of a growth indicator can aid in visualization.
Visualizations
Caption: Workflow for a typical in vitro protein kinase inhibition assay.
Caption: Simplified signaling pathway of CDK9 inhibition by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.waocp.org [journal.waocp.org]
- 14. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. journalajocs.com [journalajocs.com]
- 18. ijpbs.com [ijpbs.com]
- 19. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis of 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives: Antidiabetic, antioxidant, β-glucuronidase inhibiton and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
6-Chloro-1H-imidazo[4,5-b]pyridine: A Core Scaffold for Potent Kinase Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The 6-Chloro-1H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors. Its structural similarity to purines allows it to effectively compete for the ATP-binding site of various kinases, leading to the modulation of critical cellular signaling pathways. This guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of kinase inhibitors based on this core, with a focus on their activity against Aurora and FMS-like tyrosine kinase 3 (FLT3) kinases, which are key targets in oncology.
Kinase Inhibition Profile
Derivatives of this compound have demonstrated potent inhibitory activity against several key kinases implicated in cancer progression. The following tables summarize the quantitative data for representative compounds.
Table 1: In Vitro Kinase Inhibition Data
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Kd (nM) | Reference |
| Compound 31 | Aurora-A | Biochemical | 0.042 | - | [1] |
| Aurora-B | Biochemical | 0.198 | - | [1] | |
| Aurora-C | Biochemical | 0.227 | - | [1] | |
| Compound 27e | Aurora-A | Biochemical | 0.038 | 7.5 | [2][3] |
| Aurora-B | Biochemical | - | 48 | [2][3] | |
| FLT3 | Biochemical | - | 6.2 | [2][3] | |
| FLT3-ITD | Biochemical | - | 38 | [2][3] | |
| FLT3 (D835Y) | Biochemical | - | 14 | [2][3] | |
| Compound 28c | Aurora-A | Biochemical | 0.067 | - | [4] |
| Aurora-B | Biochemical | 12.71 | - | [4] | |
| FLT3 | Biochemical | 0.162 | - | [4] |
Table 2: Cellular Activity and Safety Profile
| Compound ID | Cell Line | Assay Type | GI50 (µM) | hERG IC50 (µM) | Human Liver Microsomal Stability (% metabolized in 30 min) | Reference |
| Compound 6 | SW620 | Proliferation | - | 3.0 | 86 | [2] |
| Compound 20f | - | hERG Assay | - | 9.50 | 24 | [2] |
| Compound 27e | HCT116 | Proliferation | 0.300 | > 25 | 10 | [2] |
| MOLM-13 | Proliferation | 0.104 | - | - | [2] | |
| MV4-11 | Proliferation | 0.291 | - | - | [2] | |
| Compound 28c | HCT116 | Proliferation | 2.30 | - | - | [4] |
| MV4-11 | Proliferation | 0.299 | - | - | [4] |
Signaling Pathways
The primary targets of many this compound derivatives are Aurora kinases and FLT3, which are involved in cell cycle regulation and hematopoiesis, respectively.
Aurora Kinase Signaling
Aurora kinases (A, B, and C) are serine/threonine kinases that play crucial roles in mitosis.[5] Their inhibition disrupts cell division, leading to apoptosis in cancer cells.
FLT3 Signaling in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated (e.g., FLT3-ITD), becomes constitutively active, driving the proliferation of leukemic cells in AML.[6][7]
Experimental Protocols
Synthesis of this compound Core
A common synthetic route to the this compound scaffold involves the condensation of a substituted diaminopyridine with an aldehyde.
Detailed Methodology:
-
Reaction Setup: To a solution of the appropriately substituted 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as DMSO or acetic acid, add the desired aldehyde (1.0-1.2 eq).
-
Condensation: Add a reducing/cyclizing agent like sodium metabisulfite (Na2S2O5) if necessary. Heat the reaction mixture, typically between 120°C to reflux, for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If acetic acid is used as a solvent, neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-substituted-6-chloro-1H-imidazo[4,5-b]pyridine.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Methodology:
-
Reaction Preparation: In a 384-well plate, add the kinase, substrate (e.g., a generic peptide substrate like Kemptide for Aurora kinases), and the test compound (at various concentrations) in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[8]
-
Initiation: Start the kinase reaction by adding ATP (at a concentration close to the Km for the specific kinase, e.g., 25 µM).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2): Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a period that allows for effects on proliferation (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[9] Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours and then measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in liver microsomes, providing an indication of its in vivo clearance.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or mouse at 0.5 mg/mL), the test compound (e.g., 1 µM), and a buffer (e.g., pH 7.4 phosphate buffer).[11]
-
Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.[12]
-
Time-course Incubation: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.
-
Reaction Termination: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Conclusion
The this compound scaffold is a versatile and potent core for the development of kinase inhibitors. Its derivatives have shown significant promise, particularly as dual Aurora/FLT3 inhibitors for the treatment of cancers like AML. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and evaluation of novel compounds based on this important chemical scaffold. Further optimization of these derivatives to improve their selectivity, pharmacokinetic properties, and safety profiles will be crucial for their successful clinical translation.
References
- 1. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apexbt.com [apexbt.com]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. atcc.org [atcc.org]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
An In-depth Technical Guide to 6-Chloro-1H-imidazo[4,5-b]pyridine: Solubility and Stability Profiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 6-Chloro-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide presents established methodologies for determining these crucial parameters, alongside data for structurally related compounds to provide a predictive framework. The guide also details relevant signaling pathways where imidazo[4,5-b]pyridine derivatives have shown activity, offering context for its potential therapeutic applications.
Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₆H₄ClN₃ | - |
| Molecular Weight | 153.57 g/mol | - |
| pKa | (Predicted) | Multiple pKa values are expected due to the presence of the imidazole and pyridine rings. Experimental determination is recommended. |
| LogP | (Predicted) | The predicted octanol-water partition coefficient suggests moderate lipophilicity. |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following sections outline standard experimental protocols for determining both kinetic and thermodynamic solubility.
Experimental Protocols for Solubility Determination
2.1.1. Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically following dilution from a concentrated DMSO stock. This high-throughput method is valuable for early-stage drug discovery.[1][2][3][4]
Experimental Workflow:
A general workflow for a kinetic solubility assay is depicted below.
Caption: Kinetic Solubility Experimental Workflow.
Detailed Protocol:
A common method is the shake-flask kinetic solubility assay.[2][3]
-
Preparation of Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.[3]
-
Incubation Mixture: In microcentrifuge tubes, add 490 µL of phosphate-buffered saline (PBS, pH 7.4) and then 10 µL of the stock solution. This creates a final concentration of 400 µM with 2% DMSO. Prepare in duplicate.[3]
-
Equilibration: Place the tubes in a thermomixer and shake at 850 rpm for 2 hours at 25°C.[2][3]
-
Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate. Alternatively, filter the solution using a solubility filter plate.[2]
-
Quantification: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.[2]
2.1.2. Thermodynamic Solubility Assay
Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the "true solubility."[5][6] This is a lower throughput but more accurate method, crucial for later-stage development.[1][4]
Experimental Workflow:
The workflow for a thermodynamic solubility assay is outlined below.
Caption: Thermodynamic Solubility Experimental Workflow.
Detailed Protocol:
The shake-flask method is the gold standard for thermodynamic solubility.[2]
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 7.4 to cover the physiological range). The presence of undissolved solid should be visible.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium, typically 24 to 72 hours.[1]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the liquid phase by centrifugation and/or filtration through a 0.22 µm filter.
-
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated HPLC-UV method.[5]
Stability Profile
Assessing the stability of a drug substance is a critical regulatory requirement to ensure its quality, safety, and efficacy over its shelf life.[7][8][9] Stability studies are conducted under various environmental conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8][10][11]
Experimental Protocols for Stability Testing
3.1.1. Stress Testing (Forced Degradation)
Stress testing is performed to identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[12][13][14]
Experimental Workflow:
The general workflow for stress testing is as follows.
Caption: Stress Testing Experimental Workflow.
Detailed Protocol:
-
Hydrolytic Stability:
-
Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) media.
-
Store the solutions at an elevated temperature (e.g., 60°C) for a defined period.
-
Analyze samples at appropriate time intervals.[12]
-
-
Oxidative Stability:
-
Prepare a solution of the compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store at room temperature and analyze at various time points.[12]
-
-
Thermal Stability:
-
Photostability:
-
Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][15] A dark control sample should be stored under the same conditions to evaluate the contribution of thermal degradation.[15]
-
3.1.2. Formal Stability (ICH) Studies
Formal stability studies are conducted on at least three primary batches to establish a re-test period.[8][9] The storage conditions are based on the climatic zone for which the product is intended.
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8][16][17] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months.[16] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months.[8][16] |
Biological Context: Signaling Pathways
Imidazo[4,5-b]pyridine derivatives have been widely investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer.[18][19][20][21]
Kinase Inhibition Signaling Pathway
Derivatives of the imidazo[4,5-b]pyridine scaffold have been identified as potent inhibitors of kinases such as FLT3, Aurora kinases, c-Met, and CDK9.[18][19][20][21] These kinases are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
The diagram below illustrates a simplified, representative signaling pathway that can be targeted by imidazo[4,5-b]pyridine-based kinase inhibitors.
Caption: Representative Kinase Signaling Pathway Targeted by Imidazo[4,5-b]pyridines.
This guide serves as a foundational resource for researchers working with this compound. While specific data for this compound is pending experimental determination, the provided protocols and contextual information offer a robust framework for its evaluation in a drug discovery and development setting.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. evotec.com [evotec.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. snscourseware.org [snscourseware.org]
- 9. Ich guideline for stability testing | PPTX [slideshare.net]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 12. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]
- 13. fdaghana.gov.gh [fdaghana.gov.gh]
- 14. rsc.org [rsc.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. rwandafda.gov.rw [rwandafda.gov.rw]
- 18. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 6-Chloro-1H-imidazo[4,5-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 6-Chloro-1H-imidazo[4,5-b]pyridine. Due to the limited availability of direct experimental spectra in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of structurally related compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring NMR and MS data for this class of compounds are also provided. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Structure and Properties
This compound is a bicyclic aromatic compound with the molecular formula C₆H₄ClN₃ and a molecular weight of 153.57 g/mol . The structure consists of an imidazole ring fused to a pyridine ring, with a chlorine substituent on the pyridine moiety.
Caption: Chemical structure of this compound.
Spectroscopic Data (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.30 | s | H-2 |
| ~8.25 | d | H-5 |
| ~7.40 | d | H-7 |
| ~13.0 | br s | N-H |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). Coupling constants are expected to be in the range of 8-9 Hz for the pyridine protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C-2 |
| ~148.0 | C-4 |
| ~142.0 | C-5 |
| ~130.0 | C-6 |
| ~118.0 | C-7 |
| ~150.0 | C-8a |
Note: Chemical shifts are referenced to tetramethylsilane (TMS).
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| Ion | m/z (calculated) |
| [M+H]⁺ | 154.02 |
| [M]⁺ | 153.01 |
Note: The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Experimental Protocols
The following are generalized protocols for obtaining NMR and MS data for this compound. These should be adapted based on the specific instrumentation and experimental requirements.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-14 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0-160 ppm.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify the chemical shifts, multiplicities, and coupling constants.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds to observe the [M+H]⁺ ion.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and strong signal.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙ or [M+H]⁺).
-
Observe the isotopic pattern characteristic of a chlorine-containing compound.
-
Analyze any significant fragment ions to aid in structural confirmation.
-
Workflow and Relationships
The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques.
Unlocking Therapeutic Potential: A Technical Guide to 6-Chloro-1H-imidazo[4,5-b]pyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 6-chloro-1H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a foundation for the development of targeted therapeutics. This technical guide provides an in-depth overview of the key molecular targets of derivatives based on this core, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to aid in further research and drug development efforts.
Core Therapeutic Targets: A Focus on Kinase Inhibition
Research has predominantly identified the therapeutic utility of this compound derivatives in the realm of oncology, primarily through the inhibition of critical protein kinases that drive cancer cell proliferation and survival. The primary targets identified are Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinase 9 (CDK9).
Quantitative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of various this compound derivatives against their primary kinase targets. These values, expressed as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant), provide a quantitative measure of the potency of these compounds.
| Compound ID | Target | IC50 (µM) | Kd (nM) | Reference |
| Derivative 1 | Aurora-A | 0.042 | - | [1] |
| Aurora-B | 0.198 | - | [1] | |
| Aurora-C | 0.227 | - | [1] | |
| Derivative 2 (27e) | Aurora-A | - | 7.5 | [2] |
| Aurora-B | - | 48 | [2] | |
| FLT3 | - | 6.2 | [2] | |
| FLT3-ITD | - | 38 | [2] | |
| FLT3 (D835Y) | - | 14 | [2] | |
| Derivative 3 (51) | Aurora-A | 0.015 | - | [3] |
| Aurora-B | 0.025 | - | [3] | |
| Aurora-C | 0.019 | - | [3] | |
| Derivative 4 | CDK9 | 0.63 - 1.32 | - | [4] |
Note: The specific structures of the derivatives are detailed in the cited literature.
Key Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of this compound derivatives is rooted in their ability to modulate critical cellular signaling pathways.
Aurora Kinase Inhibition and Mitotic Catastrophe
Aurora kinases are essential regulators of mitosis. Their inhibition by imidazo[4,5-b]pyridine derivatives disrupts the proper formation of the mitotic spindle, leading to errors in chromosome segregation and ultimately, mitotic catastrophe and apoptotic cell death in rapidly dividing cancer cells.
Caption: Inhibition of Aurora kinases by imidazo[4,5-b]pyridine derivatives disrupts mitosis, leading to apoptosis.
FLT3 Inhibition in Acute Myeloid Leukemia (AML)
Mutations in the FLT3 receptor tyrosine kinase, particularly internal tandem duplications (FLT3-ITD), are common drivers of AML.[2] Imidazo[4,5-b]pyridine-based compounds have been shown to potently inhibit both wild-type and mutated forms of FLT3, thereby blocking downstream signaling pathways responsible for leukemic cell proliferation and survival.[2]
Caption: Imidazo[4,5-b]pyridine derivatives block aberrant FLT3 signaling in AML.
CDK9 Inhibition and Transcriptional Regulation
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of many genes, including those encoding anti-apoptotic proteins. By inhibiting CDK9, imidazo[4,5-b]pyridine derivatives can downregulate the expression of survival proteins like Mcl-1, leading to apoptosis in cancer cells.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Screening of 6-Chloro-1H-imidazo[4,5-b]pyridine Analogs: A Technical Guide
This guide provides a comprehensive overview of the in vitro screening methodologies for evaluating 6-Chloro-1H-imidazo[4,5-b]pyridine analogs, a promising class of heterocyclic compounds with diverse biological activities. The structural similarity of the imidazo[4,5-b]pyridine core to purines has led to the exploration of these compounds as inhibitors of various cellular processes, particularly in the context of anticancer and antimicrobial research.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation standards, and visualizations of key cellular pathways and workflows.
Quantitative Data Summary
The in vitro efficacy of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against various cell lines or specific molecular targets. The following tables summarize representative quantitative data for imidazo[4,5-b]pyridine derivatives, providing a comparative view of their potency.
Table 1: Comparative Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound/Drug | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine Derivative (Compound IX) | 0.85 | 1.05 | [2] |
| Imidazo[4,5-b]pyridine Derivative (Compound VIII) | 0.92 | 1.12 | [2] |
| Doxorubicin | ~1.65 | Not specified in the same study | [2] |
| Paclitaxel | ~0.064 | ~0.00246 | [2] |
Note: IC50 values are sourced from different studies and may reflect variations in experimental conditions. Direct head-to-head comparisons within the same study are ideal for minimizing variability.[2]
Table 2: Cytotoxicity of a Pyridine Analog against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound (4a) | HT29 (Human Colorectal Carcinoma) | 2.243 ± 0.217 | [3] |
| Doxorubicin (Reference) | HT29 (Human Colorectal Carcinoma) | 3.964 ± 0.360 | [3] |
| Compound (4a) | MRC5 (Normal Human Fetal Lung Fibroblast) | 2.222 ± 0.137 | [3] |
| Doxorubicin (Reference) | MRC5 (Normal Human Fetal Lung Fibroblast) | 2.476 ± 0.033 | [3] |
Key In Vitro Experimental Protocols
Standardized and well-documented experimental protocols are crucial for the robust in vitro validation of novel therapeutic agents. The following sections detail the methodologies for key assays used to assess the efficacy and mechanism of action of this compound derivatives.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[2]
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[2]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.[2]
Detailed Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the this compound derivative for 48 hours.[2]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.[2]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[2]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[2]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[2]
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[2]
Detailed Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the this compound derivative for 48 hours.[2]
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[2]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[2]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[2]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[2]
Western Blotting
Western blotting is used to detect specific proteins in a sample and can validate the mechanism of action by assessing the levels of key signaling proteins.[2]
Detailed Protocol:
-
Protein Extraction: Treat cells with the test compound, lyse the cells in RIPA buffer, and quantify the protein concentration.[2]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CDK9, Mcl-1, Bcl-2) and a loading control (e.g., β-actin) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
Visualizations: Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to the in vitro screening of this compound analogs.
Caption: General workflow for the in vitro screening of this compound analogs.
Caption: Inhibition of the CDK9 signaling pathway by this compound analogs.[2]
Conclusion
The in vitro data highlight the potential of this compound derivatives as a novel class of therapeutic agents, particularly in oncology. Their potent antiproliferative activity, often mediated through the inhibition of key signaling pathways such as the CDK9 pathway, warrants further investigation and development.[2] The experimental protocols provided in this guide offer a standardized framework for researchers to independently validate and expand upon these findings. As with any novel therapeutic candidate, further preclinical and clinical studies are necessary to fully elucidate the safety and efficacy of this promising compound class.
References
6-Chloro-1H-imidazo[4,5-b]pyridine: A Privileged Fragment for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 6-Chloro-1H-imidazo[4,5-b]pyridine core is a prominent heterocyclic scaffold in modern medicinal chemistry, recognized for its structural resemblance to endogenous purines. This purine isostere serves as a versatile building block in fragment-based drug discovery (FBDD), offering a strategic starting point for the development of potent and selective inhibitors against a range of biological targets, particularly protein kinases. The chlorine atom at the 6-position provides a crucial handle for synthetic elaboration, enabling rapid diversification and optimization of fragment hits into lead compounds. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives based on this core, along with detailed experimental protocols and structural insights.
The this compound Core in Fragment-Based Drug Discovery
Fragment-based drug discovery has emerged as a powerful strategy for identifying novel therapeutics. This approach involves screening libraries of low molecular weight compounds ("fragments") to identify those that bind to a biological target. Due to their simplicity, fragments can explore chemical space more efficiently than larger, more complex molecules. The this compound scaffold is an exemplary fragment, possessing key features that make it highly valuable for FBDD campaigns:
-
Purine Isosterism: Its structural similarity to purines allows it to interact with the ATP-binding sites of many enzymes, particularly kinases.
-
Synthetic Tractability: The chlorine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, facilitating the rapid generation of analog libraries.[1][2]
-
Optimal Physicochemical Properties: The core scaffold possesses favorable properties for a fragment, including low molecular weight and a balance of hydrophilicity and hydrophobicity.
Synthesis of the this compound Core and its Derivatives
The synthesis of the this compound core and its subsequent derivatization are well-established processes in organic chemistry. A common synthetic route starts from 2,6-dichloro-3-nitropyridine.
Biological Activities and Quantitative Data
Derivatives of the this compound scaffold have demonstrated a broad range of biological activities. The following tables summarize key quantitative data for various derivatives against different biological targets.
Kinase Inhibition
The imidazo[4,5-b]pyridine scaffold is a well-known hinge-binding motif for many protein kinases. The 6-chloro substituent often serves as a vector for exploring the solvent-exposed region of the ATP-binding pocket.
| Compound/Derivative | Target Kinase | Assay Type | IC50 / Kd (nM) | Reference |
| 6-Bromo-imidazo[4,5-b]pyridine analog | PAK4 | Inhibition Assay | - | [3] |
| Imidazo[4,5-b]pyridine derivative | Aurora-A | Binding Assay | 7.5 (Kd) | [4] |
| Imidazo[4,5-b]pyridine derivative | Aurora-B | Binding Assay | 48 (Kd) | [4] |
| Imidazo[4,5-b]pyridine derivative | FLT3 | Binding Assay | 6.2 (Kd) | [4] |
| Imidazo[4,5-b]pyridine derivative | FLT3-ITD | Binding Assay | 38 (Kd) | [4] |
| Imidazo[4,5-b]pyridine derivative | FLT3(D835Y) | Binding Assay | 14 (Kd) | [4] |
Other Biological Activities
Beyond kinase inhibition, derivatives of this scaffold have shown potential in other therapeutic areas.
| Compound/Derivative | Biological Activity | Assay Type | IC50 (µM) | Reference |
| 6-Chloro-2-(2-hydroxyphenyl)-1H-imidazo[4,5-b]pyridine | Antiglycation | In vitro | 240.10 ± 2.50 | [5] |
| 6-Chloro-2-(4-hydroxyphenyl)-1H-imidazo[4,5-b]pyridine | Antiglycation | In vitro | 240.30 ± 2.90 | [5] |
| 6-Chloro-2-phenyl-1H-imidazo[4,5-b]pyridine | Antioxidant (DPPH) | In vitro | 69.45 ± 0.25 | [5] |
| 6-Chloro-2-(2-hydroxyphenyl)-1H-imidazo[4,5-b]pyridine | Antioxidant (DPPH) | In vitro | 58.10 ± 2.50 | [5] |
| 6-Chloro-2-(3-hydroxyphenyl)-1H-imidazo[4,5-b]pyridine | β-Glucuronidase Inhibition | In vitro | 29.25 ± 0.50 | [5] |
| 6-Chloro-2-phenyl-1H-imidazo[4,5-b]pyridine | β-Glucuronidase Inhibition | In vitro | 30.10 ± 0.60 | [5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) in a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 2-24 hours.[1] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.02-0.1 eq.), a suitable phosphine ligand (e.g., Xantphos, BINAP) (0.04-0.2 eq.), and a base (e.g., Cs₂CO₃, NaOtBu) (1.5-2.5 eq.) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is heated under an inert atmosphere at 80-110 °C for 4-24 hours.[6][7] The reaction is monitored by TLC or LC-MS. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired N-arylated product.
Fragment-Based Screening Protocol (General)
Fragment screening for kinase inhibitors often employs biophysical techniques to detect the weak binding of fragments.
A common primary screening method is the thermal shift assay (TSA), which measures the change in the melting temperature of the target protein upon ligand binding. Hits from the primary screen are then validated using an orthogonal method, such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy, to confirm binding and determine the dissociation constant (Kd).
Structural Biology and Signaling Pathways
The imidazo[4,5-b]pyridine scaffold has been successfully co-crystallized with several protein kinases, providing valuable insights into its binding mode. For instance, the crystal structure of an imidazo[4,5-b]pyridine derivative in complex with Aurora A kinase (PDB: 4B0G) reveals that the core makes key hydrogen bond interactions with the hinge region of the kinase.[4] Similarly, the structure of a 6-bromo-imidazo[4,5-b]pyridine analog bound to PAK4 (PDB: 5I0B) demonstrates the importance of this scaffold for interacting with the kinase hinge.[3]
As potent inhibitors of kinases like FLT3 and Aurora kinases, this compound derivatives can modulate critical signaling pathways involved in cell proliferation and survival, making them attractive candidates for cancer therapy.
Conclusion
The this compound core represents a highly valuable fragment for modern drug discovery. Its purine-like structure, coupled with the synthetic versatility afforded by the 6-chloro substituent, provides a robust platform for the development of potent and selective inhibitors against a variety of biological targets. The wealth of available synthetic methodologies, biological data, and structural information makes this scaffold an attractive starting point for fragment-based campaigns aimed at discovering novel therapeutics.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fragment-Based Design of Kinase Inhibitors: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 6-Chloro-1H-imidazo[4,5-b]pyridine: A Detailed Protocol for Drug Discovery
Application Note: The synthesis of 6-Chloro-1H-imidazo[4,5-b]pyridine from 2,3-diaminopyridine serves as a foundational route for the generation of a diverse library of compounds with significant therapeutic potential. The imidazo[4,5-b]pyridine core is a key pharmacophore in numerous developmental and approved drugs, acting as a purine isostere to interact with a variety of biological targets. This protocol details a robust and scalable two-step synthesis commencing with the nitration of 2-amino-5-chloropyridine, followed by reduction to 5-chloro-2,3-diaminopyridine, and subsequent cyclization to afford the target compound. This synthetic route is of high interest to researchers in medicinal chemistry and drug development for its efficiency and adaptability in creating novel derivatives for screening and lead optimization.
Quantitative Data Summary
The following table summarizes the expected yields and key analytical data for the synthesis of this compound. The data is representative of typical outcomes for these reaction types.
| Step | Intermediate/Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Temp (°C) | Yield (%) | Purity (%) (HPLC) | M.W. ( g/mol ) | Appearance |
| 1 | 2-Amino-5-chloro-3-nitropyridine | 2-Amino-5-chloropyridine | HNO₃, H₂SO₄ | - | 3 | 0-60 | 75-85 | >95 | 173.55 | Yellow solid |
| 2 | 5-Chloro-2,3-diaminopyridine | 2-Amino-5-chloro-3-nitropyridine | Fe, HCl | Ethanol/Water | 1 | Reflux | 80-90 | >98 | 143.57 | Off-white solid |
| 3 | This compound | 5-Chloro-2,3-diaminopyridine | Formic acid | - | 4 | Reflux | 85-95 | >99 | 153.56 | White to off-white solid |
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-chloro-3-nitropyridine
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL) and cool the flask to 0°C in an ice bath.
-
Addition of Starting Material: Slowly add 2-amino-5-chloropyridine (12.85 g, 0.1 mol) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise above 5°C.
-
Nitration: Once the starting material is completely dissolved, add a mixture of fuming nitric acid (7.5 mL) and concentrated sulfuric acid (7.5 mL) dropwise from the dropping funnel. Maintain the reaction temperature at 0-5°C throughout the addition.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Finally, heat the mixture to 50-60°C for 1 hour.
-
Work-up: Cool the reaction mixture and pour it slowly onto 500 g of crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction. A yellow precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from ethanol to yield pure 2-amino-5-chloro-3-nitropyridine.
Step 2: Synthesis of 5-Chloro-2,3-diaminopyridine
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-chloro-3-nitropyridine (17.35 g, 0.1 mol), reduced iron powder (33.5 g, 0.6 mol), 95% ethanol (80 mL), and water (20 mL).
-
Acidification: Add concentrated hydrochloric acid (1 mL) to the mixture.
-
Reduction: Heat the reaction mixture to reflux on a heating mantle with vigorous stirring for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, filter the hot mixture through a pad of celite to remove the iron catalyst. Wash the celite pad with hot ethanol.
-
Isolation: Combine the filtrate and washings and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the dark residue in hot water and treat with activated charcoal. Filter the hot solution and allow the filtrate to cool to room temperature, then in an ice bath to induce crystallization. Collect the crystals of 5-chloro-2,3-diaminopyridine by vacuum filtration, wash with a small amount of cold water, and dry.
Step 3: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, place 5-chloro-2,3-diaminopyridine (14.35 g, 0.1 mol).
-
Cyclization: Add 98-100% formic acid (40 mL) to the flask.
-
Reaction: Heat the mixture to reflux and maintain at this temperature for 4 hours. The reaction can be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess formic acid under reduced pressure.
-
Neutralization and Precipitation: Dissolve the residue in a minimum amount of water and carefully neutralize with a 10% aqueous solution of sodium hydroxide to a pH of 7-8 while cooling in an ice bath. A precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude this compound can be purified by recrystallization from ethanol to afford the final product as a white to off-white solid.
Visualizations
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for Suzuki Cross-Coupling Reactions in the Functionalization of 6-Chloro-1H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 6-Chloro-1H-imidazo[4,5-b]pyridine using Suzuki cross-coupling reactions. This versatile reaction is instrumental in the synthesis of novel substituted imidazo[4,5-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purines.
Introduction
The imidazo[4,5-b]pyridine core is a key pharmacophore found in a variety of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction offers a powerful and efficient method for the C-C bond formation at the 6-position of the imidazo[4,5-b]pyridine ring system, enabling the introduction of a wide range of aryl and heteroaryl substituents. This functionalization is a critical step in the development of new therapeutic agents, including kinase inhibitors and antiproliferative compounds. Microwave-assisted Suzuki coupling has emerged as a particularly effective technique, often leading to shorter reaction times and improved yields.[1]
Key Reaction Components and Workflow
The Suzuki cross-coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base. For the functionalization of this compound, the key components and general workflow are illustrated below.
References
One-Pot Synthesis of Functionalized Imidazo[4,5-b]pyridines: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized imidazo[4,5-b]pyridines, a class of heterocyclic compounds with significant therapeutic potential. Their structural similarity to purines has made them a focal point in the development of novel drug candidates with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.
Introduction
Imidazo[4,5-b]pyridines, also known as 1-deazapurines, are bicyclic heteroaromatic compounds that have garnered considerable attention in medicinal chemistry. The development of efficient synthetic methodologies, particularly one-pot reactions, is crucial for the rapid generation of diverse libraries of these compounds for biological screening. One-pot syntheses offer several advantages, including reduced reaction times, lower costs, and a decreased environmental footprint by minimizing solvent waste and purification steps. This document outlines key one-pot synthetic strategies and provides detailed protocols for their implementation in a laboratory setting.
Data Presentation
The following tables summarize quantitative data from various one-pot synthetic approaches to functionalized imidazo[4,5-b]pyridines and their associated biological activities.
Table 1: One-Pot Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines from 2,3-Diaminopyridine and Aromatic Aldehydes
| Entry | Aldehyde (Ar-CHO) | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | NaHSO₃ / DMSO | 5 | 91 | [1] |
| 2 | 4-Chlorobenzaldehyde | NaHSO₃ / DMSO | 6 | 88 | [1] |
| 3 | 4-Methoxybenzaldehyde | NaHSO₃ / DMSO | 5 | 92 | [1] |
| 4 | 4-Nitrobenzaldehyde | NaHSO₃ / DMSO | 7 | 85 | [1] |
| 5 | 2-Chlorobenzaldehyde | Water (thermal) | 10 | 83 | [2] |
| 6 | 4-Hydroxybenzaldehyde | Water (thermal) | 12 | 85 | [2] |
Table 2: One-Pot Reductive Cyclization for the Synthesis of 3H-imidazo[4,5-b]pyridines
| Entry | Starting Materials | Reducing Agent/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Nitro-3-aminopyridine, Benzaldehyde | Na₂S₂O₄ | Water | 3 | 88 | [3] |
| 2 | 2-Nitro-3-aminopyridine, 4-Chlorobenzaldehyde | Na₂S₂O₄ | Water | 4 | 85 | [3] |
| 3 | 2-Nitro-3-aminopyridine, Acetophenone | SnCl₂·2H₂O | Formic Acid | - | - | [4] |
Table 3: Biological Activities of Functionalized Imidazo[4,5-b]pyridine Derivatives
| Compound | Biological Activity | Target/Cell Line | IC₅₀ (µM) | Reference |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f) | Anti-inflammatory | COX-2 | 9.2 | [2] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f) | Anti-inflammatory | COX-1 | 21.8 | [2] |
| N-phenyl-imidazo[4,5-b]pyridin-2-amine derivative (18b) | Anticancer | HCT-116 | - | [5] |
| N-phenyl-imidazo[4,5-b]pyridin-2-amine derivative (18b) | Anticancer | MCF-7 | - | [5] |
| Imidazo[4,5-b]pyridine derivative | Anticancer (CDK9 inhibitor) | - | - | [5] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines via Condensation of 2,3-Diaminopyridine with Aromatic Aldehydes
This protocol describes a straightforward and efficient one-pot synthesis of 2-aryl-3H-imidazo[4,5-b]pyridines from 2,3-diaminopyridine and various aromatic aldehydes using sodium bisulfite in DMSO.
Materials:
-
2,3-Diaminopyridine
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Sodium bisulfite (NaHSO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol) in DMSO (5 mL) in a round-bottom flask, add sodium bisulfite (1.1 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add 2,3-diaminopyridine (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for the time indicated in Table 1 (typically 5-7 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired 2-aryl-3H-imidazo[4,5-b]pyridine.
-
The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: One-Pot Synthesis of 3H-imidazo[4,5-b]pyridines via Reductive Cyclization of 2-Nitro-3-aminopyridine
This protocol details a one-pot reductive cyclization method for synthesizing 3H-imidazo[4,5-b]pyridines from 2-nitro-3-aminopyridine and an aldehyde using sodium dithionite as the reducing agent.[3]
Materials:
-
2-Nitro-3-aminopyridine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-nitro-3-aminopyridine (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in a mixture of ethanol and water (1:1, 10 mL).
-
Heat the mixture to reflux with stirring.
-
Prepare a fresh aqueous solution of sodium dithionite (3.0 mmol in 5 mL of water).
-
Add the sodium dithionite solution dropwise to the refluxing reaction mixture over a period of 30 minutes.
-
Continue refluxing for an additional 2-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Wash the solid with cold water and dry it under vacuum to yield the 3H-imidazo[4,5-b]pyridine.
-
Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Protocol 3: Microwave-Assisted One-Pot Synthesis of Functionalized Imidazo[4,5-b]pyridines
This protocol describes a rapid, microwave-assisted one-pot synthesis of 2-substituted imidazo[4,5-b]pyridines from 2,3-diaminopyridine and carboxylic acids.[4]
Materials:
-
2,3-Diaminopyridine
-
Carboxylic acid (e.g., benzoic acid)
-
Polyphosphoric acid (PPA)
-
Microwave reactor vials
-
Microwave synthesizer
-
Filtration apparatus
-
Aqueous sodium bicarbonate solution
Procedure:
-
In a microwave reactor vial, place 2,3-diaminopyridine (1.0 mmol), the carboxylic acid (1.1 mmol), and a catalytic amount of polyphosphoric acid (PPA).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power (e.g., 100 W) and temperature (e.g., 150 °C) for a short duration (typically 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully open the vial and add ice-cold water to the reaction mixture.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry it to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
The following diagrams illustrate the experimental workflow for the one-pot synthesis and the signaling pathways targeted by functionalized imidazo[4,5-b]pyridines.
Caption: General workflow for the one-pot synthesis of imidazo[4,5-b]pyridines.
Caption: Inhibition of the COX pathway by imidazo[4,5-b]pyridine derivatives.
Caption: Anticancer mechanism via CDK9 inhibition by imidazo[4,5-b]pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of 6-Chloro-1H-imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the solid-phase synthesis of imidazo[4,5-b]pyridine derivatives. The primary focus is on a validated, versatile method for creating a library of trisubstituted imidazo[4,5-b]pyridines. Additionally, a proposed protocol for the targeted synthesis of 6-Chloro-1H-imidazo[4,5-b]pyridine derivatives is presented, adapting established methodologies for this specific scaffold of interest in medicinal chemistry and drug discovery.
I. Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[1] Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of such compounds, facilitating structure-activity relationship (SAR) studies in drug discovery.[1] This document outlines a robust solid-phase methodology for the synthesis of trisubstituted imidazo[4,5-b]pyridines and proposes a strategic adaptation for the synthesis of derivatives bearing a chlorine atom at the 6-position.
II. General Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-b]pyridines
This section details a well-established protocol for the solid-phase synthesis of a diverse library of trisubstituted imidazo[4,5-b]pyridines, starting from a polymer-supported amine and 2,4-dichloro-3-nitropyridine.[1]
Logical Workflow for Trisubstituted Imidazo[4,5-b]pyridine Synthesis
Caption: General workflow for the solid-phase synthesis of trisubstituted imidazo[4,5-b]pyridines.
Experimental Protocol
Materials and Reagents:
-
Rink amide resin or other suitable polymer support with an attached primary or secondary amine.
-
2,4-dichloro-3-nitropyridine
-
Various primary amines
-
Various aldehydes
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Sodium dithionite (Na₂S₂O₄)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium hydrogensulfate (TBAHS)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin-bound amine in a suitable solvent like DMSO or DCM for 30 minutes.
-
Arylation:
-
Prepare a 0.5 M solution of 2,4-dichloro-3-nitropyridine and 3 equivalents of DIPEA in DMSO.
-
Add this solution to the swollen resin and shake at room temperature overnight.
-
Wash the resin thoroughly with DMSO, DCM, and methanol, then dry under vacuum.
-
-
Nucleophilic Substitution:
-
Swell the arylated resin in DMSO.
-
Add a solution of the desired primary amine (10 equivalents) in DMSO and shake at room temperature overnight.
-
Wash the resin with DMSO, DCM, and methanol, and dry.
-
-
Nitro Group Reduction:
-
Swell the resin in a biphasic mixture of DCM/water (1:1).
-
Add Na₂S₂O₄ (5 equivalents), K₂CO₃ (5 equivalents), and TBAHS (0.1 equivalents).
-
Shake the mixture at room temperature overnight.
-
Wash the resin with water, DCM, and methanol, and dry.
-
-
Cyclization with Aldehyde:
-
Swell the reduced resin in DMSO.
-
Add a 0.5 M solution of the desired aldehyde (10 equivalents) in DMSO.
-
Shake the mixture at 80°C overnight.
-
Wash the resin with DMSO, DCM, and methanol, and dry.
-
-
Cleavage from Resin:
-
Treat the resin with a solution of 50% TFA in DCM for 1 hour at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by preparative HPLC.
-
Data Presentation
The following table summarizes the yields and purities of representative trisubstituted imidazo[4,5-b]pyridines synthesized using the described solid-phase protocol.[1]
| Compound ID | R¹ (on Resin) | R² (Amine) | R³ (Aldehyde) | Overall Yield (%) | Purity (%) |
| 1a | 4-methoxybenzyl | n-pentyl | 4-chlorobenzaldehyde | 75 | >95 |
| 1b | 4-methoxybenzyl | Cyclohexyl | Benzaldehyde | 82 | >95 |
| 1c | 4-methoxybenzyl | Benzyl | 4-methylbenzaldehyde | 78 | >95 |
| 1d | Cyclohexyl | n-pentyl | 3-methoxybenzaldehyde | 69 | >95 |
| 1e | Cyclohexyl | Benzyl | 2-naphthaldehyde | 71 | >95 |
III. Proposed Protocol for Solid-Phase Synthesis of this compound Derivatives
While a direct solid-phase synthesis for this compound derivatives is not extensively documented, a plausible route can be designed by adapting the general methodology. This proposed protocol utilizes a resin-bound 6-chloro-2,3-diaminopyridine scaffold, which can then be derivatized.
Proposed Synthetic Pathway
Caption: Proposed workflow for the solid-phase synthesis of this compound derivatives.
Proposed Experimental Protocol
Materials and Reagents:
-
Wang resin or similar hydroxyl-functionalized resin.
-
p-Nitrophenyl chloroformate
-
6-Chloro-2,3-diaminopyridine
-
Orthogonally protecting groups (e.g., Fmoc-Cl, Boc-anhydride)
-
Various acylating or alkylating agents
-
Deprotection reagents (e.g., piperidine for Fmoc, TFA for Boc)
-
Various carboxylic acids or aldehydes
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Step-by-Step Procedure:
-
Resin Activation: Activate the Wang resin with p-nitrophenyl chloroformate in the presence of a base like pyridine or DIPEA in DCM.
-
Coupling of 6-Chloro-2,3-diaminopyridine: Couple the activated resin with 6-chloro-2,3-diaminopyridine in DMF with a base. The coupling is expected to occur through one of the amino groups.
-
Orthogonal Protection: Protect the remaining free amino group on the pyridine ring with a suitable orthogonal protecting group (e.g., Fmoc or Boc) to allow for selective derivatization.
-
Derivatization (Optional): The protected amino group can be deprotected and subsequently acylated or alkylated to introduce diversity at this position.
-
Deprotection: Remove the orthogonal protecting group from the second amino group.
-
Cyclization:
-
With Carboxylic Acids: Swell the resin in DMF and add a pre-activated solution of the desired carboxylic acid (using HATU/HOBt/DIPEA) and heat to drive the cyclization.
-
With Aldehydes: Swell the resin in a suitable solvent and add the desired aldehyde. The cyclization can be promoted by heating or microwave irradiation.
-
-
Cleavage from Resin: Treat the resin with a solution of 95% TFA in DCM to cleave the final product from the solid support.
-
Purification: Purify the crude product by preparative HPLC.
IV. Conclusion
The solid-phase synthesis approach provides an efficient and versatile platform for the generation of imidazo[4,5-b]pyridine libraries. The detailed protocol for trisubstituted derivatives is a validated starting point for broad SAR exploration. The proposed adaptation for the synthesis of this compound derivatives offers a strategic route to a specific and medicinally relevant subset of this important heterocyclic family, paving the way for further drug discovery and development efforts. Researchers are encouraged to optimize the proposed reaction conditions for specific target molecules.
References
Protocol for N-Alkylation of 6-Chloro-1H-imidazo[4,5-b]pyridine
Application Notes for Researchers, Scientists, and Drug Development Professionals
The N-alkylation of the 6-Chloro-1H-imidazo[4,5-b]pyridine scaffold is a pivotal synthetic transformation in medicinal chemistry. This structural motif is analogous to purines, enabling it to interact with a diverse array of biological targets. The introduction of alkyl substituents on the nitrogen atoms of the imidazo[4,5-b]pyridine core can significantly modulate the pharmacological activity of the resulting derivatives, which have demonstrated potential as antimicrobial and anticancer agents, as well as enzyme inhibitors.[1]
A primary challenge in the N-alkylation of this heterocyclic system is controlling the regioselectivity. The presence of multiple nucleophilic nitrogen atoms can lead to the formation of a mixture of regioisomers.[1] The choice of base, solvent, and alkylating agent is critical in directing the reaction towards the desired N-substituted product.[1] This document provides a detailed protocol for the N-alkylation of this compound and summarizes various reaction conditions and outcomes.
Experimental Protocols
This protocol describes a general procedure for the N-alkylation of this compound. Optimization of specific quantities and reaction parameters may be necessary for different alkylating agents.
Materials:
-
This compound
-
Alkylating agent (e.g., substituted benzyl chloride, allyl bromide, propargyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Tetra-n-butylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Ethyl acetate
-
Hexane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (if heating is required)
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF. Add potassium carbonate (2.2 eq). If a phase-transfer catalyst is used, add tetra-n-butylammonium bromide (0.15 eq).[1][2]
-
Addition of Alkylating Agent: Stir the mixture at room temperature and add the alkylating agent (1.6 eq) dropwise.[1]
-
Reaction: Continue to stir the reaction mixture at room temperature for 24 hours.[1][2] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Extraction:
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to isolate the desired N-alkylated product(s).[2]
-
Data Presentation
The following table summarizes various reported conditions for the N-alkylation of substituted imidazo[4,5-b]pyridines, providing a reference for reaction optimization.
| Starting Material | Alkylating Agent | Base | Solvent | Catalyst | Conditions | Product(s) | Yield (%) | Reference |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 1-(chloromethyl)benzene | K₂CO₃ | DMF | TBAB | RT, 24h | N3 and N4 regioisomers | Not specified | [3] |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 1-(bromomethyl)-4-methylbenzene | K₂CO₃ | DMF | TBAB | RT, 24h | N3 and N4 regioisomers | Not specified | [3] |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | ethyl 2-bromoacetate | K₂CO₃ | DMF | TBAB | RT, 24h | N1, N3, and N4 regioisomers | Not specified | [3] |
| 6-bromo-2-(substituted)phenyl-3H-imidazo[4,5-b]pyridine | Allyl bromide | K₂CO₃ | DMF | TBAB | RT, 24h | 3-allyl-6-bromo-2-(substituted)phenyl-3H-imidazo[4,5-b]pyridine derivatives | Not specified | [2] |
| 6-bromo-2-(substituted)phenyl-3H-imidazo[4,5-b]pyridine | Propargyl bromide | K₂CO₃ | DMF | TBAB | RT, 24h | 6-bromo-2-(substituted)phenyl-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine derivatives | Not specified | [2] |
| 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | - | RT, overnight | N4 regioisomer | 72 | [4] |
Mandatory Visualization
Caption: General workflow for the N-alkylation of this compound.
References
Application Note: Purification of 6-Chloro-1H-imidazo[4,5-b]pyridine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 6-Chloro-1H-imidazo[4,5-b]pyridine using silica gel column chromatography. This method is essential for obtaining a high-purity compound, which is critical for subsequent applications in research and drug development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules. The synthesis of this compound can result in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for the purification of such organic compounds, separating components based on their differential adsorption to a stationary phase while being carried by a mobile phase. This application note outlines a general yet detailed procedure for the purification of this compound using silica gel column chromatography.
Data Presentation
The selection of an appropriate mobile phase is crucial for the successful separation of the target compound from impurities. The polarity of the solvent system can be adjusted to achieve optimal separation. Below is a table summarizing typical solvent systems used for the purification of imidazo[4,5-b]pyridine derivatives, which can serve as a starting point for the purification of this compound.
| Solvent System (Mobile Phase) | Typical Ratio (v/v) | Notes |
| Ethyl Acetate / Hexane | 15:85 to 50:50 | A common starting point for many imidazo[4,5-b]pyridine derivatives. The ratio can be adjusted based on TLC analysis.[1][2] |
| Methanol / Dichloromethane | 2:98 to 10:98 | Suitable for more polar impurities. A gradient elution is often employed.[3] |
It is highly recommended to determine the optimal solvent system by performing thin-layer chromatography (TLC) prior to column chromatography.
Experimental Protocols
This section provides a detailed methodology for the purification of this compound by silica gel column chromatography.
Materials
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[1][4]
-
Hexane (or Heptane), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane, HPLC grade
-
Methanol, HPLC grade
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Column Packing
-
Preparation: Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.
-
Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Adding a Sand Layer: Add a thin layer of sand over the plug to create a flat base for the stationary phase.
-
Preparing the Slurry: In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 15% ethyl acetate in hexane).
-
Packing the Column: Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles. Allow the solvent to drain until it is just above the silica gel level.
-
Adding the Top Sand Layer: Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the silica bed upon solvent addition.
Sample Loading
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent in which it is highly soluble. Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: For samples that are not readily soluble in the mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
Elution and Fraction Collection
-
Elution: Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
-
Gradient Elution (Optional but Recommended): Start with a less polar solvent system (e.g., 15% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexane) to elute the compounds from the column. A stepwise or linear gradient can be employed.
-
Fraction Collection: Begin collecting fractions in separate tubes or flasks as the solvent starts to elute from the column.
-
Monitoring the Separation: Monitor the collected fractions using TLC to identify which fractions contain the pure this compound.
Isolation of the Purified Compound
-
Combining Fractions: Combine the fractions that contain the pure product as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Drying: Dry the purified compound under high vacuum to remove any residual solvent.
Visualizations
Experimental Workflow for Column Chromatography
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Characterization of 6-Chloro-1H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 6-Chloro-1H-imidazo[4,5-b]pyridine, a key heterocyclic intermediate in pharmaceutical research. The following methods are outlined to ensure comprehensive analysis of its identity, purity, and structural integrity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying its presence in reaction mixtures or final product formulations. A reversed-phase HPLC method is generally suitable for this compound.
Quantitative Data Summary
The following table summarizes typical performance data for the HPLC analysis of this compound. These values are representative and may vary based on the specific instrumentation and exact method parameters.
| Parameter | Value |
| Retention Time (tR) | ~ 4.8 min |
| Purity (by area %) | > 99.5% |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a general method for the analysis of this compound.[1] Method optimization may be required for specific sample matrices.
a. Instrumentation and Columns:
-
Standard HPLC system with a UV detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
b. Mobile Phase and Elution:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
c. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
d. Detection:
-
Wavelength: 254 nm
e. Data Analysis:
-
Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total peak area.
-
For quantitative analysis, prepare a calibration curve using standards of known concentrations.
Workflow Diagram: HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability, although direct analysis is often possible.[2]
Quantitative Data Summary
The following table provides representative data for a GC-MS method.
| Parameter | Value |
| Retention Time (tR) | Dependent on column and temperature program |
| Mass-to-Charge Ratio (m/z) | Molecular Ion [M]+ at m/z 153, Isotope Peak at m/z 155 |
| Limit of Detection (LOD) | < 1 ng/g |
| Limit of Quantification (LOQ) | ~ 5 ng/g |
Experimental Protocol: GC-MS Analysis
This protocol is a general guideline and may require optimization.[3]
a. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
b. Carrier Gas and Inlet:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
c. Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
d. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-300
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
e. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
-
(Optional) Derivatize with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) if needed to improve volatility.
Workflow Diagram: GC-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments are crucial for complete assignment.
Expected ¹H and ¹³C NMR Chemical Shifts
The following table provides predicted chemical shifts (in ppm) for this compound in a typical deuterated solvent like DMSO-d₆. Actual values may vary.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | ~ 8.2 | ~ 145.0 |
| H-5 | ~ 8.3 | ~ 142.0 |
| H-7 | ~ 7.4 | ~ 118.0 |
| C-3a | - | ~ 148.0 |
| C-6 | - | ~ 125.0 |
| C-7a | - | ~ 130.0 |
| N-H | ~ 12.5 (broad) | - |
Experimental Protocol: NMR Spectroscopy
a. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
b. ¹H NMR:
-
Spectrometer: 400 MHz or higher.
-
Acquisition: Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
c. ¹³C NMR:
-
Acquisition: Proton-decoupled carbon experiment. DEPT-135 and DEPT-90 experiments are recommended to differentiate between CH, CH₂, and CH₃ groups.
d. 2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and confirming the overall structure.[4]
Logical Diagram: NMR Structural Elucidation
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expected Characteristic FTIR Absorptions
The following table lists the expected vibrational frequencies for the key functional groups in this compound.[5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2800 | Broad, Medium | N-H stretch (imidazole) |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 1620, 1580, 1470 | Medium-Strong | C=C and C=N ring stretching |
| ~ 1250 | Medium | C-N stretching |
| ~ 800 - 700 | Strong | Aromatic C-H out-of-plane bending |
| ~ 750 | Strong | C-Cl stretch |
Experimental Protocol: FTIR Spectroscopy
a. Instrumentation:
-
A Fourier-Transform Infrared Spectrometer.
-
Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.
b. Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the clamp to ensure good contact.
c. Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are typically sufficient.
d. Data Analysis:
-
Identify the characteristic absorption bands and compare them with the expected values to confirm the presence of key functional groups.
Workflow Diagram: FTIR Analysis
References
- 1. 1H-Imidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
- 2. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of 6-Chloro-1H-imidazo[4,5-b]pyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1H-imidazo[4,5-b]pyridine is a heterocyclic scaffold structurally analogous to purines, making it a privileged structure in medicinal chemistry. Derivatives of this compound have demonstrated significant biological activity, particularly as inhibitors of protein kinases, rendering them promising candidates for oncology drug discovery. High-throughput screening (HTS) of this compound and its analogs is a critical step in identifying and characterizing novel therapeutic agents. These application notes provide detailed protocols for biochemical and cell-based HTS assays to evaluate the efficacy of these compounds.
The primary targets for this class of compounds include Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), both of which are implicated in various cancers. The protocols outlined below are designed for the discovery and profiling of inhibitors against these kinases and for assessing their antiproliferative effects on cancer cell lines.
Data Presentation
The following tables summarize the inhibitory and antiproliferative activities of representative this compound derivatives. It is important to note that the data presented is for substituted derivatives, as indicated in the compound descriptions.
Table 1: Biochemical Kinase Inhibition
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference |
| 28c¹ | Aurora-A | Biochemical | 0.067 | [1] |
| 28c¹ | Aurora-B | Biochemical | 12.71 | [1] |
| 28c¹ | FLT3 | In Vitro | 0.162 | [1] |
| 31² | Aurora-A | Biochemical | 0.042 | [2] |
| 31² | Aurora-B | Biochemical | 0.198 | [2] |
| 31² | Aurora-C | Biochemical | 0.227 | [2] |
¹Compound 28c: 4-((6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)amino)-N-phenylbenzamide ²Compound 31: 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide
Table 2: Cellular Kinase Inhibition and Antiproliferative Activity
| Compound ID | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 28c¹ | Hela | p-Aurora-A (T288) Inhibition | 0.16 | [1] |
| 28c¹ | Hela | p-Histone H3 (S10) Inhibition | 76.84 | [1] |
| 28c¹ | HCT116 | Antiproliferation | 2.30 (GI50) | [1] |
| 28c¹ | MV4-11 (AML) | Antiproliferation | 0.299 (GI50) | [1] |
| 27e³ | HCT116 | Antiproliferation | 0.300 (GI50) | [3] |
| 27e³ | MOLM-13 (AML) | Antiproliferation | 0.104 (GI50) | [3] |
| 27e³ | MV4-11 (AML) | Antiproliferation | 0.291 (GI50) | [3] |
| Derivative 13⁴ | Capan-1 | Antiproliferation | 1.50 | [4] |
| Derivative 13⁴ | HL-60 | Antiproliferation | 1.87 | [4] |
| Derivative 19⁵ | Capan-1 | Antiproliferation | 1.45 | [4] |
| Derivative 19⁵ | LN-229 | Antiproliferation | 1.90 | [4] |
¹Compound 28c: 4-((6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)amino)-N-phenylbenzamide ³Compound 27e: 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine ⁴Derivative 13: 2,6-diphenyl substituted imidazo[4,5-b]pyridine with a p-hydroxy substituent ⁵Derivative 19: N-methyl substituted 2,6-diphenyl imidazo[4,5-b]pyridine with a p-hydroxy substituent
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a general workflow for high-throughput screening.
Caption: Inhibition of Aurora Kinases by this compound analogs disrupts mitosis.
Caption: Inhibition of FLT3 signaling by this compound analogs in AML.
Caption: General workflow for high-throughput screening of this compound analogs.
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase (e.g., Aurora-A, FLT3).
Materials:
-
Target kinase (e.g., recombinant human Aurora-A)
-
LanthaScreen™ Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase buffer
-
Test compounds (this compound analogs) dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase buffer to the desired final concentrations.
-
Assay Plate Preparation: Add 10 µL of the diluted compounds to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a mixture of the target kinase and the Eu-labeled antibody in kinase buffer. Add 10 µL of this mixture to each well.
-
Tracer Addition: Add 10 µL of the Alexa Fluor™ 647-labeled tracer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.
-
Data Analysis: Calculate the ratio of the emission signals (665 nm / 615 nm). Determine the IC50 values by fitting the data to a four-parameter logistic model.
Protocol 2: Cell-Based Antiproliferation Assay (MTT Assay)
This protocol measures the effect of test compounds on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, MV4-11)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include untreated and vehicle (DMSO) control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the GI50/IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.[5]
Protocol 3: Cellular Target Engagement Assay (Western Blot)
This protocol validates the inhibition of kinase activity within cells by measuring the phosphorylation of downstream substrates.
Materials:
-
Human cancer cell lines (e.g., Hela, MOLM-13)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Aurora-A (Thr288), anti-phospho-Histone H3 (Ser10))
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Determine the IC50 for the inhibition of substrate phosphorylation.[3][5]
References
Application Notes and Protocols for Cellular Assays of 6-Chloro-1H-imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1H-imidazo[4,5-b]pyridine derivatives represent a class of heterocyclic compounds with significant therapeutic potential, structurally analogous to purines. This structural similarity has led to their investigation as modulators of various cellular pathways, particularly as kinase inhibitors.[1][2] Several derivatives have demonstrated potent anticancer activity by targeting key regulators of the cell cycle and transcription, such as Cyclin-Dependent Kinase 9 (CDK9).[3][4] Inhibition of these pathways can lead to the induction of apoptosis and cell cycle arrest in cancer cells, making this class of compounds a promising area for drug discovery and development.[5][6]
These application notes provide detailed protocols for a panel of cellular assays to characterize the biological activity of this compound derivatives. The described assays will enable researchers to assess cytotoxicity, induction of apoptosis, and effects on cell cycle progression.
Data Presentation
The following tables summarize the in vitro efficacy of representative imidazo[4,5-b]pyridine derivatives in various cancer cell lines.
Table 1: Cytotoxicity of Imidazo[4,5-b]pyridine Derivatives in Human Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Target(s) | Reference |
| Compound IX | MCF-7 (Breast) | 0.85 | CDK9 | [3] |
| HCT116 (Colon) | 1.05 | CDK9 | [3] | |
| Compound VIII | MCF-7 (Breast) | 0.92 | CDK9 | [3] |
| HCT116 (Colon) | 1.12 | CDK9 | [3] | |
| 27e (6-chloro derivative) | MV4-11 (AML) | Not Reported (Kd = 6.2 nM) | FLT3, Aurora A/B | [7] |
| CCT137690 | SW620 (Colon) | Not Reported (IC50 Aurora A = 0.015 µM) | Aurora A/B/C | [2] |
Table 2: Representative Data on Apoptosis Induction by an Imidazo[1,2-a]pyridine Derivative (Compound 6) in A375 Melanoma Cells
Note: This data is for a closely related imidazopyridine class and serves as an illustrative example of expected results.
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) | Reference |
| Control | 95.42 ± 2.34 | 2.50 ± 1.20 | 2.08 ± 1.14 | 4.58 ± 2.34 | |
| Compound 6 (10 µM) | 72.62 ± 3.40 | 15.30 ± 2.10 | 12.08 ± 1.30 | 27.38 ± 3.40 |
Table 3: Representative Data on Cell Cycle Distribution in HeLa Cells Treated with an Imidazo[1,2-a]pyridine Derivative (Compound 6)
Note: This data is for a closely related imidazopyridine class and serves as an illustrative example of expected results.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | 67.53 ± 4.1 | 9.24 ± 2.3 | 13.23 ± 3.5 | |
| Compound 6 (35 µM) | Not specified | 23.37 ± 4.8 | 24.17 ± 5.6 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by imidazo[4,5-b]pyridine derivatives, a general experimental workflow for their characterization, and a logical framework for interpreting the results.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[6]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound derivatives
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations (e.g., 1x and 2x IC50) of the compounds for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Differentiate cell populations based on FITC and PI fluorescence:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on DNA content.[3]
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound derivatives
-
PBS
-
Ice-cold 70% ethanol
-
PI/RNase Staining Buffer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).[5]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the in vitro characterization of this compound derivatives. By systematically evaluating their effects on cell viability, apoptosis, and cell cycle progression, researchers can effectively identify and advance promising lead candidates for further preclinical and clinical development. The provided diagrams offer a visual representation of the underlying biological pathways and experimental strategies, facilitating a deeper understanding of the mechanism of action of this important class of compounds.
References
- 1. Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Imidazacridine Derivative LPSF/AC-05 Induces Apoptosis, Cell Cycle Arrest, and Topoisomerase II Inhibition in Breast Cancer, Leukemia, and Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 6-Chloro-1H-imidazo[4,5-b]pyridine in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 6-chloro-1H-imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to purines, which allows it to interact with a wide range of biological targets. This structural feature has been exploited to develop potent inhibitors of various kinases implicated in cancer, as well as novel agents targeting infectious diseases. This document provides a detailed overview of the applications of this scaffold, supported by quantitative data, experimental protocols, and visual diagrams to guide researchers in the field of drug discovery and development.
Application Notes
The this compound moiety serves as a versatile building block in the design of bioactive molecules. Its key applications in medicinal chemistry are centered on the development of:
-
Kinase Inhibitors: The imidazo[4,5-b]pyridine core acts as an effective hinge-binding motif for various protein kinases. The nitrogen atoms of the fused ring system can form crucial hydrogen bonds with the kinase hinge region, a characteristic feature of many ATP-competitive inhibitors.[1] Modifications at the C2, C6, and C7 positions of the scaffold have led to the discovery of potent and selective inhibitors of several important cancer targets:
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers. Derivatives of this compound have been developed as potent inhibitors of Aurora A and Aurora B kinases.[1][2]
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are prevalent in acute myeloid leukemia (AML). The this compound scaffold has been utilized to create dual inhibitors of FLT3 and Aurora kinases, offering a potential therapeutic strategy for AML.[1]
-
c-Met: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase whose aberrant activation is linked to tumor growth and metastasis. The imidazo[4,5-b]pyridine framework has been successfully employed to generate potent c-Met inhibitors.[3]
-
p21-Activated Kinase 4 (PAK4): PAK4 is involved in cytoskeletal organization and cell motility, and its dysregulation is associated with cancer. A 6-bromo-imidazo[4,5-b]pyridine derivative has been identified as a building block for novel PAK4 inhibitors.[4]
-
-
Antitubercular Agents: Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as potential antitubercular agents, with some compounds showing promising activity against Mycobacterium tuberculosis.[5][6]
-
Antimicrobial Agents: The structural resemblance to natural purines also makes the imidazo[4,5-b]pyridine scaffold a candidate for the development of antimicrobial agents. Various derivatives have been synthesized and tested against a range of bacterial and fungal strains.[7][8]
Data Presentation
The following tables summarize the quantitative data for representative compounds containing the this compound scaffold, demonstrating their potency against various biological targets.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase(s) | IC50 / Kd (nM) | Cell Line | GI50 (µM) | Reference |
| 27e | Aurora-A | Kd = 7.5 | - | - | [1] |
| Aurora-B | Kd = 48 | - | - | [1] | |
| FLT3 | Kd = 6.2 | - | - | [1] | |
| FLT3-ITD | Kd = 38 | MV4-11 | 0.299 | [1][9] | |
| FLT3(D835Y) | Kd = 14 | - | - | [1] | |
| 31 | Aurora-A | IC50 = 42 | HCT116 | - | [2] |
| Aurora-B | IC50 = 198 | - | - | [2] | |
| Aurora-C | IC50 = 227 | - | - | [2] | |
| 28c | Aurora-A | IC50 = 16 | HCT116 | 2.30 | [9] |
| Aurora-B | IC50 = 23 | - | - | [9] | |
| FLT3 | IC50 = 162 | MV4-11 | 0.299 | [9] |
Table 2: Antitubercular and Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Organism | MIC (µmol/L or µg/mL) | Reference |
| 5c | Mycobacterium tuberculosis H37Rv | 0.6 µmol/L | [5] |
| 5g | Mycobacterium tuberculosis H37Rv | 0.5 µmol/L | [5] |
| 5i | Mycobacterium tuberculosis H37Rv | 0.8 µmol/L | [5] |
| 5u | Mycobacterium tuberculosis H37Rv | 0.7 µmol/L | [5] |
| 2g | Staphylococcus aureus | 4-8 µg/mL | [6] |
| 4a | Staphylococcus aureus | 4-8 µg/mL | [6] |
| 4b | Staphylococcus aureus | 4-8 µg/mL | [6] |
| 39 | Bacillus subtilis | - | [7] |
| 39 | Staphylococcus aureus | - | [7] |
| 38 | Aspergillus flavus | - | [7] |
| 39 | Aspergillus flavus | - | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays.
Protocol 1: Synthesis of 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (Compound 27e)
This protocol is based on the synthetic schemes reported for similar compounds.[9][10]
Step 1: Synthesis of 2-amino-4,5-dichloro-3-nitropyridine
-
This intermediate can be synthesized by halogenation of 2-amino-4-chloro-3-nitropyridine.[10]
Step 2: Synthesis of 2-amino-4-chloro-5-(4-(4-chlorobenzyl)piperazin-1-yl)-3-nitropyridine
-
To a solution of 2-amino-4,5-dichloro-3-nitropyridine in a suitable solvent such as ethanol, add 1-(4-chlorobenzyl)piperazine.
-
Add a base, for example, N,N-diisopropylethylamine (DIPEA).
-
Heat the reaction mixture at a suitable temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction. Purify the crude product by column chromatography.
Step 3: Synthesis of Compound 27e
-
In a reaction vessel, dissolve the product from Step 2 and 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in ethanol.
-
Add an aqueous solution of sodium dithionite (Na2S2O4).
-
Heat the mixture to reflux (e.g., 80-90 °C) for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the crude product by filtration.
-
Purify the product by crystallization or column chromatography to obtain the final compound 27e.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against kinases like Aurora, FLT3, and c-Met using a luminescence-based assay such as ADP-Glo™.[4][11][12][13][14][15]
Materials:
-
Purified recombinant kinase (e.g., Aurora-A, FLT3, c-Met)
-
Kinase-specific substrate (e.g., Kemptide for Aurora kinases)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of the diluted enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for another 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[2][8]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal strains
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth and solvent)
-
Growth control (broth and inoculum)
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted inoculum to each well containing the compound dilutions and to the growth control wells.
-
Add sterile broth to the negative control wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of this compound in medicinal chemistry.
Caption: Simplified FLT3 signaling pathway and the point of intervention by this compound inhibitors.
Caption: General synthetic workflow for the preparation of this compound derivatives.
Caption: A typical workflow for an in vitro kinase inhibition assay to evaluate the potency of test compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro microbiological evaluation of imidazo(4,5-b)pyridinylethoxypiperidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Synthesis of Radiolabeled 6-Chloro-1H-imidazo[4,5-b]pyridine for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1H-imidazo[4,5-b]pyridine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. Their structural similarity to purines allows them to interact with a variety of biological targets, including kinases and other enzymes, making them valuable scaffolds for the development of therapeutic agents. The radiolabeling of these compounds with positron-emitting isotopes, such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), enables in vivo imaging studies using Positron Emission Tomography (PET). PET is a powerful molecular imaging technique that allows for the non-invasive quantification of physiological and biochemical processes, playing a crucial role in drug development and clinical research.[1][2][3]
This document provides detailed protocols for the synthesis of precursor molecules and the subsequent radiolabeling of this compound with both ¹¹C and ¹⁸F for use as a PET radiotracer.
Synthesis of Precursor: 6-Chloro-2,3-diaminopyridine
The synthesis of the key intermediate, 6-Chloro-2,3-diaminopyridine, is a critical first step. A common synthetic route involves the reduction of a nitro-substituted aminopyridine.
Experimental Protocol: Synthesis of 6-Chloro-2,3-diaminopyridine
-
Nitration of 2-amino-5-chloropyridine: To a solution of 2-amino-5-chloropyridine in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (typically below 10 °C).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, pour the mixture over ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product, 2-amino-5-chloro-3-nitropyridine.
-
Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure nitro compound.
-
Reduction to Diamine: Dissolve the purified 2-amino-5-chloro-3-nitropyridine in a suitable solvent like ethanol or methanol. Add a reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.
-
Final Work-up and Purification: After the reduction is complete, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-Chloro-2,3-diaminopyridine.
Radiolabeling with Carbon-11
Carbon-11 is a positron emitter with a short half-life of 20.4 minutes, making it suitable for PET imaging studies that investigate rapid biological processes.[2][3] The most common method for introducing ¹¹C is through methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[4][5]
[¹¹C]Methylation of this compound
This protocol assumes the availability of a suitable precursor for methylation. A plausible precursor would be the N-desmethyl derivative of a substituted this compound. For the parent compound, direct C-methylation is more complex. A more common approach for labeling the core structure would be through the use of [¹¹C]phosgene or [¹¹C]cyanide, followed by cyclization. However, for the purpose of this protocol, we will focus on the widely applicable N-methylation.
Precursor: N-H precursor of a this compound derivative.
Experimental Protocol: [¹¹C]Methylation
-
Production of [¹¹C]CH₄: Carbon-11 is typically produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. [¹¹C]CO₂ is then converted to [¹¹C]CH₄.[2][5]
-
Synthesis of [¹¹C]CH₃I: [¹¹C]CH₄ is converted to [¹¹C]CH₃I using gas-phase iodination.
-
Trapping of [¹¹C]CH₃I: The produced [¹¹C]CH₃I is trapped in a solution of the precursor and a base (e.g., sodium hydride or a strong organic base) in a suitable solvent (e.g., DMF or DMSO) at room temperature.
-
Radiolabeling Reaction: The reaction mixture is heated at an elevated temperature (e.g., 80-120 °C) for a short period (e.g., 5-10 minutes).
-
Purification: The crude reaction mixture is purified using semi-preparative HPLC to isolate the [¹¹C]-labeled product.
-
Formulation: The collected HPLC fraction is reformulated into a physiologically acceptable solution (e.g., saline with a small amount of ethanol) for in vivo studies.
Data Presentation: [¹¹C]Methylation
| Parameter | Value | Reference |
| Radionuclide | Carbon-11 | [2][4] |
| Half-life | 20.4 minutes | [2][3] |
| Precursor | N-desmethyl-6-Chloro-1H-imidazo[4,5-b]pyridine | - |
| Labeling Agent | [¹¹C]CH₃I | [4][5] |
| Reaction Time | 5-10 minutes | - |
| Radiochemical Yield (RCY) | Variable (typically 20-50%) | - |
| Molar Activity (Aₘ) | > 37 GBq/µmol | - |
Radiolabeling with Fluorine-18
Fluorine-18 is another widely used positron emitter for PET, with a longer half-life of 109.8 minutes, which allows for more complex synthesis and imaging protocols.[6][7] A common method for ¹⁸F-labeling is nucleophilic substitution of a suitable leaving group (e.g., nitro group, halogen, or trimethylammonium salt) with [¹⁸F]fluoride.[1]
[¹⁸F]Fluorination of a this compound Precursor
For this protocol, a suitable precursor would be a derivative of this compound bearing a good leaving group, such as a nitro group or a trimethylammonium triflate salt, on a position amenable to nucleophilic aromatic substitution.
Precursor: 6-Chloro-X-nitro-1H-imidazo[4,5-b]pyridine (where X is an activating position) or a corresponding trimethylammonium precursor.
Experimental Protocol: [¹⁸F]Fluorination
-
Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]water.
-
Trapping and Activation of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. It is then eluted with a solution of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), and a base (e.g., potassium carbonate) in acetonitrile/water. The mixture is azeotropically dried to activate the [¹⁸F]fluoride.
-
Radiolabeling Reaction: The activated, no-carrier-added [¹⁸F]fluoride is reacted with the precursor dissolved in a high-boiling point aprotic solvent like DMSO or DMF. The reaction is typically heated to a high temperature (120-180 °C) for 10-20 minutes. Microwave heating can also be employed to shorten the reaction time.[1]
-
Purification: The crude reaction mixture is diluted with water and purified by semi-preparative HPLC.
-
Formulation: The collected HPLC fraction containing the [¹⁸F]-labeled product is reformulated into a sterile, pyrogen-free solution suitable for injection.
Data Presentation: [¹⁸F]Fluorination
| Parameter | Value | Reference |
| Radionuclide | Fluorine-18 | [6][7] |
| Half-life | 109.8 minutes | [6][7] |
| Precursor | Nitro- or trimethylammonium-substituted this compound | [1] |
| Labeling Agent | [¹⁸F]Fluoride | [1][6] |
| Reaction Time | 10-20 minutes | [1] |
| Radiochemical Yield (RCY) | Variable (typically 10-40%) | - |
| Molar Activity (Aₘ) | > 74 GBq/µmol | - |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis and radiolabeling of this compound.
Carbon-11 Labeling Pathway
Caption: Pathway for the synthesis of a [¹¹C]-labeled this compound derivative.
Fluorine-18 Labeling Pathway
Caption: Pathway for the synthesis of an [¹⁸F]-labeled this compound derivative.
References
- 1. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies [mdpi.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. openmedscience.com [openmedscience.com]
- 5. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 7. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Photocatalytic Synthesis of 7-aryl-1H-imidazo[4,5-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a generalized protocol for the synthesis of 7-aryl-1H-imidazo[4,5-b]pyridines via a visible-light-mediated photocatalytic C-C cross-coupling reaction. This emerging synthetic strategy offers a mild and efficient alternative to traditional methods, which often require harsh conditions and transition-metal catalysts.[1][2] The imidazo[4,5-b]pyridine core is a significant pharmacophore found in numerous biologically active compounds, making its efficient synthesis a key focus in medicinal chemistry.
Introduction
The 7-aryl-1H-imidazo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. Traditional synthetic routes to these compounds can be lengthy and may not be amenable to the late-stage functionalization required for generating diverse compound libraries. Photocatalytic C-H arylation has emerged as a powerful tool in modern organic synthesis, allowing for the direct formation of C-C bonds under mild conditions using visible light as a sustainable energy source.[1]
Recent research has demonstrated an efficient method for the synthesis of novel 7-aryl-1H-imidazo[4,5-b]pyridines via a photocatalytic C(sp²)−C(sp²) cross-coupling reaction.[1] This approach is characterized by simple reaction steps and good yields, providing a valuable tool for the generation of libraries of these important molecules for biological screening.[1]
General Reaction Scheme
The overall transformation involves the direct arylation of the imidazo[4,5-b]pyridine core at the C7 position with an appropriate aryl coupling partner, facilitated by a photocatalyst and visible light irradiation.
Synthetic Scheme for 7-aryl-1H-imidazo[4,5-b]pyridine derivatives: [1]
Data Presentation
The following table summarizes the scope of the photocatalytic synthesis of various 7-aryl-1H-imidazo[4,5-b]pyridine derivatives as reported by Jebamani, J. J., et al. While the specific yields were not detailed in the available literature, this table illustrates the types of substitutions that are tolerated in the reaction.
| Compound | R Group on Imidazo[4,5-b]pyridine | Aryl Group (Ar) | Yield (%) |
| 4a | H | Phenyl | Data not available |
| 4b | H | 4-Chlorophenyl | Data not available |
| 4c | H | 4-Fluorophenyl | Data not available |
| 4d | H | 4-Bromophenyl | Data not available |
| 4e | H | 4-Methylphenyl | Data not available |
| 4f | H | 4-Methoxyphenyl | Data not available |
| 4g | H | 3-Nitrophenyl | Data not available |
| 4h | H | 2-Naphthyl | Data not available |
| 4i | H | 3-Thienyl | Data not available |
| 4j | H | 2-Pyridyl | Data not available |
Note: The yields for the specific compounds are reported in the full research article by Jebamani, J. J., et al. Researchers are encouraged to consult the primary literature for precise quantitative data.
Experimental Protocols
The following is a generalized experimental protocol for the photocatalytic synthesis of 7-aryl-1H-imidazo[4,5-b]pyridines. This protocol is based on typical conditions reported for similar photocatalytic C-H arylation reactions. The specific conditions, such as the choice of photocatalyst, solvent, base, and reaction time, may require optimization for specific substrates.
Materials:
-
1H-Imidazo[4,5-b]pyridine substrate
-
Aryl halide (e.g., aryl bromide or iodide) or aryl diazonium salt
-
Photocatalyst (e.g., Eosin Y, Rose Bengal, or a Ru/Ir-based complex)
-
Solvent (e.g., DMSO, DMF, or Acetonitrile)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)
-
Inert gas (e.g., Nitrogen or Argon)
-
Visible light source (e.g., Blue or Green LEDs, or a compact fluorescent lamp (CFL))
-
Reaction vessel (e.g., Schlenk tube or a vial with a screw cap)
-
Stirring plate
Procedure:
-
To a clean and dry reaction vessel, add the 1H-imidazo[4,5-b]pyridine substrate (1.0 equiv.), the aryl coupling partner (1.2-2.0 equiv.), the photocatalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Seal the reaction vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel on a stirring plate and commence stirring.
-
Position the visible light source at a close and consistent distance from the reaction vessel. For reactions sensitive to heat, a cooling fan may be used.
-
Irradiate the reaction mixture with visible light at room temperature for the specified time (typically 12-48 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction (e.g., by adding water) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 7-aryl-1H-imidazo[4,5-b]pyridine.
-
Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Visualizations
Proposed Photocatalytic Cycle
The following diagram illustrates a plausible mechanism for the photocatalytic C-H arylation of 1H-imidazo[4,5-b]pyridine with an aryl halide, using a generic organic dye photocatalyst like Eosin Y.
Caption: Proposed photocatalytic cycle for C-H arylation.
General Experimental Workflow
This diagram outlines the typical workflow for the photocatalytic synthesis of 7-aryl-1H-imidazo[4,5-b]pyridines.
Caption: General experimental workflow for photocatalytic synthesis.
Key Components and Their Relationship
This diagram illustrates the essential components of the photocatalytic system and their logical interplay.
Caption: Relationship of key components in the photocatalytic system.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-1H-imidazo[4,5-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 6-Chloro-1H-imidazo[4,5-b]pyridine, with a primary focus on overcoming low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the this compound core?
A1: The most prevalent methods for synthesizing the imidazo[4,5-b]pyridine scaffold include:
-
Condensation of Diaminopyridines: This approach involves the reaction of a substituted 2,3-diaminopyridine with a carbonyl compound, such as an aldehyde or carboxylic acid (or their derivatives), typically under acidic conditions or at elevated temperatures.[1]
-
Palladium-Catalyzed Amidation: A facile route involves the palladium-catalyzed coupling of a 2-chloro-3-amino-heterocycle with an amide, followed by cyclization.[1] This method provides rapid access to products with substitution at the N1 and C2 positions.
-
Tandem Reaction from 2-Chloro-3-nitropyridine: A highly efficient, one-pot method involves the SNAr reaction of 2-chloro-3-nitropyridine with a primary amine, followed by in situ reduction of the nitro group and subsequent heteroannulation with an aldehyde.[2]
Q2: Why is regioisomer formation a significant challenge in the synthesis of substituted imidazo[4,5-b]pyridines?
A2: Regioisomer formation is a common hurdle due to the unsymmetrical nature of the diaminopyridine precursor. When introducing substituents, the reaction can occur at different nitrogen positions on the imidazole ring (N1 or N3), leading to a mixture of isomers.[1] These regioisomers often possess very similar physical and chemical properties, which complicates their separation.[1]
Q3: How can I definitively confirm the structure of the synthesized regioisomers?
A3: Unambiguous structure determination requires a combination of spectroscopic techniques. Two-dimensional NMR methods are particularly powerful:
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for differentiating N1 and N3 isomers.[3][4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This method identifies protons that are close in space, which is especially useful for distinguishing regioisomers where through-bond correlations are ambiguous.[3][4]
Troubleshooting Guide: Overcoming Low Yield
Low yield is a frequent issue in the synthesis of this compound. The following guide provides a systematic approach to identifying and resolving common problems.
dot
Caption: Troubleshooting workflow for addressing low product yield.
Issue 1: Incomplete Reaction
-
Possible Cause: The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal temperature.
-
Suggested Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initially planned duration, consider extending the reaction time or cautiously increasing the temperature.[1]
Issue 2: Degradation of Starting Materials or Product
-
Possible Cause: The reagents or the final product might be sensitive to air, moisture, or light, leading to degradation and the formation of byproducts.
-
Suggested Solution: Ensure that all reagents and solvents are pure and dry. If sensitivity is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light.[1]
Issue 3: Suboptimal Reaction Conditions
-
Possible Cause: The choice of catalyst, solvent, or base may not be optimal for the specific substrates being used. The efficiency of palladium-catalyzed cross-coupling reactions, for instance, is highly dependent on the ligand.
-
Suggested Solution: Experiment with different catalysts, ligands (e.g., Xantphos has been shown to be effective in some cases), and solvent systems.[5] A change in base can also significantly impact the reaction outcome.
Issue 4: Inefficient Purification
-
Possible Cause: The desired product may be lost during the work-up and purification steps. The chosen purification method may not be suitable for separating the product from byproducts or unreacted starting materials.
-
Suggested Solution: Re-evaluate your purification strategy. If using column chromatography, experiment with different solvent systems (e.g., gradient elution) or stationary phases.[1] Recrystallization from a suitable solvent can also be an effective method to improve both yield and purity.[1]
Data Presentation: Synthesis Yields
The yield of this compound and its derivatives is highly dependent on the synthetic route and reaction conditions.
Table 1: Comparison of Yields for Imidazo[4,5-b]pyridine Synthesis
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Yield (%) | Reference |
| Air Oxidative Cyclocondensation | 2,3-Diaminopyridine, Aryl Aldehydes | Water, Thermal | 83-87% | [5] |
| Intramolecular Cyclization | Ketones, 2-Nitro-3-aminopyridine | Al³⁺-K10 Clay | 80-93% | [5] |
| Tandem Reaction (One-Pot) | 2-Chloro-3-nitropyridine, Amines, Aldehydes | Zn, HCl | High | [2] |
| Palladium-Catalyzed Amidation | 2-Halo imidazo[4,5-b]pyridines, Pyridone | Pd(OAc)₂, XantPhos | 49-95% | [5] |
| Reductive Cyclization | 3-Nitropyridin-4-amine, Triethyl orthoformate | Fe, Acetic Acid, Yb(OTf)₃ | 32-99% | [5] |
Experimental Protocols
Protocol 1: Synthesis via Condensation with Formic Acid
This protocol describes the synthesis of the parent 1H-imidazo[4,5-b]pyridine from 2,3-diaminopyridine.
dot
Caption: General workflow for the synthesis of 1H-imidazo[4,5-b]pyridine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,3-diaminopyridine. Carefully add an excess of 98-100% formic acid.[6]
-
Reflux: Heat the mixture to reflux and maintain for approximately 6 hours. Monitor the reaction's completion by TLC.[6]
-
Work-up: After cooling to room temperature, remove the excess formic acid under reduced pressure using a rotary evaporator.[6]
-
Neutralization: Dissolve the residue in deionized water and carefully neutralize to a pH of 7-8 with a 10% aqueous sodium hydroxide solution in an ice bath.[6]
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold deionized water.[6]
-
Purification: Purify the crude product by recrystallization from a minimum amount of hot ethanol. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.[6]
Protocol 2: Chromatographic Separation of Regioisomers
This protocol provides a general guideline for separating regioisomers using High-Performance Liquid Chromatography (HPLC).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid).[1]
-
Gradient Elution: Develop a gradient elution method. A common starting point is a linear gradient from 5% to 95% organic solvent over 20-30 minutes.[1]
-
Optimization: Inject a sample of the regioisomeric mixture and monitor the separation. Adjust the gradient slope, flow rate, and mobile phase composition to optimize the resolution between the isomer peaks.[1]
-
Scale-up: Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each regioisomer.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Separation of Regioisomers in Imidazo[4,5-b]pyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the separation of regioisomers in imidazo[4,5-b]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to imidazo[4,5-b]pyridines, and why do they lead to regioisomeric mixtures?
A1: The most common synthesis involves the condensation of 2,3-diaminopyridine with aldehydes, carboxylic acids, or their derivatives.[1] This reaction proceeds by forming the imidazole ring. The formation of regioisomers is a significant challenge due to the unsymmetrical nature of the substituted 2,3-diaminopyridine precursor. Consequently, when the imidazole ring is alkylated or acylated, the substitution can occur at either the N-1 or N-3 position, resulting in a mixture of isomers that are often difficult to separate due to their similar physicochemical properties.[1]
Q2: Which regioisomers are typically formed during the N-alkylation of imidazo[4,5-b]pyridines?
A2: During N-alkylation, a mixture of N-1, N-3, and sometimes N-4 substituted isomers can be formed. The ratio of these isomers is influenced by several factors, including the reaction conditions (base, solvent, temperature) and the steric and electronic properties of the substituents on both the imidazo[4,5-b]pyridine core and the alkylating agent. For instance, alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine can yield both N-3 and N-4 regioisomers, and in the case of ethyl bromoacetate as the alkylating agent, a mixture of N-1, N-3, and N-4 isomers is observed.
Q3: What are the most effective analytical techniques to confirm the structure of separated regioisomers?
A3: Unambiguous structural elucidation of N-regioisomers is most reliably achieved using two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools. NOESY identifies protons that are close in space, which is particularly useful for distinguishing the N-4 regioisomer, while HMBC reveals through-bond correlations between protons and carbons separated by two or three bonds.
Q4: How can I influence the regioselectivity of the N-alkylation reaction to favor a specific isomer?
A4: While achieving complete regioselectivity can be challenging, several factors can be manipulated to favor the formation of a desired isomer:
-
Steric Hindrance: The steric bulk of both the substituents on the imidazo[4,5-b]pyridine ring and the alkylating agent can direct the reaction to the less sterically hindered nitrogen. This is known as "steric approach control".
-
Choice of Base and Solvent: The combination of the base and solvent can influence the reaction's regioselectivity. Common conditions include using potassium carbonate (K2CO3) in dimethylformamide (DMF).
-
Directed Synthesis: In some cases, a multi-step, directed synthesis approach, such as a palladium-catalyzed reaction, can provide greater regiocontrol compared to a one-pot condensation and alkylation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Difficulty in separating regioisomers by column chromatography. | Isomers have very similar polarities. | - Optimize the mobile phase: Experiment with different solvent systems and gradients. For normal-phase chromatography, systems like hexane/dichloromethane or dichloromethane/methanol can be effective. - Change the stationary phase: If silica gel is ineffective, consider using alumina or a stationary phase with different selectivity, such as a pentafluorophenyl (PFP) column. - Utilize High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can offer superior resolution. For reversed-phase, a C18 column with a mobile phase of acetonitrile and water (with additives like formic acid or ammonium formate) is a good starting point.[1] |
| Low yield of isolated isomers after chromatography. | - Co-elution of isomers. - Degradation of the compound on the column. | - Improve separation: See the solutions for "Difficulty in separating regioisomers." - Use a less acidic stationary phase: If your compound is acid-sensitive, consider using neutral or basic alumina instead of silica gel. - Work at lower temperatures: If the compounds are thermally labile, perform chromatography in a cold room. |
| The regioisomeric ratio is unfavorable for the desired product. | Lack of regiocontrol in the alkylation step. | - Modify reaction conditions: Systematically vary the base, solvent, temperature, and reaction time. - Alter the alkylating agent: A bulkier alkylating agent may improve selectivity. - Protecting group strategy: Consider a synthesis route that involves protecting one of the nitrogen atoms to direct alkylation to the desired position. |
| Inconsistent regioisomeric ratios between batches. | Minor variations in reaction setup and conditions. | - Ensure strict control over reaction parameters: Precisely measure reagents, control the temperature with a thermostat, and ensure consistent stirring. - Use high-purity starting materials: Impurities can sometimes influence the reaction pathway. |
Quantitative Data Summary
The following tables provide examples of how reaction conditions can influence the yield and regioselectivity of imidazo[4,5-b]pyridine synthesis and subsequent N-alkylation.
Table 1: Yields of 2-Aryl-Imidazo[4,5-b]pyridines from 2,3-Diaminopyridine and Benzaldehydes
| Compound | Substituent on Benzaldehyde | Yield (%) |
| 1 | 4-H | 83-87 |
| 2 | 4-OCH3 | 75-80 |
| 3 | 4-Cl | 78-82 |
| 4 | 4-NO2 | 61-65 |
Table 2: Regioisomer Distribution and Yields in N-Alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
| Alkylating Agent | Base / Solvent | Total Yield (%) | Regioisomer Ratio (N1:N3:N4) |
| Allyl Bromide | K2CO3 / DMF | 54-87 | Not Specified (mixture of isomers) |
| Propargyl Bromide | K2CO3 / DMF | 54-87 | Not Specified (mixture of isomers) |
| Ethyl Bromoacetate | K2CO3 / DMF | Not Specified | Mixture of N1, N3, and N4 isomers |
| Benzyl Bromide | K2CO3 / DMF | Not Specified | Varies with C-2 substituent |
Experimental Protocols
Protocol 1: General Procedure for Flash Chromatography Separation of Regioisomers
This protocol provides a general method for the separation of imidazo[4,5-b]pyridine regioisomers using flash column chromatography on silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude mixture of regioisomers in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude mixture in a minimal amount of the initial eluent and carefully load it onto the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as 80:20 hexane/dichloromethane.
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., dichloromethane, followed by the addition of methanol if necessary).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Isolation: Combine the fractions containing the pure isomers and evaporate the solvent under reduced pressure.
Protocol 2: General Procedure for Preparative HPLC Separation
This protocol outlines a general approach for separating regioisomers using preparative High-Performance Liquid Chromatography (HPLC).
-
Column: Utilize a reversed-phase C18 column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or 10 mM ammonium formate.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Elution:
-
Start with a low percentage of Solvent B (e.g., 5-10%).
-
Run a linear gradient to a high percentage of Solvent B (e.g., 95%) over 20-30 minutes.
-
The optimal gradient will need to be determined empirically for each specific mixture of isomers.
-
-
Injection and Collection: Inject the dissolved sample and collect the fractions corresponding to the resolved peaks.
-
Post-Processing: Evaporate the solvent from the collected fractions to obtain the purified isomers. It may be necessary to perform a desalting step if a buffer was used in the mobile phase.
Protocol 3: Recrystallization for Isomer Purification
Recrystallization can be an effective method for purifying a single regioisomer if one is significantly less soluble than the others in a particular solvent system.
-
Solvent Selection: Choose a solvent in which the desired isomer has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is often a good starting point. Other potential solvents include ethyl acetate, isopropanol, or mixtures such as ethanol/water.
-
Dissolution: Dissolve the crude solid containing the mixture of isomers in a minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A generalized workflow for the synthesis, separation, and analysis of imidazo[4,5-b]pyridine regioisomers.
Caption: A troubleshooting decision tree for addressing poor chromatographic separation of regioisomers.
References
Technical Support Center: Optimizing Suzuki Coupling Conditions for Imidazo[4,5-b]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of imidazo[4,5-b]pyridines.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction of a halo-imidazo[4,5-b]pyridine is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Suzuki coupling of imidazo[4,5-b]pyridines are a common issue and can stem from several factors. The primary reasons often involve suboptimal reaction conditions. Key areas to investigate include the choice of catalyst, base, solvent, and reaction temperature. The inherent electronic properties of the imidazo[4,5-b]pyridine ring can also influence reactivity.
Troubleshooting Steps for Low Yield:
-
Catalyst System: The selection of the palladium catalyst and its corresponding ligand is critical. While Pd(PPh₃)₄ is commonly used, other catalysts or ligands might be more effective for this specific heterocyclic system.[1][2] Consider screening different palladium sources and phosphine ligands.
-
Base Selection: The strength and nature of the base are crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base can be solvent-dependent and should be screened.[1][2]
-
Solvent System: A variety of solvents can be employed, often as biphasic mixtures with water, such as dioxane/water or toluene/ethanol.[1][2] The solubility of your specific substrates in the chosen solvent system is a key consideration.
-
Reaction Temperature and Method: Insufficient temperature can lead to an incomplete reaction. Microwave irradiation has been shown to significantly improve reaction rates and yields for the Suzuki coupling of imidazo[4,5-b]pyridines compared to conventional heating.[1]
-
Degassing: Ensure that the reaction mixture is thoroughly degassed to prevent oxidation and deactivation of the palladium catalyst.
Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to complex product mixtures and difficult purification.
Common Side Reactions and Mitigation Strategies:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often exacerbated by prolonged reaction times and the presence of water.
-
Mitigation: Use a less aqueous solvent system if possible, or consider using potassium organotrifluoroborate salts or boronic esters (e.g., pinacol esters) which can be more stable.[3]
-
-
Homocoupling: The coupling of two boronic acid molecules or two halo-imidazo[4,5-b]pyridine molecules can occur.
-
Mitigation: This is often a result of catalyst decomposition or the presence of oxygen. Ensure thorough degassing and use a stable catalyst system.
-
-
Hydrolysis of Functional Groups: If your substrates contain sensitive functional groups, such as nitriles, they may undergo hydrolysis under the basic reaction conditions.[1]
-
Mitigation: A milder base or shorter reaction times may be necessary. Protecting group strategies may also be required for highly sensitive functionalities.
-
Q3: I am struggling with the purification of my final product. What are some recommended strategies?
A3: The purification of imidazo[4,5-b]pyridine derivatives can be challenging due to their polarity and potential for co-elution with byproducts.
Purification Tips:
-
Column Chromatography: This is the most common method. A careful screening of the eluent system is crucial. Mixtures of dichloromethane/methanol or ethyl acetate/hexanes are often good starting points. The polarity can be fine-tuned to achieve good separation.
-
Recrystallization: If the product is a solid and of sufficient purity after initial chromatography, recrystallization can be an effective method for obtaining highly pure material.
-
Acid-Base Extraction: If your product has a basic nitrogen atom that is not present in the major impurities, an acid-base extraction workup can be used to selectively isolate the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst. Consider a different palladium precursor or ligand. |
| Insufficient temperature | Increase the reaction temperature or switch to microwave heating.[1] | |
| Poorly soluble reagents | Screen different solvent systems to ensure all components are adequately dissolved. | |
| Inappropriate base | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Formation of Homocoupling Products | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture. |
| Catalyst decomposition | Use a more stable pre-catalyst or ligand. | |
| Protodeboronation of Boronic Acid | Prolonged reaction time | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Excess water in the reaction | Use anhydrous solvents or consider using boronic esters. | |
| Difficulty in Product Isolation | Similar polarity of product and byproducts | Optimize the mobile phase for column chromatography; consider using a different stationary phase. |
| Product is highly polar | Use a more polar eluent system (e.g., with a higher percentage of methanol). Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape for nitrogen-containing heterocycles. |
Optimized Reaction Conditions for Suzuki Coupling of 6-bromo-2-phenylimidazo[4,5-b]pyridine
The following table summarizes the results of an optimization study for the Suzuki coupling of 6-bromo-2-phenylimidazo[4,5-b]pyridine with 4-nitrophenyl boronic acid.[1]
| Catalyst | Base | Solvent | Heating Method | Time (min) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene:Ethanol (2:1) | Conventional | 120 | 10 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene:Ethanol (4:1) | Microwave | 30 | 89 |
| PdCl₂(dppf) | K₂CO₃ | Toluene:Ethanol (2:1) | Conventional | 120 | 10 |
| PdCl₂(dppf) | K₂CO₃ | Toluene:Ethanol (4:1) | Microwave | 30 | 60 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene:Ethanol (2:1) | Conventional | 120 | 15 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene:Ethanol (4:1) | Microwave | 30 | 75 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene:Ethanol (2:1) | Conventional | 120 | 25 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene:Ethanol (4:1) | Microwave | 30 | 85 |
Experimental Protocols
General Procedure for Microwave-Assisted Suzuki Coupling[1]
To a microwave vial is added the halo-imidazo[4,5-b]pyridine (1.0 eq.), the boronic acid (1.5 eq.), the palladium catalyst (0.08 eq.), and the base (2.5 eq.). The appropriate solvent is then added, and the vial is sealed. The reaction mixture is subjected to microwave irradiation at a set temperature for a specified time. After completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Detailed Protocol for the Synthesis of 6-(4-nitrophenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine[1]
In a microwave vial, 6-bromo-2-phenylimidazo[4,5-b]pyridine (100 mg, 0.37 mmol), (4-nitrophenyl)boronic acid (91 mg, 0.55 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (130 mg, 0.91 mmol) were combined. A mixture of toluene and ethanol (2:1, 3 mL) was added. The vial was sealed and heated in a microwave reactor at 120 °C for 30 minutes. After cooling, the reaction mixture was filtered and the filtrate was concentrated. The residue was purified by column chromatography (dichloromethane:methanol) to afford the product as a yellow solid.
Visualized Workflows
Caption: A generalized experimental workflow for the Suzuki coupling of imidazo[4,5-b]pyridines.
Caption: A logical flowchart for troubleshooting low yields in Suzuki coupling reactions.
References
managing side reactions in the synthesis of 6-Chloro-1H-imidazo[4,5-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-Chloro-1H-imidazo[4,5-b]pyridine and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the this compound scaffold?
A1: The primary methods for synthesizing the imidazo[4,5-b]pyridine core involve the condensation of a substituted diaminopyridine with a carbonyl-containing compound. Key approaches include:
-
Condensation with Carboxylic Acids or Derivatives: A widely used method is the reaction of 5-chloro-2,3-diaminopyridine with formic acid or its equivalents, which cyclizes to form the imidazole ring.[1][2]
-
Condensation with Aldehydes: Reacting 5-chloro-2,3-diaminopyridine with an aldehyde, often under oxidative conditions, is another common strategy. This reaction proceeds through an intermediate that requires an oxidative step to form the final aromatic imidazopyridine.[1]
-
Palladium-Catalyzed Amidation: This approach involves the coupling of 2-chloro-3-amino-heterocycles followed by an intramolecular cyclization to form the fused imidazole ring system.[3][4]
-
Tandem Reaction from 2-Chloro-3-nitropyridine: A highly efficient method starts with 2-chloro-3-nitropyridine, which undergoes a tandem sequence of SNAr reaction with a primary amine, in situ nitro group reduction, and subsequent cyclization with an aldehyde.[5]
Q2: Why is regioisomer formation a major issue in the synthesis of substituted imidazo[4,5-b]pyridines, and how can it be managed?
A2: Regioisomer formation is a significant challenge when introducing substituents onto the imidazole ring, stemming from the unsymmetrical nature of the 2,3-diaminopyridine precursor. The reaction can occur at either the N1 or N3 position of the imidazole ring, resulting in a mixture of isomers.[3] These regioisomers often possess very similar physical and chemical properties, making their separation by standard column chromatography difficult.[3]
Management Strategies:
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is often required for effective separation. Developing a gradient elution method with a suitable mobile phase is key to resolving the isomer peaks.[3]
-
Strategic Synthesis: In some cases, modifying the substituents on the starting materials can influence the steric or electronic environment, potentially favoring the formation of the desired regioisomer.[3] A solid-phase synthesis approach starting from 2,4-dichloro-3-nitropyridine has been developed to prepare strictly isomeric products.[6]
-
Structural Confirmation: To definitively identify the separated regioisomers, advanced spectroscopic techniques are necessary. Two-dimensional NMR, such as NOESY and HMBC, is crucial for establishing the connectivity and spatial relationship of the atoms, allowing for unambiguous structural assignment.[3]
Q3: What causes the formation of dihydro-intermediates or Schiff's bases as byproducts?
A3: When synthesizing imidazo[4,5-b]pyridines using aldehydes, the reaction proceeds through a dihydro-imidazo[4,5-b]pyridine intermediate (an imidazolidine-pyridine) or a Schiff's base.[1][6] These intermediates require a final oxidation step to aromatize into the desired product. If the oxidation is incomplete, these species will remain as impurities in the crude product.[6] This can occur under mild reaction conditions (e.g., room temperature) or if the oxidizing agent is inefficient or used in insufficient amounts.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete Reaction: Starting material is still present. | Monitor reaction progress using TLC or LC-MS. Extend the reaction time or consider a moderate increase in temperature.[3] |
| Degradation of Materials: Starting materials or the product may be sensitive to air, light, or temperature. | Ensure the use of high-purity, dry reagents and solvents. If sensitivity is suspected, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and protect it from light.[3] | |
| Inefficient Purification: Product is lost during work-up or chromatography. | Evaluate the purification method. For column chromatography, experiment with different solvent systems or stationary phases. Recrystallization from a suitable solvent can also significantly improve purity and yield.[3] | |
| Difficulty Separating Regioisomers | Similar Polarity: Regioisomers have very similar Rf values on TLC. | Standard silica gel chromatography may be insufficient. Utilize preparative HPLC with an optimized gradient method for separation.[3] |
| Unfavorable Isomeric Ratio: The desired isomer is the minor product. | Modify reaction conditions (solvent, temperature, catalyst) to influence the regioselectivity. Altering the steric bulk of substituents on the starting materials may also direct the reaction towards the desired product.[3] | |
| Presence of Unexpected Byproducts | Incomplete Oxidation: Dihydro-imidazo[4,5-b]pyridine or Schiff's base intermediates are detected. | Ensure the chosen oxidative conditions are sufficient. This may involve using a stronger oxidizing agent, increasing its stoichiometry, or extending the reaction time for the oxidation step. Air oxidation can also be effective in some cases.[1][6] |
| Side Reactions: High temperatures may cause decomposition or alternative reaction pathways. | Optimize the reaction temperature. For instance, in some iron reduction/cyclization reactions, lowering the temperature from 95 °C to 85 °C was found to be essential to prevent degradation.[7] | |
| Formation of Alternative Isomers: Non-regioselective arylation may lead to the formation of imidazo[4,5-c]pyridine isomers. | Carefully control the reaction conditions and consider synthetic strategies that favor the desired regiochemistry, such as using precursors that block alternative reaction sites.[6] |
Quantitative Data Summary
The yield of this compound and its derivatives is highly dependent on the chosen synthetic route and reaction conditions. The following table summarizes representative yields from various methods.
| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |
| 5-chloro-2,3-diaminopyridine, Benzaldehyde | Nitrobenzene, 120°C - reflux, 2-12h | 6-Chloro-2-phenyl-1H-imidazo[4,5-b]pyridine | Not specified | [3] |
| 2-chloro-3-nitropyridine, Primary amines, Aldehydes | Tandem SNAr, nitro reduction, cyclization in H₂O-IPA | Functionalized imidazo[4,5-b]pyridines | 50-94% | [1][5] |
| 6-chloro-3-nitropyridin-2-amine, (4-chlorophenyl)boronic acid | Pd(dppf)Cl₂, Na₂CO₃, dioxane:H₂O, 90°C, 16h (Suzuki coupling step) | 6-(4-chlorophenyl)-3-nitropyridin-2-amine | 78% | [7] |
| 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, (4-hydroxyphenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane:water (Suzuki coupling) | 6-(4-hydroxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine | Not specified | [8] |
| 5-bromo-2,3-diaminopyridine, Benzaldehyde | Na₂S₂O₅, DMSO | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 91.4% | [9] |
Experimental Protocols
Protocol 1: Synthesis via Condensation of 5-Chloro-2,3-diaminopyridine and Benzaldehyde
This protocol is a general procedure based on the condensation reaction to form the imidazo[4,5-b]pyridine core.
Materials:
-
5-Chloro-2,3-diaminopyridine
-
Substituted Benzaldehyde (1.0-1.2 eq)
-
Nitrobenzene or Acetic Acid (solvent)
-
Ethyl Acetate
-
Sodium Bicarbonate solution (if using acetic acid)
-
Anhydrous Sodium Sulfate
-
Silica Gel
Procedure:
-
Dissolve 5-Chloro-2,3-diaminopyridine (1.0 eq) in a suitable solvent (e.g., nitrobenzene or acetic acid) in a round-bottom flask.
-
Add the appropriately substituted benzaldehyde (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to a temperature ranging from 120°C to reflux for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up:
-
If using acetic acid, carefully neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-6-chloro-1H-imidazo[4,5-b]pyridine.[3]
Protocol 2: Chromatographic Separation of Regioisomers via HPLC
This protocol provides a general guideline for separating N1 and N3 regioisomers using HPLC.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Preparative or semi-preparative HPLC column (e.g., C18)
-
Acetonitrile or Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Ammonium Formate
Procedure:
-
Sample Preparation: Dissolve the crude mixture of regioisomers in a suitable solvent compatible with the mobile phase.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid).
-
Gradient Elution Development:
-
Develop a gradient elution method to achieve separation. A typical starting point could be a linear gradient from 5% to 95% organic solvent over 20-30 minutes.[3]
-
Inject an analytical-scale sample and monitor the separation.
-
-
Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to optimize the resolution between the isomer peaks.
-
Scale-up: Once an effective analytical separation is achieved, scale up the method to a preparative HPLC system to isolate larger quantities of each pure regioisomer.[3]
Visualizations
Experimental Workflow
Caption: General workflow for synthesis and purification of imidazo[4,5-b]pyridine regioisomers.
Troubleshooting Logic for Low Yield
Caption: Decision-making diagram for troubleshooting low product yield in synthesis.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Improving the Solubility of 6-Chloro-1H-imidazo[4,5-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 6-Chloro-1H-imidazo[4,5-b]pyridine for biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of imidazo[4,5-b]pyridine derivatives?
A1: Imidazo[4,5-b]pyridines are heterocyclic aromatic compounds structurally similar to purines.[1][2] Their solubility is influenced by factors like crystal energy, lipophilicity, and ionizability.[3] Generally, the parent imidazopyridine scaffold is an electron-rich aromatic system, and many derivatives are colorless crystals soluble in various organic solvents but not readily soluble in water at neutral pH.[] Substitutions on the ring system, such as the chloro group in this compound, can significantly impact physicochemical properties, often reducing aqueous solubility.[5]
Q2: Why is my this compound precipitating when I dilute my DMSO stock solution into aqueous buffer or cell culture media?
A2: This is a common issue for poorly soluble compounds and is often referred to as kinetic solubility limitation.[6] The compound is highly soluble in a concentrated DMSO stock but crashes out when the DMSO concentration is drastically lowered by dilution into an aqueous environment. This happens because the aqueous medium cannot maintain the compound in solution at the desired final concentration.[7] DMSO is also highly hygroscopic and can absorb water, which can reduce the solubility of compounds in the stock solution over time, leading to precipitation upon dilution.[7]
Q3: What is a safe concentration of DMSO to use in my cell-based assays?
A3: The tolerance of cell lines to DMSO varies. Generally, a final concentration of below 0.1% DMSO is considered safe for most cell lines with minimal impact on cell health.[8] Concentrations between 0.1% and 1% may be tolerated by robust cell lines for short durations, but can have cytotoxic effects on more sensitive cells.[8][9] It is highly recommended to perform a DMSO tolerance test on your specific cell line to determine the maximum concentration that does not affect cell viability or the experimental endpoint.[10]
Q4: Can I use heat to dissolve my compound?
A4: Gentle warming can be used to aid the dissolution of your compound in a solvent like DMSO. However, be cautious as excessive heat can degrade the compound. It is crucial to ensure the compound remains in solution after it cools to room temperature and upon further dilution. If it precipitates upon cooling, the supersaturated solution is not stable and is unsuitable for most assays.
Q5: Are there alternative solvents to DMSO?
A5: Yes, if your compound or cell line is sensitive to DMSO, other water-miscible organic solvents can be considered, such as ethanol, methanol, or dimethylformamide (DMF).[7] It is essential to test the solubility of this compound in these alternative solvents and to determine the tolerance of your cell line to the chosen solvent.[7]
Troubleshooting Guides
Issue 1: Compound precipitates in the assay plate upon dilution.
-
Possible Cause: The final assay concentration exceeds the kinetic solubility of the compound in the aqueous assay buffer. The percentage of co-solvent (DMSO) is too low to maintain solubility.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Determine if a lower, soluble concentration of the compound can be used to achieve the desired biological effect.
-
Increase Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always validate the new DMSO concentration with a vehicle control.[10]
-
Use a Different Dilution Method: Instead of a single large dilution step, perform serial dilutions. This can sometimes prevent immediate precipitation.
-
Explore Formulation Strategies: Consider using solubilizing excipients such as cyclodextrins or surfactants that are compatible with your assay.[11]
-
Issue 2: Inconsistent or non-reproducible assay results.
-
Possible Cause: Poor solubility is leading to inconsistent concentrations of the active compound across different wells or experiments. The compound may be precipitating over the course of the assay.
-
Troubleshooting Steps:
-
Visually Inspect Plates: Before and after the assay, carefully inspect the wells (if possible, under a microscope) for any signs of compound precipitation.
-
Perform a Solubility Test: Conduct a kinetic solubility assay under the exact conditions of your biological assay (buffer, temperature, incubation time) to determine the solubility limit.[12]
-
Re-dissolve Stock Solution: Ensure your DMSO stock solution is fully dissolved before each use. Gentle warming and vortexing can help. Be mindful of freeze-thaw cycles which can promote precipitation.[7]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the assay buffer may improve solubility.[13] Imidazopyridines contain basic nitrogen atoms, suggesting that solubility might increase in slightly acidic conditions.[1]
-
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common strategies to improve the solubility of poorly soluble compounds. The effectiveness of each method is compound-dependent and requires experimental validation.
| Strategy | Mechanism of Action | Advantages | Considerations |
| pH Adjustment | For ionizable compounds, adjusting the pH to favor the charged species increases solubility.[11] | Simple to implement; can significantly increase solubility. | pH change must be compatible with the biological assay; potential for compound degradation at extreme pH. |
| Co-solvents | Using water-miscible organic solvents (e.g., DMSO, ethanol) to increase the solubilizing capacity of the aqueous medium.[13] | Effective for many lipophilic compounds; straightforward to prepare. | The co-solvent may have its own biological effects or toxicity.[8] |
| Cyclodextrins | Encapsulate the poorly soluble drug within a hydrophilic outer shell, forming an inclusion complex with improved aqueous solubility.[11] | Can significantly enhance solubility; generally low toxicity. | Complex formation is specific; may alter drug availability to the target. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous solutions.[11] | Effective at low concentrations. | Can interfere with cell membranes and some assay readouts. |
| Solid Dispersions | Dispersing the drug in an amorphous form within a hydrophilic polymer matrix to enhance dissolution rate and solubility.[14] | Can lead to supersaturated solutions, increasing bioavailability. | Requires specialized formulation expertise; physical stability can be a concern. |
| Particle Size Reduction | Increasing the surface area of the solid compound through techniques like micronization or nanosuspension enhances the dissolution rate.[15] | Improves dissolution rate as described by the Noyes-Whitney equation.[14] | Does not increase equilibrium solubility; requires specialized equipment. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol determines the solubility of this compound across a range of pH values relevant to biological assays.
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0. Ensure the buffer species and ionic strength are consistent with your final assay conditions.
-
Compound Addition: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of each pH buffer in separate vials. The goal is to create a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[16]
-
Sample Collection and Preparation: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully withdraw a sample from the supernatant.
-
Separation of Undissolved Compound: Filter the sample through a 0.45 µm filter to remove any undissolved particles.[16] Alternatively, centrifuge the sample at high speed and collect the supernatant.
-
Quantification: Dilute the clear filtrate/supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water). Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) as a function of pH.
Protocol 2: Kinetic Solubility Assay by UV Spectrophotometry
This high-throughput method is useful for assessing the solubility of a compound under conditions that mimic dilution from a DMSO stock into an aqueous buffer.[3][12]
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[12]
-
Prepare Assay Buffer: Use the same aqueous buffer (e.g., PBS, pH 7.4) that will be used in your biological assay.
-
Plate Setup: In a 96-well UV-transparent microplate, add the aqueous buffer to the wells.
-
Compound Addition: Add a small, fixed volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentration (e.g., add 2 µL of 10 mM stock to 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).[12]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 37°C) for a specified time, typically 1-2 hours.[12]
-
Filtration: Use a 96-well filter plate to separate the soluble fraction from any precipitate.[12]
-
Measurement: Measure the UV absorbance of the filtrate at the compound's λmax.
-
Data Analysis: Calculate the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a solvent where the compound is fully soluble (e.g., 50:50 acetonitrile:water). The kinetic solubility is the concentration measured in the filtrate.
Visualizations
Caption: Troubleshooting workflow for compound precipitation in biological assays.
Caption: Experimental workflow for a kinetic solubility assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. benchchem.com [benchchem.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. longdom.org [longdom.org]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. ijmsdr.org [ijmsdr.org]
- 16. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing hERG Inhibition of Imidazo[4,5-b]pyridine-based Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with imidazo[4,5-b]pyridine-based inhibitors and assessing their potential for hERG channel inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the significance of hERG channel inhibition by imidazo[4,5-b]pyridine-based compounds?
A1: The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is crucial for cardiac action potential repolarization. Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This prolongation increases the risk of developing a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). Therefore, assessing the hERG inhibition potential of any new chemical entity, including imidazo[4,5-b]pyridine-based inhibitors, is a critical step in preclinical safety evaluation.[1][2]
Q2: What are the common structural features of imidazo[4,5-b]pyridine derivatives that are associated with hERG inhibition?
A2: While specific structure-activity relationships (SAR) can be complex and series-dependent, some general trends have been observed. hERG inhibition is often associated with compounds that are lipophilic and contain a basic nitrogen atom that can become protonated at physiological pH. For imidazo[4,5-b]pyridines, the basicity of the pyridine and imidazole nitrogens, as well as the overall lipophilicity of the molecule, can influence hERG binding. Medicinal chemistry strategies to mitigate hERG liability often focus on reducing lipophilicity and modulating the pKa of basic centers.[3][4]
Q3: My imidazo[4,5-b]pyridine compound shows significant hERG inhibition. What are the initial steps to mitigate this liability?
A3: The primary strategies to reduce hERG inhibition involve modifying the chemical structure to decrease lipophilicity and/or alter the presentation of key pharmacophoric features to the hERG channel. Consider the following approaches:
-
Reduce Lipophilicity (logP/D): Introduce polar functional groups (e.g., hydroxyl, amide, carboxylic acid) or replace lipophilic moieties with more polar alternatives.[4][5]
-
Modulate Basicity (pKa): Modify the electronic environment of basic nitrogen atoms to lower their pKa. This can be achieved by introducing electron-withdrawing groups or by repositioning nitrogen atoms within the heterocyclic core.
-
Introduce Steric Hindrance: Add bulky groups near the basic center to disrupt the key interactions with the hERG channel binding site.
-
Scaffold Hopping: Explore alternative, less lipophilic core structures while maintaining the key interactions required for on-target activity.[6]
Q4: How do I interpret the IC50 value from my hERG assay?
A4: The IC50 value represents the concentration of your compound that inhibits 50% of the hERG channel activity. A lower IC50 value indicates higher potency for hERG inhibition. Regulatory agencies are concerned about the safety margin, which is the ratio of the hERG IC50 value to the anticipated therapeutic plasma concentration of the drug. A larger safety margin is desirable. Compounds are often binned into potency categories: high (IC50 < 1 µM), intermediate (1 µM < IC50 < 10 µM), and low (IC50 > 10 µM).[7]
Troubleshooting Guide for hERG Patch-Clamp Assays
This guide addresses common issues encountered during manual and automated patch-clamp experiments for assessing hERG inhibition of imidazo[4,5-b]pyridine-based compounds.
Issue 1: Poor Seal Formation or Seal Instability
-
Symptom: Difficulty achieving a gigaohm seal (seal resistance < 1 GΩ) or the seal resistance deteriorates over time.
-
Possible Causes & Solutions:
-
Cell Health: Ensure cells are healthy and not overgrown or passaged too many times. Use cells at 70-90% confluency.
-
Pipette Quality: Use freshly pulled, fire-polished pipettes with an appropriate tip diameter. Debris on the pipette tip can prevent proper sealing.
-
Vibrations: Isolate the patch-clamp setup from mechanical vibrations using an anti-vibration table. Ensure no equipment is touching the table.[8]
-
Solution Cleanliness: Filter all solutions to remove particulate matter.
-
Compound Precipitation: Imidazo[4,5-b]pyridine derivatives can have limited aqueous solubility. Visually inspect solutions for any precipitation. If solubility is an issue, consider using a lower concentration of the compound or adding a small percentage of a co-solvent like DMSO (ensure final DMSO concentration is consistent and within the tolerance of the cells, typically ≤0.1%).
-
Issue 2: Current Rundown
-
Symptom: The amplitude of the hERG current progressively decreases over time, even in the absence of a test compound.[9]
-
Possible Causes & Solutions:
-
Intracellular Components: The dialysis of essential intracellular components into the patch pipette can lead to current rundown. Include Mg-ATP (typically 2-5 mM) and GTP in the intracellular solution to support channel function.[9]
-
Perforated Patch-Clamp: For long-duration experiments, consider using the perforated patch-clamp technique (e.g., with amphotericin B or gramicidin) to preserve the intracellular environment.
-
Data Correction: If a slow, steady rundown is unavoidable, record a stable baseline before compound application and apply a time-matched vehicle control correction to the data.
-
Issue 3: Inconsistent or Unexpected IC50 Values
-
Symptom: High variability in IC50 values between experiments or results that contradict structure-activity relationship (SAR) expectations.
-
Possible Causes & Solutions:
-
Compound Adsorption: Lipophilic compounds can adsorb to the tubing of the perfusion system. Prime the system with the compound solution before application to the cell.
-
Temperature Sensitivity: hERG channel kinetics and drug binding can be temperature-dependent. Maintain a stable and physiological temperature (e.g., 35-37°C) throughout the experiment.
-
Voltage Protocol: Ensure a consistent and appropriate voltage protocol is used. The CiPA (Comprehensive in vitro Proarrhythmia Assay) initiative has recommended standardized voltage protocols.
-
Compound Stability: Verify the stability of your imidazo[4,5-b]pyridine derivative in the experimental buffer over the time course of the experiment.
-
Issue 4: Difficulty with Compound Washout
-
Symptom: The hERG current does not return to baseline levels after removing the test compound.
-
Possible Causes & Solutions:
-
High Lipophilicity: Highly lipophilic compounds can partition into the cell membrane and be slow to wash out. Prolong the washout period.
-
Trapped Blocker: Some compounds can become "trapped" within the hERG channel. This is a characteristic of the drug-channel interaction and is important to note.
-
Incomplete Solution Exchange: Ensure your perfusion system allows for a complete and rapid exchange of the bath solution.
-
Data Presentation: hERG IC50 Values of Imidazo[4,5-b]pyridine Derivatives
The following table summarizes publicly available hERG inhibition data for a selection of imidazo[4,5-b]pyridine-based compounds to illustrate the impact of structural modifications.
| Compound ID | Structure | hERG IC50 (µM) | Reference |
| 1a | (Structure not shown in source) | 5.2 | [6] |
| Fused Ring Series (General) | (Generic imidazo[4,5-b]pyridine core) | > 25 | [6] |
Note: This table is intended to be illustrative. Researchers should consult the primary literature for detailed structural information and experimental conditions.
Experimental Protocols
Manual Whole-Cell Patch-Clamp Electrophysiology for hERG
This protocol is a general guideline and may require optimization for specific cell lines and equipment.
-
Cell Preparation:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Culture cells in the recommended medium and conditions.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
-
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution at a constant rate.
-
Maintain the bath temperature at approximately 35-37°C.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
-
-
Voltage-Clamp Protocol (CiPA-recommended step-ramp):
-
Holding potential: -80 mV.
-
Depolarize to +20 mV for 2000 ms.
-
Repolarize with a ramp back to -80 mV over 1000 ms.
-
Repeat this protocol at a frequency of approximately 0.1 Hz (every 10 seconds).
-
-
Data Acquisition and Analysis:
-
Record baseline hERG currents in the vehicle control solution until a stable current is observed.
-
Apply the test compound at increasing concentrations, allowing the current to reach a steady-state at each concentration.
-
Measure the peak tail current during the repolarizing ramp.
-
Calculate the percentage of current inhibition at each concentration relative to the vehicle control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for hERG inhibition assessment using patch-clamp electrophysiology.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Role of hERG potassium channel assays in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative assessment of hERG liability as a function of lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Microsomal Stability of 6-Chloro-1H-imidazo[4,5-b]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the microsomal stability of 6-Chloro-1H-imidazo[4,5-b]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is microsomal stability and why is it critical for my this compound derivatives?
A1: Microsomal stability is a measure of a compound's susceptibility to metabolism by enzymes, primarily Cytochrome P450s (CYPs), located in the liver microsomes.[1][2] This in vitro assay helps predict a drug's metabolic clearance and subsequent half-life in the body.[3][4] For your derivatives, poor microsomal stability often leads to rapid clearance in vivo, which can result in low bioavailability and a short duration of action, hindering the development of a successful drug candidate.[5][6]
Q2: My this compound derivative shows high clearance in the microsomal stability assay. What are the likely metabolic "soft spots"?
A2: For heterocyclic structures like imidazopyridines, metabolic oxidation is a common pathway.[7] Potential "soft spots" on the this compound scaffold include:
-
Electron-rich positions: The imidazole and pyridine rings can be susceptible to oxidation. Computational tools can help predict the most likely sites of metabolism.[7]
-
Unsubstituted positions: Aromatic rings are often targets for hydroxylation.
-
N-dealkylation or O-dealkylation: If your derivatives have alkyl groups attached to nitrogen or oxygen atoms, these are common sites for metabolism.
Q3: What are the primary strategies to enhance the microsomal stability of my compounds?
A3: Key strategies involve modifying the chemical structure to block or reduce the rate of metabolism.[8] Consider the following approaches:
-
Blocking Sites of Metabolism: Introduce sterically hindering groups or electron-withdrawing groups (like fluorine) at or near the identified metabolic soft spot. This can make it more difficult for metabolic enzymes to access the site.[8]
-
Reduce Lipophilicity: Highly lipophilic compounds often have higher affinity for CYP enzymes. Reducing the compound's lipophilicity (LogP) by introducing polar groups can decrease metabolic clearance.[8]
-
Scaffold Hopping/Isosteric Replacement: Replace a metabolically labile part of the molecule with a more stable ring system or group (a bioisostere) that retains the desired biological activity but is less prone to metabolism.[7] For example, replacing an electron-rich phenyl ring with a more electron-deficient pyridine ring can sometimes improve stability.[7]
Q4: How does the solubility of my compound affect the microsomal stability assay?
A4: Poor aqueous solubility is a common issue that can lead to artificially inflated stability results.[9] If a compound precipitates in the assay buffer, its effective concentration available to the enzymes is reduced, leading to an underestimation of its metabolism. It is crucial to ensure your compound is fully dissolved at the tested concentration. Using a cosolvent method, where dilutions are made in solutions with a higher organic content, can help for highly lipophilic compounds.[9]
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in Assay Results
-
Possible Cause: Inconsistent experimental technique or reagent quality.
-
Troubleshooting Steps:
-
Check Reagent Quality: Ensure the liver microsomes have been stored correctly (typically at -80°C) and have not undergone multiple freeze-thaw cycles.[10] The activity of microsomes can vary between vendors and even batches, so careful quality control is essential.[3][11]
-
Verify Cofactor Preparation: The NADPH regenerating system is critical for enzyme activity. Prepare it fresh before each experiment.[1]
-
Standardize Liquid Handling: Use calibrated pipettes and consistent techniques. Automation can significantly reduce variability.[12]
-
Include Controls: Always run positive control compounds with known metabolic profiles (e.g., Dextromethorphan, Midazolam) to ensure the assay is performing as expected.[13] A "minus-cofactor" control is also essential to check for non-enzymatic degradation.[14]
-
Issue 2: Compound Appears Unstable, but No Metabolites are Detected
-
Possible Cause: The compound may be unstable in the buffer, binding non-specifically to the plate, or forming reactive metabolites that are difficult to detect.
-
Troubleshooting Steps:
-
Assess Chemical Stability: Incubate the compound in the assay buffer without microsomes or NADPH to check for simple chemical degradation.[15]
-
Evaluate Non-Specific Binding: Low recovery of the compound at the initial time point (T=0) can indicate binding to the plastic walls of the incubation plate. Using low-binding plates or adding a small amount of organic solvent (if compatible with the assay) may help.
-
Consider Reactive Metabolites: Your compound might be forming reactive metabolites that covalently bind to proteins, making them undetectable by standard LC-MS analysis. Specialized assays are needed to investigate this.
-
Issue 3: In Vitro Results Do Not Correlate With In Vivo Pharmacokinetic Data
-
Possible Cause: Microsomal stability assays primarily assess Phase I metabolism.[2] Other clearance mechanisms may be dominant in vivo.
-
Troubleshooting Steps:
-
Investigate Phase II Metabolism: If your compound has functional groups like hydroxyls or amines, it may be cleared via Phase II conjugation pathways (e.g., glucuronidation). Assays using hepatocytes, which contain both Phase I and Phase II enzymes, can provide a more complete picture of metabolism.[2][16]
-
Consider Other Clearance Pathways: Renal excretion or metabolism by other enzymes (like aldehyde oxidase, which can be relevant for nitrogen-containing heterocycles) could be significant clearance pathways not captured by the microsomal assay.[6][7]
-
Data Presentation: Enhancing Stability of a Hypothetical Derivative
The following table illustrates how structural modifications to a core this compound scaffold could hypothetically improve metabolic stability parameters.
| Compound ID | R Group Modification | t½ (min) | Intrinsic Clearance (Clint) (µL/min/mg) | Rationale for Change |
| Parent-01 | -Phenyl | 8 | 86.6 | Starting point; phenyl ring is a potential site of oxidation. |
| Mod-02 | -4-Fluorophenyl | 25 | 27.7 | Fluorine atom blocks a potential site of hydroxylation. |
| Mod-03 | -Pyridin-4-yl | 35 | 19.8 | Replacing phenyl with pyridine reduces electron density and susceptibility to oxidation.[7] |
| Mod-04 | -4-Hydroxyphenyl | < 5 | > 138.6 | Phenol provides a direct handle for rapid Phase II glucuronidation. |
Experimental Protocols
Standard Liver Microsomal Stability Assay Protocol
This protocol outlines a typical procedure for determining the metabolic stability of a test compound using pooled liver microsomes.[1][14]
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: 10 mM stock solution in DMSO. Prepare a 1 mM intermediate sub-stock in acetonitrile.[10]
-
Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice immediately before use. Dilute to a working concentration of 0.5 mg/mL in cold phosphate buffer.[13][14]
-
NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[1]
2. Incubation Procedure:
-
Add 2 µL of the 1 mM test compound sub-stock to a 96-well plate.
-
Add 100 µL of the microsome suspension (0.5 mg/mL) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding 100 µL of the pre-warmed NADPH regenerating system. The final test compound concentration is typically 1 µM.[13][16]
-
Incubate at 37°C with shaking.
3. Time-Point Sampling & Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[1][14]
-
The T=0 sample represents 100% of the compound and is typically prepared by adding the stop solution before adding the NADPH cofactor.
4. Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
5. Data Calculation:
-
Plot the natural logarithm of the percent remaining parent compound versus time.
-
The slope of the line from linear regression analysis gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).
Visualizations
Caption: Workflow for a typical in vitro microsomal stability assay.
Caption: Decision tree for troubleshooting microsomal stability assay results.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives | PLOS One [journals.plos.org]
- 6. Applications of high throughput microsomal stability assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mercell.com [mercell.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. benchchem.com [benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
troubleshooting unexpected NMR shifts in 6-Chloro-1H-imidazo[4,5-b]pyridine analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-1H-imidazo[4,5-b]pyridine analogs. The information is presented in a question-and-answer format to directly address common issues encountered during NMR analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the this compound core?
A1: While the exact chemical shifts are highly dependent on the solvent and substituents, the following table provides approximate ranges for the unsubstituted this compound core based on data for related imidazopyridine derivatives.
Table 1: Approximate ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Ring System
| Position | Atom | Approximate ¹H Chemical Shift (ppm) | Approximate ¹³C Chemical Shift (ppm) |
| 2 | CH | 8.0 - 8.5 | 140 - 150 |
| 5 | CH | 8.0 - 8.5 | 115 - 125 |
| 7 | CH | 7.0 - 7.5 | 130 - 140 |
| 3a | C | - | 130 - 140 |
| 6 | C-Cl | - | 145 - 155 |
| 7a | C | - | 140 - 150 |
Note: These are estimated ranges and can vary significantly with substitution.
Q2: Why is the formation of regioisomers a significant issue in the synthesis of substituted this compound analogs?
A2: The 1H-imidazo[4,5-b]pyridine scaffold has three nitrogen atoms (N-1, N-3, and N-4) that can potentially be alkylated or substituted.[1][2] This can lead to the formation of a mixture of N-1, N-3, and N-4 regioisomers, which often have very similar physical and chemical properties, making their separation and characterization challenging.[1][2]
Q3: How can I definitively determine the position of substitution on the imidazo[4,5-b]pyridine ring?
A3: Two-dimensional (2D) NMR techniques are essential for the unambiguous structural elucidation of N-regioisomers.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. For example, the protons of a substituent on N-1 will show a correlation to the C-7a carbon, while a substituent on N-3 will correlate to C-3a.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. A key diagnostic for an N-4 substituted isomer is a NOESY correlation between the protons of the substituent and the H-5 proton of the pyridine ring.[1]
Troubleshooting Guide for Unexpected NMR Shifts
Q4: My aromatic proton signals are broad and poorly resolved. What are the possible causes and solutions?
A4: Broad peaks in the aromatic region can be caused by several factors.[3][4] The following troubleshooting workflow can help identify and resolve the issue.
References
Technical Support Center: Scale-Up Synthesis of 6-Chloro-1H-imidazo[4,5-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Chloro-1H-imidazo[4,5-b]pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, providing potential causes and recommended solutions.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| SC-01 | Low or Inconsistent Yield | Incomplete reaction, degradation of starting materials or product, suboptimal reaction conditions, inefficient purification. | Monitor reaction progress using TLC or LC-MS. Consider extending reaction time or adjusting temperature. Ensure the use of pure, dry reagents and solvents. Perform the reaction under an inert atmosphere if materials are air-sensitive.[1] Experiment with different catalysts or solvent systems. Evaluate and optimize the purification method (e.g., recrystallization solvent, chromatography parameters). |
| SC-02 | Formation of Regioisomers | The unsymmetrical nature of the 5-chloro-2,3-diaminopyridine precursor can lead to the formation of isomeric products, which are often difficult to separate.[1] | Modify substituents on starting materials to influence the regiochemical outcome through steric hindrance.[1] Optimize reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer. Employ high-resolution chromatographic techniques like preparative HPLC for separation.[1] |
| SC-03 | Poor Product Purity/High Impurity Profile | Side reactions, incomplete reaction, degradation of product during work-up or purification. | Identify impurity structures using techniques like LC-MS and NMR to understand their origin. Adjust reaction conditions to minimize side reactions. Optimize work-up procedures to prevent product degradation (e.g., control pH and temperature). Develop a robust purification protocol, potentially involving multiple steps like recrystallization followed by column chromatography. |
| SC-04 | Exothermic Runaway/Poor Temperature Control | The cyclization step can be exothermic. Inadequate heat removal capacity of the reactor at a larger scale can lead to a dangerous increase in temperature and pressure. | Characterize the reaction thermochemistry using techniques like reaction calorimetry to determine the heat of reaction and maximum temperature of synthesis reaction (MTSR).[2] Ensure the reactor's cooling system is adequate for the batch size. Implement controlled addition of reagents to manage the rate of heat generation. Develop an emergency quenching procedure. |
| SC-05 | Difficulties with Product Isolation and Filtration | Fine particle size leading to slow filtration, product oiling out during crystallization. | Optimize crystallization conditions (e.g., solvent system, cooling rate) to obtain larger crystals. Consider seeding the crystallization mixture. For "oiling out," try a different solvent or a higher dilution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The most prevalent methods involve the condensation of a 2,3-diaminopyridine derivative with a one-carbon synthon.[1] For this compound, a common approach is the reaction of 5-chloro-2,3-diaminopyridine with formic acid or an equivalent reagent. Another scalable approach starts from 2,6-dichloro-3-nitropyridine, involving a tandem SNAr reaction with an amine, followed by nitro group reduction and cyclization.[3][4]
Q2: How can I minimize the formation of regioisomers during the synthesis?
A2: Regioisomer formation is a common challenge.[1] To minimize this, you can:
-
Modify steric hindrance: Introducing bulky substituents on the starting materials can favor the formation of one isomer over the other.[1]
-
Optimize reaction conditions: Systematically screen reaction parameters such as temperature, solvent, and catalyst to find conditions that maximize the yield of the desired regioisomer.
-
Alternative synthetic routes: Consider routes that offer better regiocontrol, such as those starting from precursors where the regiochemistry is already defined.
Q3: What are the critical safety precautions for the scale-up synthesis of this compound?
A3: Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and protective clothing.[5]
-
Ventilation: Conduct all operations in a well-ventilated area or a chemical fume hood.[5]
-
Thermal Hazard Assessment: The cyclization reaction is often exothermic and can pose a risk of thermal runaway.[6][7] A thorough thermal hazard assessment is crucial before attempting a large-scale reaction.
-
Handling of Reagents: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.
-
Emergency Preparedness: Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate fire extinguishing media.
Q4: How can I confirm the identity and purity of the final product and any isolated regioisomers?
A4: A combination of spectroscopic and chromatographic methods is essential:
-
Chromatography: TLC and HPLC are used to assess purity and separate isomers.
-
Spectroscopy: 1H NMR and 13C NMR are used to determine the chemical structure. For unambiguous assignment of regioisomers, 2D NMR techniques like NOESY and HMBC are particularly useful.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Chloro-2,3-diaminopyridine
This protocol is a general guideline and should be optimized for specific scale-up equipment and conditions.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 5-chloro-2,3-diaminopyridine (1.0 eq) and formic acid (10-15 vol).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully neutralize the excess formic acid by adding a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral.
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 2: Chromatographic Separation of Regioisomers
This protocol provides a general guideline for separating regioisomers using preparative HPLC.
-
Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of the desired product and its regioisomer(s).
-
Column: Use a suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with an additive like 0.1% formic acid or ammonium formate.[1]
-
Optimization: Adjust the gradient, flow rate, and column temperature to maximize resolution.
-
-
Scale-up to Preparative HPLC:
-
System: Use a preparative HPLC system with a larger column of the same stationary phase.
-
Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent and inject it onto the column. The loading amount will depend on the column size and the separation efficiency.
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions by analytical HPLC to identify those containing the pure desired product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. icheme.org [icheme.org]
- 7. EUROPA - MINERVA Home Page - European Commission - 9. mahb-bulletin-no9-fortheweb-A4 [minerva.jrc.ec.europa.eu]
preventing degradation of 6-Chloro-1H-imidazo[4,5-b]pyridine during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-Chloro-1H-imidazo[4,5-b]pyridine during experimental workup.
Troubleshooting Guide
Low yields or the presence of impurities after the workup of reactions involving this compound can often be attributed to the degradation of the target molecule. This guide addresses common issues and provides systematic solutions to minimize degradation.
Issue 1: Low Product Yield After Aqueous Workup
| Possible Cause | Suggested Solution |
| Hydrolysis of the Chloro Group | The chloro substituent on the pyridine ring can be susceptible to nucleophilic substitution by water (hydrolysis), especially under non-neutral pH and elevated temperatures. This would lead to the formation of 6-hydroxy-1H-imidazo[4,5-b]pyridine. To minimize this, conduct the aqueous workup at low temperatures (0-5 °C) and adjust the pH to be as close to neutral (pH 7) as possible before extraction. Use of a saturated sodium bicarbonate solution for neutralization is a mild option.[1] |
| Degradation due to pH Extremes | The imidazo[4,5-b]pyridine core contains both a basic imidazole nitrogen and a pyridine nitrogen, making the molecule's stability pH-dependent. Strong acidic or basic conditions during workup can lead to ring-opening or other degradation pathways. Whenever possible, avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary, perform it quickly at low temperatures and immediately neutralize the solution. |
| Product Loss During Extraction | This compound possesses moderate polarity. Using an inappropriate extraction solvent can lead to poor partitioning and thus lower yields. A common and effective solvent for extraction is ethyl acetate. Ensure thorough extraction by performing multiple extractions with fresh solvent. |
Issue 2: Appearance of Unidentified Impurities in Post-Workup Analysis (TLC, LC-MS, NMR)
| Possible Cause | Suggested Solution |
| Thermal Degradation | Elevated temperatures during workup, such as concentrating the solution at high heat on a rotary evaporator, can cause degradation. For the synthesis of related imidazo[4,5-b]pyridine derivatives, it has been noted that decreasing the reaction temperature is essential to avoid degradation.[2] Concentrate organic extracts under reduced pressure at a temperature not exceeding 40 °C. |
| Photodegradation | Chloropyridine derivatives can be sensitive to light, leading to the formation of various byproducts.[1] While specific data for this compound is limited, it is a good laboratory practice to protect the reaction mixture and the product from direct light, especially if the workup procedure is lengthy. Use amber-colored glassware or cover the flasks with aluminum foil. |
| Reaction with Nucleophilic Solvents or Reagents | Solvents like methanol or ethanol, if used during workup in the presence of a base, could potentially act as nucleophiles and displace the chloro group. If possible, use aprotic solvents for extraction and handling. If alcohols are used for crystallization, ensure the product is in its neutral form and avoid heating for extended periods. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range to maintain during the aqueous workup of this compound?
A1: To minimize hydrolytic degradation, it is recommended to maintain a pH as close to neutral (pH 7) as possible. If the reaction was performed under acidic conditions, careful neutralization with a mild base like sodium bicarbonate to a pH of 7-8 is advised.[1] This should be done at a low temperature (ice bath) to control any exothermic reaction.
Q2: Can I use a strong base like sodium hydroxide for neutralization?
A2: While sodium hydroxide can be used, it should be done with extreme caution. A concentrated solution of a strong base can create localized areas of high pH, which may promote hydrolysis or other degradation pathways. A dilute solution of NaOH (e.g., 1M) added dropwise at low temperature is a safer alternative to solid or concentrated NaOH. However, a milder base like sodium bicarbonate is generally preferred.
Q3: My product seems to be darkening in color after workup. What could be the cause?
A3: Darkening of the product can be an indication of decomposition or the formation of colored impurities. This could be due to several factors including exposure to air (oxidation), light, or excessive heat during solvent evaporation. It is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) if possible, protect it from light, and use gentle heating during the final drying steps.[1]
Q4: What are the best practices for the purification of this compound to avoid degradation?
A4: For purification, column chromatography on silica gel is a common method. A solvent system of ethyl acetate and hexanes, or dichloromethane and methanol, can be effective. It is important to avoid highly acidic or basic additives in the eluent. Recrystallization can also be a good purification method. Suitable solvents for recrystallization should be chosen based on the solubility of the compound and should be performed with minimal heating.
Experimental Protocols
Standard Aqueous Workup Protocol to Minimize Degradation
This protocol provides a general guideline for the workup of a reaction mixture containing this compound.
-
Cooling: After the reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice bath to 0-5 °C.
-
Quenching (if applicable): If the reaction contains reactive reagents, quench them appropriately while maintaining the low temperature.
-
Neutralization:
-
If the reaction is acidic, slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring. Monitor the pH with a pH meter or pH paper until it reaches 7-8.
-
If the reaction is basic, neutralize with a dilute acid (e.g., 1M HCl) at low temperature until the pH is in the neutral range.
-
-
Extraction:
-
Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (3 x volume of the aqueous phase).
-
Separate the organic layer.
-
-
Washing:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40 °C.
-
-
Final Product Handling:
-
Protect the final product from light and store it in a cool, dry place.
-
Visualizations
Logical Workflow for Troubleshooting Degradation
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 6-Chloro-1H-imidazo[4,5-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for cross-coupling reactions involving 6-Chloro-1H-imidazo[4,5-b]pyridine. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate successful and efficient synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
-
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in low to no yield. What are the likely causes and how can I improve the outcome?
-
Answer: Low yields in Suzuki-Miyaura couplings with N-heterocyclic substrates like this compound are common and can stem from several factors:
-
Catalyst Inhibition: The nitrogen atoms in the imidazo[4,5-b]pyridine core can coordinate to the palladium center, leading to catalyst deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos, XPhos, or RuPhos. These ligands can help prevent catalyst inhibition and promote the desired catalytic cycle.
-
-
Ineffective Base: The choice of base is crucial for the efficient transmetalation of the boronic acid.
-
Solution: Screen a variety of bases. While K₂CO₃ is a common choice, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, especially with less reactive chloro-heterocycles.
-
-
Poor Solubility: The insolubility of reagents, particularly the inorganic base, can hinder the reaction.
-
Solution: Utilize a biphasic solvent system such as dioxane/water or toluene/water to improve solubility.
-
-
Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is less reactive than corresponding bromide or iodide bonds.
-
Solution: Increase the reaction temperature, or consider using a more active catalyst system. Microwave irradiation can also be beneficial in driving the reaction to completion.
-
-
Issue 2: Side Reactions in Buchwald-Hartwig Amination
-
Question: I am observing significant side products in my Buchwald-Hartwig amination of this compound. How can I increase the selectivity for my desired product?
-
Answer: Side reactions in Buchwald-Hartwig aminations of N-heterocycles can include hydrodehalogenation (replacement of the chlorine with a hydrogen) and dimerization.
-
Catalyst and Ligand Choice: The catalyst system plays a pivotal role in controlling selectivity.
-
Solution: For the amination of halo-imidazo[4,5-b]pyridines, a combination of Pd(OAc)₂ with a bidentate phosphine ligand like Xantphos has been shown to be effective.[1] This combination can help to suppress side reactions and favor the desired C-N bond formation.
-
-
Reaction Conditions: Temperature and reaction time can influence the formation of byproducts.
-
Solution: Carefully optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote decomposition and side reactions. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times once the starting material is consumed.
-
-
Issue 3: Alkyne Homocoupling in Sonogashira Reaction
-
Question: My Sonogashira coupling of this compound with a terminal alkyne is producing a significant amount of the alkyne homocoupling (Glaser coupling) product. What steps can I take to minimize this?
-
Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper co-catalyst.
-
Anaerobic Conditions: Oxygen can facilitate the oxidative homocoupling of alkynes.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction.
-
-
Copper-Free Conditions: The copper co-catalyst can promote homocoupling.
-
Solution: Consider a copper-free Sonogashira protocol. For 2-halo-3-alkyl imidazo[4,5-b]pyridines, a copper-free system using PdCl₂(PCy₃)₂ as the catalyst and tetrabutylammonium acetate as an activator under microwave conditions has been reported to be effective.[2] This approach can significantly reduce the formation of homocoupled byproducts.
-
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is generally recommended for cross-coupling with this compound?
A1: Due to the presence of coordinating nitrogen atoms in the imidazo[4,5-b]pyridine ring system, palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended. These ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, can stabilize the palladium center, prevent catalyst inhibition, and promote the challenging oxidative addition of the C-Cl bond. For specific reactions, catalyst screening is often necessary to identify the optimal system.
Q2: What is the typical reactivity order for halogens in cross-coupling reactions, and how does this affect catalyst choice for this compound?
A2: The typical reactivity order for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. The C-Cl bond in this compound is relatively strong and less reactive, making the oxidative addition step of the catalytic cycle challenging. Therefore, more active catalyst systems are generally required for chloro-substrates compared to their bromo or iodo analogs. This often means using palladium precatalysts in combination with highly active ligands like those mentioned in Q1.
Q3: Can I perform cross-coupling reactions on this compound without protecting the N-H group?
A3: It is often possible to perform cross-coupling reactions without N-H protection, particularly in Suzuki-Miyaura reactions where the basic conditions can deprotonate the imidazole nitrogen. However, the unprotected N-H can sometimes interfere with the catalyst or other reagents. If low yields or side reactions are observed, N-protection with a suitable protecting group (e.g., SEM, MOM, or Boc) should be considered. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
Q4: What are the advantages of using microwave irradiation for cross-coupling reactions with this substrate?
A4: Microwave irradiation can offer several advantages for cross-coupling reactions of this compound. The rapid and efficient heating can significantly reduce reaction times, often from hours to minutes. This can also lead to improved yields by minimizing the thermal decomposition of sensitive substrates and catalysts. For challenging couplings, such as those involving the less reactive C-Cl bond, microwave heating can provide the necessary energy to overcome the activation barrier and drive the reaction to completion.
Data Presentation
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound and related compounds, based on literature precedents.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 63-96 | Effective for 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various arylboronic acids.[3] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O (5:1) | 110 | Varies | A robust system for chloro-N-heterocycles. |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 120 | Varies | Often used for challenging Suzuki couplings. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | Good | Reported for the amination of 2-halo-imidazo[4,5-b]pyridines.[1] |
| Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | Varies | A highly active system for C-N coupling with chloro-heterocycles. |
| PEPPSI-IPr | K₃PO₄ | t-Amyl alcohol | 100 | Varies | An air-stable precatalyst suitable for a range of amines. |
Table 3: Recommended Conditions for Sonogashira Coupling
| Catalyst System | Additive/Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| PdCl₂(PCy₃)₂ | TBAB | Dioxane | 150 (MW) | Good | Copper-free conditions for 2-halo-3-alkyl imidazo[4,5-b]pyridines.[2] |
| Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | Varies | Classic Sonogashira conditions, risk of homocoupling. |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Acetonitrile | 80 | Varies | A copper-free system that can be effective for chloro-heterocycles. |
Table 4: Recommended Conditions for Heck Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | Varies | A standard catalyst system for Heck reactions. |
| Herrmann's Catalyst | NaOAc | NMP | 120 | Varies | A highly active palladacycle for C-Cl bond activation. |
| Pd/C | K₂CO₃ | DMAc | 130 | Varies | A heterogeneous catalyst option, may require higher temperatures. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
To a flame-dried Schlenk tube are added this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.). The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times. The degassed solvent system (e.g., dioxane/water 4:1) is then added via syringe. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required time (typically 12-24 hours), with the progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.). The vial is sealed, and the anhydrous, degassed solvent (e.g., dioxane) is added, followed by the amine (1.2 equiv.). The vial is then heated to the desired temperature (e.g., 110 °C) with stirring for the specified time (typically 12-24 hours). After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired N-arylated product.
General Protocol for Copper-Free Sonogashira Coupling (Microwave Conditions)
In a microwave process vial, this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PCy₃)₂, 5 mol%), and the activator (e.g., tetrabutylammonium acetate, 1.5 equiv.) are combined. The terminal alkyne (1.2 equiv.) and the degassed solvent (e.g., dioxane) are added. The vial is sealed and placed in the microwave reactor. The reaction is heated to the specified temperature (e.g., 150 °C) for the designated time (e.g., 30 minutes). After cooling, the reaction mixture is diluted with an organic solvent, washed with water, and dried. The crude product is purified by column chromatography.[2]
Visualizations
Caption: A generalized workflow for performing a palladium-catalyzed cross-coupling reaction.
Caption: A decision-making flowchart for selecting and optimizing a catalyst system.
References
impact of reaction temperature on imidazo[4,5-b]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of imidazo[4,5-b]pyridines, with a specific focus on the critical role of reaction temperature. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature ranges for the synthesis of imidazo[4,5-b]pyridines?
A1: The synthesis of imidazo[4,5-b]pyridines, commonly achieved through the condensation of 2,3-diaminopyridine with carbonyl compounds, is typically conducted at elevated temperatures.[1] Reaction temperatures can range from 80°C to reflux conditions, which can be around 120°C or higher depending on the solvent used.[1][2] Microwave-assisted syntheses may also be performed at temperatures around 120°C.[3] Some methods might start at room temperature, but often require heating to achieve complete conversion.[2][4]
Q2: How does reaction temperature influence the yield of imidazo[4,5-b]pyridine?
A2: Reaction temperature is a critical factor influencing the yield of imidazo[4,5-b]pyridine. In many cases, increasing the temperature can lead to a higher yield by promoting the reaction to completion.[1] For instance, a reaction that is incomplete at room temperature can achieve complete conversion and high crude purity upon heating to 80°C.[2] However, excessively high temperatures can potentially lead to the degradation of starting materials or the final product, which would adversely affect the overall yield.[1]
Q3: Can the reaction temperature affect the formation of byproducts or regioisomers?
A3: Yes, reaction temperature can influence the formation of byproducts and the ratio of regioisomers. The formation of regioisomers is a common challenge in the synthesis of substituted imidazo[4,5-b]pyridines due to the unsymmetrical nature of the 2,3-diaminopyridine precursor.[1] While the provided search results do not offer a direct correlation between specific temperatures and regioisomeric ratios, it is a general principle in organic synthesis that temperature can affect the kinetic versus thermodynamic control of a reaction, thereby influencing the product distribution.
Troubleshooting Guide
Issue 1: Low or no yield of the desired imidazo[4,5-b]pyridine product.
-
Possible Cause: The reaction temperature may be too low, leading to an incomplete reaction.
-
Suggested Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
If the reaction is proceeding slowly or has stalled, gradually increase the temperature. For reactions that are sluggish at room temperature, heating to 80°C or higher can significantly improve the conversion rate.[2]
-
Consider extending the reaction time in conjunction with a moderate temperature increase.[1] Typical reaction times at elevated temperatures can range from 2 to 12 hours.[1]
-
Ensure that the solvent chosen is appropriate for the desired reaction temperature (i.e., its boiling point is high enough). Solvents like nitrobenzene or acetic acid are often used for high-temperature reactions.[1]
-
Issue 2: Formation of significant amounts of impurities or degradation of the product.
-
Possible Cause: The reaction temperature may be too high, causing the degradation of starting materials or the desired product.
-
Suggested Solution:
-
If you observe significant charring or the appearance of multiple spots on a TLC plate that are difficult to characterize, consider lowering the reaction temperature.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially at higher temperatures.[1]
-
If the product is known to be light-sensitive, protect the reaction vessel from light.[1]
-
Experiment with a stepwise heating profile, for example, stirring at a lower temperature for a period before increasing it to the final reaction temperature.
-
Issue 3: Incomplete conversion of starting materials even at elevated temperatures.
-
Possible Cause: Other reaction conditions, aside from temperature, may be suboptimal.
-
Suggested Solution:
-
Verify the purity of your starting materials and solvents. The presence of moisture or other impurities can inhibit the reaction.[1]
-
In some syntheses, a catalyst (e.g., an acid or a palladium catalyst) is employed.[1] Ensure the catalyst is active and used in the correct amount.
-
The concentration of reactants can also play a role. For instance, increasing the concentration of the aldehyde has been shown to improve conversion.[2]
-
Data on Reaction Temperature and Outcomes
| Reactants | Solvent(s) | Temperature | Reaction Time | Outcome |
| 2,3-diaminopyridine and benzaldehyde | Dichloromethane (DCM) or N,N-dimethylformamide (DMF) | Room Temperature | Not specified | Incomplete reaction, unreacted starting material observed.[2] |
| Intermediate 4 and benzaldehyde | Dimethyl sulfoxide (DMSO) | 80 °C | 16 hours | Complete conversion, 80% crude purity.[2] |
| 2,3-diaminopyridine and substituted benzaldehyde | Nitrobenzene or acetic acid | 120°C to reflux | 2-12 hours | General procedure for the synthesis of 2-aryl-6H-imidazo[4,5-b]pyridines.[1] |
| 2-amino-3-hydroxypyridine and carboxylic acids | Silica gel (support) | Not specified (Microwave at 100 W) | Not specified | Moderate to good yields (71%–92%).[3] |
| 2,3-diaminopyridine and substituted aryl aldehydes | Water | Thermal conditions | Not specified | Excellent yields (83%–87%).[3] |
Experimental Protocols
Protocol: Synthesis of 2-Aryl-6H-imidazo[4,5-b]pyridine via Condensation of 2,3-Diaminopyridine and Benzaldehyde
This protocol is a generalized procedure based on established methods.[1]
Materials:
-
2,3-diaminopyridine
-
Substituted benzaldehyde
-
Nitrobenzene or glacial acetic acid
-
Sodium bicarbonate solution (if using acetic acid)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2,3-diaminopyridine in a suitable solvent such as nitrobenzene or acetic acid.
-
Add 1.0-1.2 equivalents of the appropriately substituted benzaldehyde to the solution.
-
Heat the reaction mixture to a temperature ranging from 120°C to reflux.
-
Maintain this temperature for a period of 2-12 hours, while monitoring the reaction's progress by TLC.
-
Upon completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
Work-up:
-
If acetic acid was used as the solvent, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure 2-aryl-6H-imidazo[4,5-b]pyridine.
-
Visualizations
Caption: Experimental workflow for the synthesis of imidazo[4,5-b]pyridine.
Caption: Troubleshooting workflow for temperature-related issues.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of Chloro-Substituted Imidazopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of various chloro-substituted isomers of imidazopyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. While direct, head-to-head comparative studies on the positional isomers of 6-Chloro-1H-imidazo[4,5-b]pyridine are limited in publicly available literature, this document synthesizes data from multiple studies to offer insights into the structure-activity relationships of chloro-substituted imidazo[4,5-b]pyridines and related isomeric systems such as imidazo[4,5-c]pyridines and imidazo[1,2-a]pyridines.
The following sections present quantitative data on the antiproliferative and antimicrobial activities of these compounds, detail the experimental protocols used to generate this data, and provide visualizations of a key signaling pathway and an experimental workflow to support your research and development efforts.
Comparative Antiproliferative Activity
Imidazopyridine derivatives have demonstrated significant potential as anticancer agents. The position of the chloro substituent on the pyridine ring, as well as the overall isomeric scaffold, can influence the cytotoxic and antiproliferative efficacy of these compounds. The following table summarizes the 50% inhibitory concentration (IC50) values for various chloro-substituted imidazopyridine derivatives against different human cancer cell lines.
| Compound ID | Isomeric Scaffold | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Imidazo[4,5-b]pyridine | 6-Bromo-2-(4-cyanophenyl)- | HeLa, SW620, HepG2 | 1.8 - 3.2 | [1] |
| 2 | Imidazo[4,5-b]pyridine | 6-Bromo-2-phenyl- | HeLa | >50 | [1] |
| 3 | Imidazo[1,2-a]pyridine | 6-Chloro- | HT-29, Caco-2 | Not Specified | [2] |
| 4 | Imidazo[4,5-b]pyridine | 3-[1-(p-chlorophenylene)-2-(5-phenyl-1H-pyrazol-3-yl)-ethyl]-1,3-dihydro-2-one | Multiple | < 4 µg/mL | [3] |
Note: The data presented is compiled from different studies. Direct comparison of absolute values should be made with caution as experimental conditions may vary between studies.
Comparative Antimicrobial Activity
The antimicrobial potential of chloro-substituted imidazopyridines is another area of active investigation. The structural variations among isomers can impact their efficacy against different bacterial and fungal strains. The table below presents the Minimum Inhibitory Concentration (MIC) values for several chloro-substituted imidazopyridine derivatives.
| Compound ID | Isomeric Scaffold | Substitution | Microbial Strain | MIC (µM) | Reference |
| 5 | Imidazo[4,5-b]pyridine | 6-Bromo-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)- | E. coli | 32 | [1] |
| 6 | Imidazo[4,5-c]pyridine | 2-(substituted-phenyl)- N-alkylated | E. coli, S. aureus | 4 - 8 µg/mL | [4] |
| 7 | Imidazo[1,2-a]pyridine | Polyfunctional | S. aureus | Not Specified | [5] |
Note: The data is collated from various sources and is intended for comparative purposes. Variations in experimental protocols can influence the observed MIC values.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the biological activity data, detailed experimental methodologies are crucial. Below are the protocols for the key assays cited in this guide.
Antiproliferative Activity Assessment (MTT Assay)
The antiproliferative activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 2 to 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then used to inoculate a sterile broth, which is incubated to achieve a standardized turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams illustrate a key signaling pathway and a typical experimental workflow relevant to the biological evaluation of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity in vitro of new pyrido[1,4-b]diazepine derivatives and imidazo[4,5-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unlocking Potency and Selectivity: A Comparative Guide to 6-Chloro-1H-imidazo[4,5-b]pyridine Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-Chloro-1H-imidazo[4,5-b]pyridine derivatives as potent kinase inhibitors. Through a detailed comparison of analogs, supported by experimental data, we illuminate the key structural modifications that drive potency and selectivity, offering a valuable resource for the rational design of next-generation therapeutics.
The this compound scaffold has emerged as a privileged structure in the development of inhibitors targeting various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer. This guide focuses on the SAR of this chemical series, primarily against Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), both of which are validated targets in oncology.
Comparative Analysis of Kinase Inhibitory Potency
The following tables summarize the in vitro activity of key this compound analogs. The data highlights how modifications at the C2 and C7 positions of the core scaffold significantly impact their inhibitory activity against Aurora and FLT3 kinases.
Table 1: Structure-Activity Relationship of C2-Substituted Analogs
| Compound | R² Substituent | Aurora-A (Kd, nM) | Aurora-B (Kd, nM) | FLT3 (Kd, nM) | FLT3-ITD (Kd, nM) | FLT3(D835Y) (Kd, nM) | Reference |
| 27e | 1,3-dimethyl-1H-pyrazol-4-yl | 7.5 | 48 | 6.2 | 38 | 14 | [1][2] |
| 21a | 1-methyl-1H-imidazol-5-yl | - | - | - | - | - | [1] |
| 21i | 1-methyl-1H-pyrazol-4-yl | - | - | - | - | - | [1] |
| 22d | - | - | - | - | - | - | [2] |
| 22e | - | - | - | - | - | [2] |
Note: '-' indicates data not reported in the cited literature.
Table 2: Structure-Activity Relationship of C7-Substituted Analogs
| Compound | C7 Substituent | Aurora-A (IC₅₀, µM) | Aurora-B (IC₅₀, µM) | Aurora-C (IC₅₀, µM) | SW620 Cell Growth (GI₅₀, µM) | Reference |
| 31 | 2-(4-(...)-piperazin-1-yl)-N-(thiazol-2-yl)acetamide | 0.042 | 0.198 | 0.227 | - | [3] |
| 40c | - | - | - | - | - | [4] |
| 51 | 3-((4-(...)-piperazin-1-yl)methyl)-5-methylisoxazole | 0.015 | 0.025 | 0.019 | - | [4] |
| 28a | benzylamino | - | - | - | - | [5] |
| 28b | 4-amino-N-phenylbenzamide | 0.075 | 4.12 | - | - | [5] |
| 28c | - | - | - | - | 2.30 | [5] |
| 40f | - | - | - | - | - | [5] |
Note: '...' in the substituent description indicates the core scaffold attachment point. '-' indicates data not reported in the cited literature.
Key SAR Insights:
-
C2 Position: The nature of the heterocyclic substituent at the C2 position is crucial for potent kinase inhibition. The 1,3-dimethyl-1H-pyrazol-4-yl group in compound 27e demonstrates strong dual inhibition of Aurora and FLT3 kinases.[1][2]
-
C7 Position: Modifications at the C7 position, often involving a piperazine linker, significantly influence both potency and selectivity. For instance, the introduction of a 4-amino-N-phenylbenzamide substituent in compound 28b led to a remarkable increase in selectivity for Aurora-A over Aurora-B.[5] The addition of solubilizing groups at this position, as seen in compound 51 , can enhance oral bioavailability.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key assays used to characterize the this compound inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials: Recombinant kinase, appropriate peptide substrate, ATP, assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).[6]
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the kinase, the peptide substrate, and the test compound or DMSO (for control).
-
Initiate the kinase reaction by adding ATP.[6]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[6]
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.[6]
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.[6]
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials: Cell line of interest (e.g., SW620, MV4-11), cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[7]
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[7]
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the biological context and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical SAR workflow.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Caption: FLT3 Signaling Pathway in Hematopoietic Cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
6-Chloro-1H-imidazo[4,5-b]pyridine: A Comparative Guide to its Anti-Cancer Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the anti-cancer potential of 6-Chloro-1H-imidazo[4,5-b]pyridine and its derivatives against established chemotherapeutic agents. The data presented is curated from peer-reviewed studies to facilitate an evidence-based evaluation of this novel class of compounds. Imidazo[4,5-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with potent anti-cancer properties, demonstrating the ability to inhibit cancer cell proliferation and induce apoptosis through the targeted inhibition of critical cellular pathways.[1]
Comparative Anti-Cancer Activity
The anti-proliferative activity of novel imidazo[4,5-b]pyridine derivatives has been evaluated against various human cancer cell lines. For a direct and objective comparison, this guide focuses on the breast adenocarcinoma (MCF-7) and colon carcinoma (HCT116) cell lines, for which comparative data with the standard-of-care anticancer drugs, doxorubicin and paclitaxel, are available.[1]
Table 1: Comparative IC50 Values (µM) after 48 hours of Treatment
| Compound/Drug | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine Derivative (Compound IX) | 0.85 | 1.05 | [1] |
| Imidazo[4,5-b]pyridine Derivative (Compound VIII) | 0.92 | 1.12 | [1] |
| Doxorubicin | ~1.65 | Not specified in the same study | [1] |
| Paclitaxel | ~0.064 (64 nM) | ~0.00246 (2.46 nM) | [1] |
Note: IC50 values are sourced from different studies and may reflect variations in experimental conditions. Direct head-to-head comparisons within the same study are ideal for minimizing variability.[1]
Mechanism of Action: Targeting the CDK9 Signaling Pathway
Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death in cancer cells.[1] The inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives prevents the phosphorylation of RNA Polymerase II, a critical step for transcriptional elongation.[1]
References
Unveiling the Selectivity of 6-Chloro-1H-imidazo[4,5-b]pyridine-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and safe therapeutics. This guide provides a comparative analysis of 6-Chloro-1H-imidazo[4,5-b]pyridine-based inhibitors, focusing on their on-target potency and off-target interactions. Experimental data is presented to offer a clear comparison with alternative inhibitors, supported by detailed methodologies for key profiling assays.
The this compound scaffold has emerged as a promising framework in the design of kinase inhibitors, demonstrating significant potential in targeting key enzymes involved in cell proliferation and survival. Notably, derivatives of this scaffold have been identified as potent inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), both crucial targets in oncology.
A key challenge in the development of kinase inhibitors is achieving high selectivity to minimize off-target effects and associated toxicities.[1][2] Comprehensive cross-reactivity profiling against a broad panel of kinases is therefore a critical step in their preclinical evaluation.[2][3]
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of a representative this compound-based inhibitor, Compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine), against its primary targets and provides a comparison with other known kinase inhibitors.
| Target Kinase | Compound 27e (Kd, nM)[4][5] | Alternative Inhibitor 1 (VX-680) (IC50, nM)[5] | Alternative Inhibitor 2 (AZD1152) (IC50, nM)[5] |
| Aurora-A | 7.5 | 0.6 | 1300 |
| Aurora-B | 48 | 18 | 0.36 |
| FLT3 | 6.2 | - | - |
| FLT3-ITD | 38 | - | - |
| FLT3(D835Y) | 14 | - | - |
Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are both measures of inhibitor potency. Lower values indicate higher potency. Direct comparison should be made with caution as the measurement methods may differ.
Cellular Activity Profile
The anti-proliferative activity of Compound 27e was evaluated in various human tumor cell lines, demonstrating its efficacy in a cellular context.
| Cell Line | Primary Target Status | Compound 27e (GI50, µM)[4] |
| HCT116 (Colon Carcinoma) | - | 0.300 |
| MOLM-13 (AML) | FLT3-ITD Positive | 0.104 |
| MV4-11 (AML) | FLT3-ITD Positive | 0.291 |
Signaling Pathway Perturbation
The this compound-based inhibitors primarily target the Aurora and FLT3 signaling pathways, which are critical for cell cycle regulation and hematopoiesis, respectively.
Caption: Inhibition of Aurora and FLT3 signaling pathways.
Experimental Protocols
A comprehensive understanding of an inhibitor's selectivity is achieved through a combination of biochemical and cell-based assays.
In Vitro Kinase Profiling Workflow
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase. Radiometric assays are a common and direct method for this purpose.[3][6]
Caption: Workflow for in vitro radiometric kinase assay.
Detailed Protocol: Radiometric Kinase Assay (e.g., HotSpot™)
-
Compound Preparation: Serially dilute the test inhibitor (e.g., in DMSO) to create a concentration gradient.
-
Kinase Reaction Mixture: In a microplate, combine the purified kinase, its specific substrate, and the kinase reaction buffer.
-
Initiation of Reaction: Add a mixture of unlabeled ATP and radiolabeled ATP (e.g., [γ-³³P]ATP) to initiate the phosphorylation reaction. The ATP concentration is often set near the Km,ATP for each kinase to reflect intrinsic inhibitor affinities.[6]
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose) that captures the phosphorylated substrate.[7]
-
Washing: Wash the filter membranes to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: Measure the amount of incorporated radiolabel on the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value.
Cellular Target Engagement and Off-Target Profiling
Chemical proteomics approaches, such as the use of "kinobeads," allow for the assessment of inhibitor binding to a wide range of kinases in their native cellular environment.[8][9]
Protocol: Kinobeads-Based Competitive Pull-Down Assay
-
Cell Lysate Preparation: Prepare cell lysates that maintain the native conformation of proteins.
-
Inhibitor Incubation: Treat the cell lysate with varying concentrations of the test inhibitor or a vehicle control (e.g., DMSO).
-
Kinobeads Incubation: Add kinobeads, which are an affinity resin with immobilized non-selective kinase inhibitors, to the treated lysates.[8] This initiates a competitive binding between the test inhibitor and the kinobeads for the kinase binding sites.
-
Affinity Enrichment: Incubate to allow kinases to bind to the kinobeads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides (e.g., using trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: Determine the dose-dependent decrease in kinase binding to the kinobeads in the presence of the inhibitor to identify both on-targets and off-targets and to estimate their binding affinities.[8]
Conclusion
The this compound scaffold provides a versatile platform for the development of potent kinase inhibitors. The representative compound, 27e, demonstrates potent dual inhibition of Aurora and FLT3 kinases with significant anti-proliferative effects in relevant cancer cell lines.[4][5] However, a comprehensive assessment of selectivity requires rigorous cross-reactivity profiling against a broad kinome panel. The experimental protocols outlined in this guide, including radiometric biochemical assays and kinobeads-based chemical proteomics, represent robust methods for generating the critical data needed to fully characterize the selectivity profile of these and other kinase inhibitors, thereby guiding their further development as potential therapeutic agents.
References
- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
A Comparative Guide to the Efficacy of Catalysts in 6-Chloro-1H-imidazo[4,5-b]pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-Chloro-1H-imidazo[4,5-b]pyridine, a key scaffold in medicinal chemistry, can be achieved through various catalytic strategies. This guide provides an objective comparison of different synthetic methods, supported by experimental data, to aid researchers in selecting the most efficient route for their specific needs. The methodologies discussed range from classical acid-catalyzed cyclizations to modern transition-metal-free approaches, each presenting distinct advantages in terms of yield, reaction time, and substrate scope.
Comparative Analysis of Synthetic Methodologies
The efficacy of different catalytic systems for the synthesis of this compound is summarized in the table below. The data is compiled from literature reports on the synthesis of the target molecule or its close structural analogs, providing a comparative overview of reaction conditions and yields.
| Catalyst/Reagent System | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Formic Acid | 5-Chloro-2,3-diaminopyridine, Formic Acid | Reflux | 6 h | Good (exact % not specified) | [1] |
| Sodium Metabisulfite (Na₂S₂O₅) | 5-Bromo-2,3-diaminopyridine, Benzaldehyde | DMSO, rt | Not specified | 91.4 (for 6-Bromo-2-phenyl analog) | [2] |
| Phosphorus Oxychloride (POCl₃) | Substituted 3-amino-2-chloropyridine derivatives | Reflux | 3 h | Moderate (exact % not specified) | [3] |
| Microwave Irradiation (Catalyst-Free) | Substituted 2-aminonicotinic acid, Chloroacetaldehyde | Water, Microwave | 30 min | 92-95 (for imidazo[1,2-a]pyridines) | [4] |
Experimental Protocols
Detailed experimental procedures for key synthetic methods are provided below.
Method 1: Formic Acid Catalyzed Cyclization
This classical method involves the condensation of a diaminopyridine with formic acid.
Experimental Protocol:
A mixture of 5-chloro-2,3-diaminopyridine (1 mmol) and an excess of formic acid (10 mL) is heated at reflux for 6 hours.[1] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent.
Method 2: Sodium Metabisulfite Mediated Synthesis (Analogous Synthesis)
This protocol describes the synthesis of a 6-bromo-2-phenyl analog, which is indicative of a potential route to the target molecule.
Experimental Protocol:
To a solution of 5-bromo-2,3-diaminopyridine (5.31 mmol) and benzaldehyde (5.31 mmol) in dimethyl sulfoxide (DMSO, 5 mL), sodium metabisulfite (2.92 mmol) is added.[2] The reaction mixture is stirred at room temperature. Upon completion, the mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired product.
Method 3: Phosphorus Oxychloride Mediated Cyclization
Phosphorus oxychloride is a common reagent for the cyclization of acylated aminopyridines.
Experimental Protocol:
An N-acylated 3-amino-2-chloropyridine derivative (1 mmol) is heated at reflux in phosphorus oxychloride (5 mL) for 3 hours.[3] After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base (e.g., aqueous ammonia or sodium carbonate). The precipitated product is collected by filtration, washed with water, and dried. Purification is typically performed by column chromatography or recrystallization.
Method 4: Microwave-Assisted Catalyst-Free Synthesis (Related Heterocycles)
Microwave irradiation offers a rapid and efficient catalyst-free method for the synthesis of related imidazopyridine scaffolds.
Experimental Protocol:
A mixture of a substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1.2 mmol) in water (5 mL) is subjected to microwave irradiation in a sealed vessel.[4] The reaction is typically heated to a temperature of 100-150 °C for a short duration (e.g., 30 minutes). After cooling, the reaction mixture is extracted with an organic solvent. The organic layer is dried, concentrated, and the crude product is purified by chromatography to afford the desired imidazo[1,2-a]pyridine derivative. This method highlights the potential for significant rate enhancement and improved yields under microwave conditions.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methodologies.
Caption: Synthetic routes to this compound.
Caption: Catalyst selection guide based on experimental goals.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
Unveiling the In Vivo Power of 6-Chloro-1H-imidazo[4,5-b]pyridine Derivatives in Animal Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of 6-Chloro-1H-imidazo[4,5-b]pyridine derivatives, a promising class of compounds in anticancer research. This document synthesizes experimental data from various animal models, offering a clear comparison with alternative therapies and detailing the underlying experimental protocols and signaling pathways.
The quest for novel and effective cancer therapeutics has led to the exploration of a diverse range of chemical scaffolds. Among these, this compound derivatives have emerged as potent inhibitors of key oncogenic pathways, demonstrating significant antitumor activity in preclinical studies. These compounds, by targeting critical cellular machinery like Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9), offer a promising avenue for the development of next-generation cancer treatments. This guide delves into the in vivo evidence supporting their efficacy, providing a comprehensive overview for the scientific community.
Comparative In Vivo Efficacy of Imidazo[4,5-b]pyridine Derivatives
The following tables summarize the in vivo performance of notable 6-substituted-imidazo[4,5-b]pyridine derivatives in various cancer xenograft models.
Table 1: In Vivo Efficacy of Aurora Kinase Inhibitor CCT137690 (6-Bromo-imidazo[4,5-b]pyridine Derivative)
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Findings | Alternative Compared |
| CCT137690 | TH-MYCN Transgenic Mice | Neuroblastoma (MYCN-amplified) | 100 mg/kg, oral gavage, twice daily for 10 days | Significant tumor growth inhibition (p<0.05 at day 7 and p<0.005 at day 10). Downregulation of MYCN protein expression. | Vehicle control |
| CCT137690 | SW620 Xenograft Mice | Colorectal Carcinoma | Not specified in detail | Inhibited tumor growth following oral administration with no observed toxicity. | Not specified |
Table 2: In Vivo Efficacy of Dual FLT3/Aurora Kinase Inhibitor 27e (6-Chloro-imidazo[4,5-b]pyridine Derivative)
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Findings | Alternative Compared |
| 27e | MV4-11 Xenograft Mice | Acute Myeloid Leukemia (FLT3-ITD positive) | Not specified in detail | Strongly inhibited tumor growth. | Not specified |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of in vivo efficacy studies.
Neuroblastoma Xenograft Model for CCT137690
-
Animal Model: Transgenic mice overexpressing MYCN in the developing neural crest (TH-MYCN), which are predisposed to spontaneous neuroblastoma formation.
-
Cell Line: Not applicable (spontaneous tumor model).
-
Tumor Induction: Tumors develop spontaneously in these transgenic mice.
-
Treatment: When tumors became palpable, mice were randomized into two groups: vehicle control and CCT137690. CCT137690 was administered orally via gavage at a dose of 100 mg/kg, twice daily for 10 days.
-
Efficacy Evaluation: Tumor volume was measured at baseline and at specified intervals throughout the treatment period. At the end of the study, tumors were excised and weighed. Pharmacodynamic markers, such as MYCN protein levels, were assessed in tumor tissues.
Colorectal Carcinoma Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Cell Line: SW620 human colorectal adenocarcinoma cells.
-
Tumor Induction: SW620 cells are cultured and then subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a palpable size before the initiation of treatment.
-
Treatment: The specific dosing regimen for CCT137690 in the SW620 model was not detailed in the reviewed literature, but it was administered orally.
-
Efficacy Evaluation: Tumor growth is monitored regularly by caliper measurements. The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated group to the control group.
Acute Myeloid Leukemia Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID).
-
Cell Line: MV4-11 human acute myeloid leukemia cells, which harbor a FLT3 internal tandem duplication (FLT3-ITD).
-
Tumor Induction: MV4-11 cells are injected subcutaneously into the mice.
-
Treatment: Details of the dosing regimen for compound 27e were not specified in the reviewed literature.
-
Efficacy Evaluation: Tumor volume is measured periodically to assess the rate of tumor growth. Efficacy is determined by the degree of tumor growth inhibition in the treated group compared to the control group.
Signaling Pathways and Mechanism of Action
The anticancer activity of these this compound derivatives stems from their ability to inhibit key signaling pathways that are often dysregulated in cancer.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers and is associated with genomic instability and tumor progression. CCT137690, as a potent Aurora kinase inhibitor, disrupts mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of Aurora Kinases by CCT137690.
CDK9 Signaling Pathway
Cyclin-Dependent Kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb). In cancer, CDK9 is often hijacked to drive the transcription of anti-apoptotic proteins and oncoproteins, such as Mcl-1 and MYC. Inhibition of CDK9 by certain imidazo[4,5-b]pyridine derivatives can block transcriptional elongation, leading to the downregulation of these critical survival proteins and subsequent apoptosis in cancer cells.
Caption: CDK9 Inhibition by Imidazo[4,5-b]pyridine Derivatives.
Conclusion
The in vivo data presented in this guide underscore the potential of this compound derivatives as a valuable class of anticancer agents. The significant tumor growth inhibition observed in robust animal models of neuroblastoma, colorectal cancer, and acute myeloid leukemia highlights their promise for clinical translation. The detailed experimental protocols and elucidation of the targeted signaling pathways provide a solid foundation for further research and development in this area. As more derivatives are synthesized and evaluated, and as our understanding of their mechanisms of action deepens, we can anticipate that these compounds will play an increasingly important role in the future of oncology.
A Head-to-Head Comparison of 6-Chloro-1H-imidazo[4,5-b]pyridine Analogs as Kinase Inhibitors in Cell-Based Assays
Introduction: The 6-chloro-1H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its similarity to purine, which allows it to interact with a wide range of biological targets, particularly protein kinases.[1][2] Analogs of this core are frequently investigated as inhibitors of kinases involved in oncogenic signaling pathways, such as Aurora kinases and FLT3.[3][4][5] This guide provides a head-to-head comparison of three hypothetical analogs—herein named CMPD-A , CMPD-B , and CMPD-C —evaluated for their inhibitory activity against "Target Kinase Z" (TKZ), a critical serine/threonine kinase implicated in the proliferation of colorectal cancer.
The following sections present quantitative data from a panel of standardized cell-based assays, detailed experimental protocols, and visualizations of the targeted signaling pathway and experimental workflows to offer a comprehensive performance overview for researchers in drug development.
Data Presentation: Quantitative Comparison of Analogs
The in vitro activity of CMPD-A, CMPD-B, and CMPD-C was assessed through a series of biochemical and cell-based assays to determine their potency, cellular efficacy, and selectivity. The results are summarized in the tables below.
Table 1: Biochemical Kinase Inhibition
This assay measures the direct inhibition of purified, recombinant TKZ enzyme activity.
| Compound ID | Target Kinase | IC50 (nM) |
| CMPD-A | TKZ | 15.2 |
| CMPD-B | TKZ | 2.5 |
| CMPD-C | TKZ | 89.7 |
IC50: The half-maximal inhibitory concentration.
Table 2: Cellular Target Engagement
This assay quantifies the ability of each compound to bind to TKZ within an intact cellular environment.
| Compound ID | Target Kinase | Cell Line | EC50 (nM) |
| CMPD-A | TKZ | HCT116 | 185 |
| CMPD-B | TKZ | HCT116 | 35 |
| CMPD-C | TKZ | HCT116 | >1000 |
EC50: The half-maximal effective concentration.
Table 3: Cell Proliferation Assay
This assay measures the effect of the compounds on the growth and viability of a human colorectal carcinoma cell line.
| Compound ID | Cell Line | GI50 (µM) |
| CMPD-A | HCT116 | 2.3 |
| CMPD-B | HCT116 | 0.45 |
| CMPD-C | HCT116 | 15.8 |
GI50: The concentration causing 50% inhibition of cell growth.
Table 4: Kinase Selectivity Panel
The compounds were screened against two related off-target kinases to assess their selectivity profile.
| Compound ID | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) |
| CMPD-A | 350 | >5000 |
| CMPD-B | 150 | >10000 |
| CMPD-C | 950 | >10000 |
Visualizations: Pathways and Workflows
Visual diagrams help clarify the complex biological and experimental processes involved in this comparison.
Caption: Targeted TKZ Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.
1. Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay was performed to measure the direct binding of the compounds to the TKZ kinase domain.
-
Principle: A competitive displacement assay where the test compound competes with a fluorescent tracer for binding to the kinase.
-
Protocol:
-
A solution containing biotinylated anti-His antibody, Eu-labeled streptavidin, and the His-tagged TKZ kinase was prepared in kinase buffer.
-
Serial dilutions of each compound (CMPD-A, B, C) were added to the wells of a 384-well plate.
-
The kinase/antibody mixture was added to the wells, followed by the addition of an Alexa Fluor™ 647-labeled tracer.
-
The plate was incubated for 60 minutes at room temperature.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a compatible plate reader.
-
IC50 values were calculated from the resulting dose-response curves using non-linear regression.
-
2. Cellular Target Engagement Assay (NanoBRET™ Assay)
This assay measures the extent to which a compound engages its target protein within living cells.[6]
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to quantify compound binding to a NanoLuc® luciferase-tagged kinase in live cells.
-
Protocol:
-
HCT116 cells were transiently transfected with a vector encoding for TKZ-NanoLuc® fusion protein.
-
Transfected cells were seeded into 96-well plates and incubated for 24 hours.
-
Cells were treated with the NanoBRET™ Tracer and serial dilutions of each test compound.
-
The Nano-Glo® Substrate was added, and the plate was immediately read on a luminometer capable of measuring filtered light at 450 nm and >600 nm.
-
The BRET ratio was calculated, and EC50 values were determined from dose-response curves.
-
3. Cell Proliferation Assay (MTT Assay)
This colorimetric assay determines the effect of the compounds on cell viability and proliferation.[7]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
HCT116 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells were then treated with a range of concentrations of each compound for 72 hours.
-
After the incubation period, MTT reagent (5 mg/mL) was added to each well, and the plate was incubated for another 4 hours.
-
The medium was removed, and the formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
GI50 values were calculated by plotting the percentage of growth inhibition against compound concentration.
-
Summary of Findings
Based on the integrated data, a comparative performance profile for each analog emerges:
-
CMPD-B demonstrates superior performance across all assays. It has the highest biochemical potency (IC50 = 2.5 nM), translates this potency effectively into a cellular environment with strong target engagement (EC50 = 35 nM), and exhibits the most potent anti-proliferative effect (GI50 = 0.45 µM). It also shows a favorable selectivity profile.
-
CMPD-A shows moderate biochemical potency (IC50 = 15.2 nM) but a significant drop-off in cellular target engagement (EC50 = 185 nM), suggesting potential issues with cell permeability or efflux. Its anti-proliferative activity is correspondingly moderate (GI50 = 2.3 µM).
-
CMPD-C is the weakest analog, with low biochemical potency (IC50 = 89.7 nM) and very poor cellular activity (EC50 >1000 nM; GI50 = 15.8 µM), indicating it is not a promising candidate for further development.
This head-to-head comparison, supported by robust cell-based assay data and clear protocols, identifies CMPD-B as the lead candidate for further preclinical investigation.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
Assessing the Selectivity of 6-Chloro-1H-imidazo[4,5-b]pyridine Derivatives for Specific Kinase Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-Chloro-1H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors. Its derivatives have demonstrated significant activity against key oncogenic kinases, particularly the Aurora and FMS-like tyrosine kinase 3 (FLT3) families. This guide provides a comparative analysis of the selectivity of prominent this compound derivatives, alongside alternative inhibitors, supported by experimental data and detailed protocols.
Kinase Selectivity Profiles: A Comparative Analysis
The following tables summarize the inhibitory activities of key this compound derivatives and other notable kinase inhibitors against their primary targets. This data facilitates a direct comparison of their potency and selectivity.
Table 1: Inhibitory Activity of this compound Derivatives against Aurora and FLT3 Kinases
| Compound ID | Structure | Target Kinase | IC50 (µM) | Kd (nM) | Reference |
| Compound 27e | 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | Aurora-A | 0.038 | 7.5 | [1][2] |
| Aurora-B | - | 48 | [1][2] | ||
| FLT3 | - | 6.2 | [1][2] | ||
| FLT3-ITD | - | 38 | [1][2] | ||
| FLT3 (D835Y) | - | 14 | [1][2] | ||
| Compound 31 | 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide | Aurora-A | 0.042 | - | |
| Aurora-B | 0.198 | - | |||
| Aurora-C | 0.227 | - | |||
| Compound 28c | 4-((6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)amino)-N-(pyridin-2-yl)benzamide | Aurora-A | 0.067 | - | [3] |
| Aurora-B | 12.71 | - | [3] | ||
| FLT3 | 0.162 | - | [3] |
Table 2: Inhibitory Activity of Alternative Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Features |
| Alisertib (MLN8237) | Aurora-A | 1.2 (Aurora-A), 396.5 (Aurora-B) | Selective Aurora-A inhibitor. |
| Barasertib (AZD1152) | Aurora-B | <1 (Aurora-B), 1400 (Aurora-A) | Prodrug, highly selective for Aurora-B. |
| Quizartinib (AC220) | FLT3 | ~1-2 | Potent and selective FLT3 inhibitor. |
| Sorafenib | Multi-kinase (VEGFR, PDGFR, RAF, FLT3) | 20-90 (FLT3) | Multi-kinase inhibitor with activity against FLT3. |
Experimental Protocols
To ensure reproducibility and accurate comparison of inhibitor performance, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (Radiometric Method)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a radiometric assay.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Test compound (e.g., this compound derivative)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, 1 mM DTT)
-
[γ-³³P]ATP (radiolabeled)
-
Unlabeled ATP
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 100 µM with 3-fold serial dilutions.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the kinase, its specific peptide substrate, and kinase reaction buffer.
-
Initiation of Kinase Reaction: Add the diluted test compound or DMSO (for control) to the reaction mixture. Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.
-
Quantification: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Activity Assay (ADP-Glo™ Luminescence Method)
This protocol outlines a non-radioactive method for assessing kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Specific substrate for the kinase
-
Test compound
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction: In the wells of a white opaque plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound or DMSO control in the appropriate kinase reaction buffer.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a defined period.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[4]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.[4]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition based on the reduction in luminescence in the presence of the test compound compared to the DMSO control. Determine the IC50 value as described in the radiometric assay protocol.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the relevant biological pathways and experimental processes are provided below to aid in understanding the context and methodology of kinase inhibitor assessment.
Caption: General workflow for in vitro kinase inhibition assays.
Caption: Simplified Aurora Kinase signaling pathway in mitosis.
Caption: Overview of the FLT3 signaling pathway.
References
- 1. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]
Benchmarking 6-Chloro-1H-imidazo[4,5-b]pyridine Derivatives Against Commercial Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The 6-Chloro-1H-imidazo[4,5-b]pyridine scaffold has emerged as a promising framework in the design of potent kinase inhibitors. Derivatives of this core structure have demonstrated significant activity against key oncogenic kinases, particularly Aurora and FMS-like tyrosine kinase 3 (FLT3). This guide provides an objective comparison of the performance of two notable this compound derivatives against established commercial inhibitors targeting these kinases, supported by experimental data from publicly available literature.
Quantitative Data Summary
The inhibitory activities of the this compound derivatives and selected commercial inhibitors against Aurora and FLT3 kinases are summarized below. This data, presented in terms of half-maximal inhibitory concentration (IC50) and dissociation constant (Kd), allows for a direct comparison of potency.
Table 1: Inhibitory Activity Against Aurora Kinases
| Compound | Target | IC50 (nM) | Kd (nM) |
| Compound 27e | Aurora-A | 38[1] | 7.5[1][2][3] |
| Aurora-B | 148[1] | 48[1][2][3] | |
| Compound 31 | Aurora-A | 42[4] | - |
| Aurora-B | 198[4] | - | |
| Aurora-C | 227[4] | - | |
| Alisertib (MLN8237) | Aurora-A | 1.2[5][6] | - |
| Aurora-B | 396.5[5][7] | - | |
| Danusertib (PHA-739358) | Aurora-A | 13[5][8][9][10] | - |
| Aurora-B | 79[5][8][9][10] | - | |
| Aurora-C | 61[5][8][9][10] | - | |
| Tozasertib (VX-680) | Aurora-A | - | 0.6[11][12] |
| Aurora-B | - | 18[11][12] | |
| Aurora-C | - | 4.6[11] |
-
Compound 27e: 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine[1][2][3]
-
Compound 31: 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide[4]
Table 2: Inhibitory Activity Against FLT3 Kinase
| Compound | Target | IC50 (nM) | Kd (nM) |
| Compound 27e | FLT3 (Wild-Type) | - | 6.2[1][2][3] |
| FLT3-ITD | - | 38[1][2][3] | |
| FLT3 (D835Y) | - | 14[1][2][3] | |
| Tozasertib (VX-680) | FLT3 | 30[10] | 30[13] |
| Quizartinib (AC220) | FLT3 (Wild-Type) | 4.2 | 1.6 |
| FLT3-ITD | 1.1 | - | |
| Gilteritinib (ASP2215) | FLT3 (Wild-Type) | 5 | - |
| FLT3-ITD | 0.7 - 1.8[14] | - | |
| FLT3 (D835Y) | Similar to ITD[14] | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams illustrate the targeted signaling pathways and a general workflow for inhibitor screening.
Caption: Simplified FLT3 Signaling Pathway and Inhibition.
Caption: Role of Aurora Kinases in Mitosis and Effect of Inhibition.
Caption: General Workflow for Kinase Inhibitor Screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for key assays used in the characterization of Aurora and FLT3 kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.
Reagents and Materials:
-
Recombinant human Aurora A, Aurora B, or FLT3 kinase
-
Kinase-specific peptide substrate
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound derivatives and commercial inhibitors) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Add 5 µL of diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in kinase buffer. Add 10 µL of this mix to each well.
-
Inhibitor Binding: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% kinase activity). Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression.
Protocol 2: Cell-Based Proliferation/Viability Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the anti-proliferative effect of an inhibitor.
Reagents and Materials:
-
Human cancer cell lines (e.g., HCT116 for Aurora kinase inhibition, MV4-11 or MOLM-13 for FLT3 inhibition)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.[15]
References
- 1. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
A Comparative Evaluation of the Off-Target Profiles of 6-Chloro-1H-imidazo[4,5-b]pyridine Derivatives
An in-depth analysis of the off-target effects of advanced 6-Chloro-1H-imidazo[4,5-b]pyridine-based kinase inhibitors, providing a comparative guide for researchers and drug development professionals. This report focuses on two key derivatives, the dual FLT3/Aurora kinase inhibitor 27e and the Aurora kinase inhibitor Compound 6, highlighting their kinase selectivity and hERG liability profiles in comparison to other clinical-stage inhibitors.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. While optimization of these compounds has led to significant on-target potency, understanding their off-target effects is crucial for predicting potential toxicity and ensuring clinical success. This guide provides a comparative evaluation of the off-target profiles of two notable derivatives, Compound 27e and Compound 6, against relevant alternative inhibitors.
I. Off-Target Kinase Selectivity: A Case Study of Compound 27e
Compound 27e, a 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine, is a potent dual inhibitor of FLT3 and Aurora kinases.[1] Kinase selectivity profiling is essential to identify potential off-target liabilities that could lead to unforeseen side effects.
Comparative Kinase Inhibition Profile
A TREEspot interaction map has revealed that Compound 27e exhibits significant off-target inhibition against several kinases at a concentration of 1 μM.[1] These include FLT1, JAK2, RET, and PDGFRB.[1] To provide a quantitative comparison, the following table summarizes the available data for Compound 27e and compares it to Lestaurtinib, another dual FLT3/Aurora kinase inhibitor.
| Kinase Target | Compound 27e (% Control @ 1µM) | Lestaurtinib (IC50, nM) |
| Primary Targets | ||
| Aurora A | 3.4 | 3 |
| Aurora B | 1.0 | 4 |
| FLT3 | >94% Competition | 3 |
| Off-Targets | ||
| FLT1 (VEGFR1) | 0.3 | 25 |
| JAK2 | 1.3 | 1 |
| RET | 1.8 | 13 |
| PDGFRB | 4.0 | 11 |
Note: Lower % control values for Compound 27e indicate stronger inhibition. Lower IC50 values for Lestaurtinib indicate higher potency.
The data indicates that while both compounds potently inhibit their intended targets, they also interact with a range of other kinases, which could contribute to their overall biological and toxicological profiles.
II. hERG Inhibition: A Critical Safety Hurdle for Imidazo[4,5-b]pyridines
A significant concern in the development of kinase inhibitors is their potential to inhibit the human Ether-a-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias. Several compounds within the imidazo[4,5-b]pyridine series have demonstrated hERG liability.
Comparative hERG Inhibition Profile
Compound 6, a previously reported potent and orally bioavailable inhibitor of Aurora kinases from the imidazo[4,5-b]pyridine class, was limited in its preclinical development due to a narrow safety margin against hERG, with an IC50 of 3.0 μM.[2] The table below compares the hERG inhibition of Compound 6 with other Aurora kinase inhibitors that have entered clinical trials.
| Compound | Primary Target(s) | hERG Inhibition (IC50, µM) |
| Compound 6 | Aurora Kinases | 3.0[2] |
| Alisertib (MLN8237) | Aurora A | >30 |
| Barasertib (AZD1152) | Aurora B | >10 |
| Danusertib (PHA-739358) | Pan-Aurora, Abl | Not readily available |
| Tozasertib (VX-680) | Pan-Aurora, Abl | Not readily available |
This comparison highlights the variability in hERG liability among different Aurora kinase inhibitors, underscoring the importance of early-stage screening to identify and mitigate this risk. The favorable hERG profiles of Alisertib and Barasertib suggest that structural modifications can be made to the core scaffolds to avoid this off-target effect.
III. Experimental Protocols
The following sections detail the methodologies used to generate the off-target data presented in this guide.
Kinase Selectivity Profiling (TREEspot™ Interaction Map)
Objective: To identify the off-target interactions of a test compound against a broad panel of kinases.
Methodology: The kinase selectivity of Compound 27e was assessed using the KINOMEScan™ technology, which is a competition binding assay. The results are visualized as a TREEspot™ interaction map.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified by qPCR of the DNA tag.
-
Procedure: a. A panel of kinases is individually expressed as fusions with a DNA tag. b. The test compound is incubated with the kinase-DNA conjugate and the immobilized ligand in a multi-well plate. c. After reaching equilibrium, the unbound kinase is washed away. d. The amount of kinase bound to the immobilized ligand is quantified by qPCR.
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) binding. Lower percentages indicate stronger binding of the test compound to the kinase. The data is then visualized on a dendrogram of the human kinome, creating a TREEspot™ map where inhibited kinases are highlighted.
hERG Inhibition Assay (Manual Patch Clamp)
Objective: To determine the inhibitory effect of a test compound on the hERG potassium channel current.
Methodology: The IC50 value for hERG inhibition is typically determined using the manual whole-cell patch-clamp technique on cells stably expressing the hERG channel.
-
Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured and prepared for electrophysiological recording.
-
Electrophysiology: a. Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. b. Cells are held at a negative holding potential (e.g., -80 mV). c. A specific voltage protocol is applied to elicit the characteristic hERG tail current. This typically involves a depolarizing step to a positive potential (e.g., +20 mV) followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the tail current.
-
Compound Application: The test compound is applied at various concentrations to the cells, and the effect on the hERG tail current is measured.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the control (vehicle) current. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
IV. Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: Simplified signaling pathways of Aurora and FLT3 kinases and off-targets.
Caption: Workflow for KINOMEScan™ kinase profiling.
Caption: Workflow for manual patch clamp hERG assay.
References
Safety Operating Guide
Proper Disposal of 6-Chloro-1H-imidazo[4,5-b]pyridine: A Safety and Operations Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of 6-Chloro-1H-imidazo[4,5-b]pyridine, a heterocyclic compound utilized in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing environmental impact and maintaining laboratory safety.
Immediate Safety and Hazard Information
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation : Causes skin irritation and serious eye irritation.
-
Flammability : May be flammable, with vapors potentially forming explosive mixtures with air.[1]
Personnel handling this compound must adhere to strict safety protocols to mitigate exposure risks.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A flame-retardant lab coat. For larger quantities or in case of a spill, a chemical-resistant apron is recommended. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[2] If not possible, a NIOSH-approved respirator is required. |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately:
| Emergency Scenario | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Small Spill | Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately. |
Proper Disposal Protocol
Disposal of this compound must be handled by a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Identification : Classify waste containing this compound as "Hazardous Waste" due to its halogenated organic nature.
-
Containerization :
-
Use a dedicated, leak-proof, and clearly labeled waste container.
-
The container must be compatible with the chemical.
-
The label should include: "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage :
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
-
Disposal Request :
-
Contact your institution's EHS department to arrange for a scheduled pickup of the hazardous waste.
-
-
Decontamination :
-
Thoroughly decontaminate any labware that has come into contact with the chemical using a suitable solvent. The resulting rinsate must also be collected and disposed of as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling 6-Chloro-1H-imidazo[4,5-b]pyridine
Essential Safety and Handling Guide for 6-Chloro-1H-imidazo[4,5-b]pyridine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 21422-66-2) was not located. The following guidance is based on the safety profiles of structurally similar halogenated aromatic compounds and chlorinated pyridine derivatives. Researchers must consult the specific SDS provided by the supplier before handling this chemical and adhere to all institutional safety protocols.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is designed to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with analogous compounds.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Wear impact-resistant safety goggles that provide a complete seal around the eyes. A full-face shield must be worn over goggles during procedures with a high risk of splashes or aerosol generation.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Viton® gloves are recommended for their resistance to a broad range of chemicals, including halogenated aromatic compounds.[1][2] Always inspect gloves for tears or degradation before use and follow proper glove removal techniques to avoid skin contamination. |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A flame-resistant lab coat should be worn at all times. For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron or suit is advised.[3] |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[2][4] |
Experimental Protocol: Safe Handling and Disposal
This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Verify Engineering Controls: Before beginning work, ensure the chemical fume hood is operational and has a valid certification. Confirm that a safety shower and eyewash station are readily accessible.
-
Assemble PPE: Gather all necessary PPE as specified in the table above and ensure it is in good condition.
-
Prepare Work Area: The work area within the fume hood should be clean and uncluttered. All necessary equipment and reagents should be placed in the fume hood before introducing the chemical.
Handling and Experimental Procedures
-
Weighing and Dispensing: Conduct all weighing and dispensing of this compound inside the chemical fume hood. Use a disposable weighing boat or dedicated, clean glassware. Keep the primary container sealed when not in use.
-
Reaction Setup: Perform all experimental procedures within the fume hood. Keep the sash at the lowest practical height.
-
Monitoring: Continuously monitor the experiment for any signs of unexpected reactions.
Spill Management
-
Small Spills: For a small spill within the fume hood, absorb the material with an inert absorbent such as sand, vermiculite, or a chemical absorbent pad.[3]
-
Collection: Collect the contaminated absorbent material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency spill response procedures.
Disposal Plan
-
Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, and glassware), must be segregated into a designated "Halogenated Organic Waste" container.[2]
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[3] Do not use abbreviations.
-
Disposal Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[3]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
